1-Hexyl-2,3-dimethylimidazolium chloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexyl-2,3-dimethylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.ClH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTQEXWJEPRHLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370149 | |
| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455270-59-4 | |
| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Hexyl-2,3-dimethylimidazolium chloride
Abstract: This technical guide provides a detailed, in-depth protocol for the synthesis, purification, and characterization of the ionic liquid 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, from the SN2 reaction mechanism to the rationale behind specific purification and characterization techniques. By integrating field-proven insights with authoritative references, this guide serves as a self-validating manual for producing high-purity [HDMIM]Cl and understanding its key physicochemical and safety profiles for successful application in advanced research, including as a component in high-performance electrolytes.[1]
Introduction: The Significance of 1,2,3-Trisubstituted Imidazolium Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—have established them as "designer solvents" and functional materials in fields ranging from electrochemistry to catalysis and pharmaceuticals.
Among the most common ILs are those based on the imidazolium cation. While 1,3-dialkylimidazolium salts are widely studied, the 1,2,3-trisubstituted variants like this compound ([HDMIM]Cl) offer distinct advantages. The presence of a methyl group at the C2 position of the imidazolium ring enhances the cation's stability by removing the acidic C2 proton, thereby preventing carbene formation and increasing its robustness in basic or reactive environments. This heightened stability makes [HDMIM]Cl a valuable compound for applications requiring chemical inertness and a wide electrochemical window, such as in the development of next-generation battery electrolytes.[1]
This guide provides the necessary technical framework for the successful laboratory-scale synthesis of this advanced ionic liquid.
Synthesis Strategy and Core Mechanism
The synthesis of this compound is a classic example of a quaternization reaction, a type of nucleophilic substitution. The core of this synthesis involves the N-alkylation of 1,2-dimethylimidazole with a suitable alkylating agent, 1-chlorohexane.
The SN2 Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom at the 3-position of the 1,2-dimethylimidazole ring acts as the nucleophile. It attacks the primary carbon atom of 1-chlorohexane, which is bonded to the electron-withdrawing chlorine atom. This attack occurs in a single, concerted step where the N-C bond forms simultaneously as the C-Cl bond breaks. The chloride ion is displaced as the leaving group and subsequently becomes the counter-anion for the newly formed imidazolium cation.
The choice of a primary alkyl halide (1-chlorohexane) is critical for an efficient SN2 reaction, as this minimizes steric hindrance at the reaction center, allowing for an effective backside attack by the nucleophilic nitrogen.
Caption: SN2 mechanism for the synthesis of [HDMIM]Cl.
Experimental Protocol: From Synthesis to Purified Product
This section details the complete workflow for synthesizing, purifying, and validating the target ionic liquid. Adherence to an inert atmosphere and the use of dry reagents are crucial to prevent side reactions and contamination with water.
Reagents and Materials
| Reagent / Material | Grade | Supplier Recommendation | Key Considerations |
| 1,2-Dimethylimidazole | ≥98% | Sigma-Aldrich, Alfa Aesar | Should be stored under inert gas. Distill if purity is questionable. |
| 1-Chlorohexane | ≥98% | Sigma-Aldrich, TCI | Store over molecular sieves to ensure dryness. |
| Toluene | Anhydrous | Major Chemical Supplier | Used for washing and removing non-polar impurities. |
| Ethyl Acetate | Anhydrous | Major Chemical Supplier | Alternative washing solvent. |
| Activated Carbon | Decolorizing | Fisher Scientific | For removing colored impurities. |
| Round-bottom flask | - | Standard Glassware | Must be oven-dried and cooled under vacuum or inert gas. |
| Condenser | - | Standard Glassware | For reflux conditions. |
| Magnetic Stirrer/Hotplate | - | Standard Lab Equipment | For controlled heating and mixing. |
| Schlenk Line / Inert Gas | High Purity N₂ or Ar | - | Essential for maintaining an anhydrous, oxygen-free environment. |
Step-by-Step Synthesis Workflow
The following protocol is a robust method for producing high-purity [HDMIM]Cl.
Caption: Overall experimental workflow for [HDMIM]Cl synthesis.
Protocol Steps:
-
Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,2-dimethylimidazole (1.0 eq).
-
Reagent Addition: Slowly add 1-chlorohexane (1.05-1.1 eq). A slight excess of the alkylating agent ensures the complete conversion of the imidazole. The reaction is often performed neat (without solvent) or in a high-boiling point, non-reactive solvent like acetonitrile or toluene.
-
Reaction Conditions: Heat the stirred mixture to a controlled temperature, typically between 60-80°C. Higher temperatures can accelerate the reaction but may lead to discoloration. Monitor the reaction progress over 24-72 hours. The formation of a biphasic system or a viscous liquid product indicates reaction progression.
-
Isolation of Crude Product: After cooling to room temperature, the ionic liquid, being denser, will often form a separate layer. If a solvent was used, it can be decanted or removed via cannula.
-
Purification: This step is critical for removing unreacted starting materials. Vigorously wash the crude product multiple times with an anhydrous non-polar solvent like toluene or ethyl acetate. Unreacted 1,2-dimethylimidazole and 1-chlorohexane are soluble in these solvents, while the ionic liquid is not.
-
Decolorization (Optional): If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile), add a small amount of activated decolorizing carbon, stir for several hours, and filter through celite to obtain a colorless solution.
-
Final Drying: Remove all residual volatile solvents and water by drying the purified product under high vacuum at an elevated temperature (e.g., 60-70°C) for at least 24 hours. The final product should be a viscous liquid or a solid, depending on its purity.[2]
Characterization and Quality Control
Structural confirmation and purity assessment are mandatory for validating the synthesis. The primary techniques are NMR, FT-IR, and mass spectrometry.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. While specific spectral data for the chloride salt is not widely published, the data for the analogous 1-Hexyl-2-methylimidazolium bromide provides a reliable template for the cation's signature peaks.[3]
-
¹H NMR: Expect to see two distinct singlets for the two imidazolium ring protons (C4-H and C5-H) in the downfield region (approx. 7.5-7.8 ppm). The N-CH₃ and C2-CH₃ groups will appear as sharp singlets. The N-CH₂ protons of the hexyl group will be a triplet further downfield than the other alkyl protons due to the influence of the positive charge. The rest of the hexyl chain will show characteristic multiplets, culminating in an upfield triplet for the terminal methyl group.
-
¹³C NMR: The spectrum will show the two imidazolium ring carbons (C4/C5), with the C2 carbon being the most downfield. Signals for the N-CH₃, C2-CH₃, and the six distinct carbons of the hexyl chain will also be present.
-
-
FT-IR Spectroscopy: This technique confirms the presence of key functional groups. Look for C-H stretching vibrations of the alkyl chains and the imidazolium ring, and C=N and C=C stretching vibrations characteristic of the aromatic imidazolium core.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight of the cation. The positive ion mode should show a prominent peak corresponding to the [HDMIM]⁺ cation (C₁₁H₂₁N₂⁺), with an expected m/z of approximately 181.17.
Physicochemical and Safety Profile
Physicochemical Properties
The following table summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 455270-59-4 | [4] |
| Molecular Formula | C₁₁H₂₁ClN₂ | [1] |
| Molecular Weight | 216.75 g/mol | [1] |
| Appearance | White to light yellow solid to semi-solid liquid | |
| Melting Point | 62 °C | [1][2] |
| Purity | Typically >98% | [1] |
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazard Statements: The compound is generally classified as causing skin and serious eye irritation. It may also be harmful if swallowed and cause respiratory tract irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible substances.[1] The hygroscopic nature of chloride-based ionic liquids makes storage under an inert atmosphere advisable to maintain purity.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a suitable container for disposal.[1] Dispose of waste material in accordance with local, state, and federal regulations.
Common Applications
The unique stability and electrochemical properties of [HDMIM]Cl make it a candidate for specialized applications:
-
Electrolytes: Its primary application in research is as a component of high-performance electrolytes for electrochemical energy storage devices like batteries and supercapacitors. Its stability enhances the energy density and cycle stability of these systems.[1]
-
Catalysis: Like many ionic liquids, it can serve as a non-volatile, recyclable solvent and catalyst for various organic reactions.
-
Specialty Synthesis: It is used as a solvent or reagent in chemical research where the absence of an acidic C2 proton is beneficial.
References
- Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. (n.d.). National Institutes of Health.
- This compound. (n.d.). CD BioSustainable-Green Chemistry.
- This compound | CAS#:455270-59-4. (2025). Chemsrc.
- 1-Hexyl-2,3-dimethyl imidazolium chloride, 98% | 455270-59-4. (n.d.). Ottokemi.
Sources
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- 3. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 455270-59-4 [chemicalbook.com]
"1-Hexyl-2,3-dimethylimidazolium chloride properties"
An In-depth Technical Guide to 1-Hexyl-2,3-dimethylimidazolium Chloride ([C₆DMIM][Cl]): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound ([C₆DMIM][Cl]), an ionic liquid (IL) of increasing interest in various scientific fields. We delve into its core physicochemical properties, present a detailed, validated protocol for its synthesis and purification, and explore its current and potential applications, particularly in electrochemistry and as a component in green chemical processes. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's characteristics, handling, and utility. Special emphasis is placed on the influence of C2-methylation on the imidazolium ring, which distinguishes its properties from the more common 1-hexyl-3-methylimidazolium chloride.
Introduction to Imidazolium-Based Ionic Liquids
What are Ionic Liquids?
Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and functional materials for a wide array of applications, including catalysis, energy storage, and biomass processing.[2][3][4]
The Significance of the Imidazolium Cation
Among the vast families of ILs, those based on the imidazolium cation are the most extensively studied.[2] The aromatic nature of the imidazolium ring, coupled with the ability to readily modify the alkyl substituents at the N1 and N3 positions, allows for fine-tuning of properties like viscosity, hydrophobicity, and thermal stability. The length of the alkyl chain, for instance, is a primary determinant of its surfactant properties and toxicological profile.[5]
The Critical Role of C2-Methylation: [C₆DMIM][Cl] vs. [C₆MIM][Cl]
The substitution of the proton at the C2 position of the imidazolium ring with a methyl group is a key structural modification. This change in this compound ([C₆DMIM][Cl]) compared to its analogue, 1-Hexyl-3-methylimidazolium chloride ([C₆MIM][Cl]), eliminates the acidic C2-H proton. This seemingly minor alteration has significant consequences:
-
Enhanced Stability: The absence of the acidic C2 proton imparts greater stability, particularly in basic or reactive environments where deprotonation can lead to carbene formation and subsequent degradation.
-
Modified Interactions: The C2-methyl group sterically hinders the approach of anions and solvent molecules, altering the ion-pairing and solvation characteristics of the IL.
-
Altered Physical Properties: Changes in molecular symmetry and intermolecular forces typically lead to different melting points, viscosities, and densities compared to C2-unsubstituted counterparts.
Physicochemical Properties
Core Identification and Molecular Structure
-
IUPAC Name: 1-Hexyl-2,3-dimethylimidazol-3-ium chloride
-
Abbreviation: [C₆DMIM][Cl]
-
Chemical Formula: C₁₁H₂₁ClN₂[8]
-
Molecular Weight: 216.75 g/mol [8]
-
SMILES: CCCCCCN1C=CC.[Cl-][8]
Tabulated Physical and Chemical Properties
Quantitative data for [C₆DMIM][Cl] is less prevalent in the literature than for its [C₆MIM][Cl] analogue. The table below summarizes available data for [C₆DMIM][Cl] and provides data for [C₆MIM][Cl] for comparative purposes.
| Property | This compound ([C₆DMIM][Cl]) | 1-Hexyl-3-methylimidazolium chloride ([C₆MIM][Cl]) |
| CAS Number | 455270-59-4[6] | 171058-17-6[9] |
| Molecular Formula | C₁₁H₂₁ClN₂[8] | C₁₀H₁₉ClN₂[9] |
| Molecular Weight | 216.75 g/mol [8] | 202.72 g/mol [9] |
| Melting Point | Data not available | -3 °C[10] |
| Density | Data not available | 1.04 g/cm³ (at 26 °C)[10] |
| Viscosity | Data not available | 3302 cP (at 35 °C)[10] |
| Appearance | Typically a liquid or low-melting solid | Clear, colorless viscous oil[11] |
Researchers should experimentally verify the properties of [C₆DMIM][Cl] for their specific applications, as they will differ from the C2-unsubstituted analogue.
Thermal Stability and Decomposition Analysis
Solubility and Solvent Miscibility
Like its [C₆MIM][Cl] counterpart, [C₆DMIM][Cl] is expected to be soluble in polar solvents such as water, methanol, and DMSO.[2][15] The hexyl chain imparts some lipophilic character, allowing for miscibility with some less polar organic solvents. The interaction with water is particularly important, as absorbed water can significantly decrease the viscosity and impact other physical properties of the IL.[2]
Synthesis and Characterization
Synthetic Pathway: N-Alkylation of 1,2-Dimethylimidazole
The synthesis of [C₆DMIM][Cl] is reliably achieved via a quaternization reaction, which involves the N-alkylation of 1,2-dimethylimidazole with a suitable hexylating agent, typically 1-chlorohexane. This is a classic Sₙ2 reaction where the N3 nitrogen of the imidazole acts as the nucleophile.
Caption: Synthesis workflow for [C₆DMIM][Cl].
Detailed Experimental Protocol
This protocol is a self-validating system designed for high purity.
-
Reactant Preparation & Inerting:
-
To a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dimethylimidazole (1.0 eq).
-
Causality: The glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent the hygroscopic reactants and product from absorbing atmospheric moisture, which can affect reaction kinetics and final product purity.[11]
-
Add a suitable solvent, such as acetonitrile or toluene (approx. 2-3 mL per gram of imidazole).
-
-
Alkylation Reaction:
-
Add 1-chlorohexane (1.05-1.1 eq) dropwise to the stirred solution. An excess of the alkylating agent ensures the complete conversion of the starting imidazole.
-
Heat the reaction mixture to 70-80 °C and maintain for 24-48 hours. The progress can be monitored by ¹H NMR or TLC by observing the disappearance of the starting materials.
-
Causality: Using a moderate temperature prevents the formation of colored byproducts that can result from decomposition at higher temperatures, simplifying purification.[11]
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature. The ionic liquid will often separate as a denser phase.
-
Decant the upper solvent layer.
-
Wash the resulting viscous liquid or solid multiple times with a non-polar solvent like ethyl acetate or toluene (3 x 20 mL).
-
Causality: This washing step is crucial for removing unreacted 1-chlorohexane and other non-polar impurities. Vigorous stirring during washing maximizes the efficiency of this extraction.[11]
-
-
Drying and Validation:
-
Place the washed product under high vacuum at 50-60 °C for several hours until a constant weight is achieved. This removes any residual volatile solvents.
-
The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and assess purity. The absence of peaks corresponding to starting materials validates the completion of the reaction and purification.[11][16]
-
Spectroscopic Signature
While a specific published spectrum for [C₆DMIM][Cl] is not available in the initial search, the expected ¹H NMR signals in a solvent like DMSO-d₆ would include:
-
Imidazolium Protons: Two distinct singlets for the C4-H and C5-H protons.
-
N-Methyl Protons: A singlet around 3.8 ppm.
-
C2-Methyl Protons: A singlet, shifted relative to the N-methyl signal.
-
Hexyl Chain Protons: A triplet for the terminal -CH₃ group, a triplet for the N-CH₂- group, and a series of multiplets for the internal methylene groups.
Applications in Research and Development
Role in Electrochemical Systems
[C₆DMIM][Cl] is a candidate for use as an electrolyte component in energy storage devices like batteries and supercapacitors.[8] Its enhanced stability (due to C2-methylation) and ionic conductivity are advantageous. The choice of IL as an electrolyte is governed by the need for a wide electrochemical window, good thermal stability, and safety (non-flammability), all characteristics of this class of materials.[2]
Application in Biomass Processing and Green Chemistry
Imidazolium chlorides are highly effective at dissolving lignocellulosic biomass, particularly cellulose.[3][17] This allows for the fractionation of biomass into its primary components (cellulose, hemicellulose, and lignin) for subsequent conversion into biofuels and value-added chemicals.[4][18] The use of ILs like [C₆DMIM][Cl] in these processes represents a greener alternative to traditional volatile organic solvents.
Potential in Pharmaceutical Sciences
In drug development, ionic liquids are explored for several purposes:
-
Drug Solubilization: Many active pharmaceutical ingredients (APIs) are poorly water-soluble. ILs can act as effective solvents or co-solvents in drug formulations.
-
Drug Delivery: The surfactant-like properties of ILs with longer alkyl chains, like [C₆DMIM][Cl], suggest potential use in forming micelles or vesicles for targeted drug delivery.
-
Active Pharmaceutical Ingredients (API-ILs): The concept of combining an active drug cation or anion with an IL counter-ion can create novel substances with improved physicochemical properties.
Use in Enzymatic Reactions
Ionic liquids can serve as effective media for enzymatic reactions, sometimes enhancing enzyme activity and stability compared to aqueous or organic solvents.[19] For instance, lipases have shown enhanced activity in certain imidazolium chloride ILs.[19] The tunability of the IL allows for the optimization of the reaction environment for a specific biocatalyst.
Safety, Handling, and Toxicology
GHS Hazard Classification and Personal Protective Equipment (PPE)
[C₆DMIM][Cl] is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[20]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[20]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[20]
-
Toxicological Profile and Ecotoxicity
The toxicity of imidazolium-based ionic liquids is a subject of significant research. A general trend is that toxicity increases with the length of the N-alkyl side chain.[5] This is often attributed to the "hydrophobic effect," where longer alkyl chains can more easily disrupt the phospholipid bilayers of cell membranes.
Caption: Structure-Toxicity relationship in imidazolium ILs.
While specific ecotoxicity data for [C₆DMIM][Cl] is scarce, data for related compounds like [C₆MIM][Cl] show toxicity towards various aquatic organisms.[5] Therefore, it should be handled as a substance potentially harmful to the environment and not be released into waterways.
Storage and Disposal Guidelines
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Due to its hygroscopic nature, storage under an inert atmosphere is recommended for applications sensitive to water content.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a functional ionic liquid with properties that make it a valuable tool for researchers in chemistry, materials science, and pharmaceuticals. Its key distinguishing feature—C2-methylation—imparts enhanced stability compared to more common imidazolium ILs, opening up new possibilities for its use in reactive chemical environments. While its potential is significant, a thorough understanding of its physicochemical properties, adherence to safe handling protocols, and awareness of its toxicological profile are essential for its responsible and effective application. Further research is needed to fully characterize its physical properties and explore its full range of applications.
References
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- Chemsrc. (n.d.). This compound | CAS#:455270-59-4.
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- ChemSpider. (2015). Synthesis of 1-Hexyl-3-methylimidazolium Chloride.
- ACS Publications. (n.d.). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data.
- ChemicalBook. (n.d.). This compound | 455270-59-4.
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- IIUM Repository (IRep). (n.d.). Facilitating enzymatic reactions by using ionic liquids: A mini review.
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- ScienceDirect. (n.d.). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.
- Sigma-Aldrich. (n.d.). 1-Hexyl-3-methylimidazolium chloride >= 97.0% HPLC.
- ResearchGate. (n.d.). 13C NMR spectra of 1-hexyl-3-methylimidazolium....
- MDPI. (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study.
- ResearchGate. (n.d.). Dissolving lignocellulosic biomass in a 1-butyl-3-methylimidazolium chloride–water mixture.
- NIH National Library of Medicine. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems.
- TRACE: Tennessee Research and Creative Exchange. (n.d.). Biomass processing using ionic liquids: Effects of 3-methylimidazolium cations and carboxylate anions.
- The Royal Society of Chemistry. (2006). Supplementary NMR data.
- Sigma-Aldrich. (n.d.). 1-Hexyl-3-methylimidazolium chloride papers.
- NIH National Library of Medicine. (n.d.). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures.
- RSC Publishing. (2024). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures.
- MDPI. (2021). Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion.
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"structure of 1-Hexyl-2,3-dimethylimidazolium chloride"
An In-Depth Technical Guide to 1-Hexyl-2,3-dimethylimidazolium Chloride
Abstract
This technical guide provides a comprehensive overview of the ionic liquid this compound, often abbreviated as [HDMIM]Cl. As a member of the imidazolium class of ionic liquids, its structure is distinguished by methylation at the C2 position, a feature that imparts significant chemical stability and alters its physicochemical properties compared to the more common 1-alkyl-3-methylimidazolium analogues. This document details the molecular structure, methods of synthesis and purification, key physicochemical properties, and known applications of [HDMIM]Cl. The content is tailored for researchers, chemists, and material scientists, providing both foundational knowledge and practical, field-proven insights into the handling and utilization of this compound.
Molecular Structure and Elucidation
The fundamental characteristics of this compound derive directly from its molecular architecture. The compound consists of a 1-Hexyl-2,3-dimethylimidazolium cation and a chloride anion.
The cation's structure features a five-membered imidazolium ring, which is aromatic and carries a delocalized positive charge. It is substituted at three positions:
-
N1 Position: A hexyl group (C₆H₁₃), which introduces hydrophobicity and influences properties like viscosity and density.
-
N3 Position: A methyl group (CH₃).
-
C2 Position: A methyl group (CH₃).
The methylation at the C2 carbon is a critical structural feature. In standard 1,3-dialkylimidazolium salts, the proton at the C2 position is acidic and can be abstracted under basic conditions, leading to the formation of a carbene and subsequent degradation pathways. The substitution of this proton with a methyl group in [HDMIM]Cl removes this acidic site, significantly enhancing the compound's stability in the presence of bases and nucleophiles.
Caption: Structure of this compound.
Spectroscopic Characterization
Table 1: Comparison of ¹H NMR Data for [C₆mim]Cl and Predicted Data for [HDMIM]Cl.
| Functional Group | [C₆mim]Cl Chemical Shift (δ, ppm in DMSO-d₆)[4] | Predicted [HDMIM]Cl Chemical Shift (δ, ppm) | Multiplicity / Integration |
|---|---|---|---|
| C2-H | 9.38 | Absent | - |
| C4-H / C5-H | 7.84 / 7.77 | ~7.6-7.8 | Doublet / Doublet (2H) |
| N1-CH₂ -(CH₂)₄CH₃ | 4.18 | ~4.1-4.2 | Triplet (2H) |
| N3-CH₃ | 3.87 | ~3.8-3.9 | Singlet (3H) |
| C2-CH₃ | Absent | ~2.6-2.8 | Singlet (3H) |
| N1-CH₂-CH₂ -(CH₂)₃CH₃ | 1.78 | ~1.7-1.8 | Quintet (2H) |
| Alkyl Chain -(CH₂)₃ - | 1.21-1.30 | ~1.2-1.3 | Multiplet (6H) |
| Alkyl Chain -CH₃ | 0.86 | ~0.8-0.9 | Triplet (3H) |
Causality: The most significant predicted change is the absence of the highly deshielded singlet above 9 ppm, which is characteristic of the acidic C2-H proton in 1,3-disubstituted imidazolium salts.[4][5] This peak's absence is a primary confirmation of successful C2-methylation. Concurrently, a new singlet corresponding to the C2-methyl protons is expected to appear, likely in the 2.6-2.8 ppm range.
Synthesis and Purification
The synthesis of [HDMIM]Cl is typically achieved via a quaternization reaction, a fundamental process in ionic liquid preparation. The most direct pathway involves the N-alkylation of 1,2-dimethylimidazole with 1-chlorohexane. This method is preferred due to the commercial availability of the starting imidazole.
Caption: General experimental workflow for the synthesis of [HDMIM]Cl.
Detailed Experimental Protocol
This protocol is an authoritative procedure adapted from established methods for imidazolium salt synthesis.[4][6][7]
Materials:
-
1,2-Dimethylimidazole (1.0 eq)
-
1-Chlorohexane (1.1 eq)
-
Anhydrous Toluene or Ethyl Acetate
-
Two-necked round-bottom flask, condenser, magnetic stirrer, heating mantle, Schlenk line.
Procedure:
-
System Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). This is critical because residual moisture can react with starting materials and affect the purity of the final product.
-
Reactant Charging: Charge the round-bottom flask with 1,2-dimethylimidazole (1.0 eq). While the reaction can be run neat, using a non-polar solvent like toluene can aid in temperature control and subsequent purification.
-
Alkylation: Add 1-chlorohexane (1.1 eq) dropwise to the stirred imidazole at room temperature. A slight excess of the alkylating agent ensures the complete conversion of the limiting imidazole precursor.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for 24-72 hours.
-
Expert Insight: Using moderate heat over a longer period is preferable to high temperatures for a shorter time. Higher temperatures can lead to thermal degradation and discoloration of the product, complicating purification.[4] The reaction progress can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of starting material signals.
-
-
Isolation and Purification: Cool the mixture to room temperature. The ionic liquid product, being immiscible with non-polar solvents, will often form a second, denser layer.
-
Remove the upper solvent/unreacted starting material layer via cannula transfer.
-
Wash the crude ionic liquid product by adding anhydrous ethyl acetate or toluene, stirring vigorously for 1-2 hours, allowing the layers to separate, and removing the top layer. Repeat this washing step 2-3 times. This step is crucial for removing residual non-polar starting materials.
-
-
Drying (Self-Validation System): Place the washed product under high vacuum at 50-60°C for several hours to remove all volatile residues. The final product should be a viscous liquid or a waxy solid.[8] The identity and purity must be confirmed by spectroscopic analysis (e.g., ¹H NMR) as described in Section 1.1. The absence of signals from 1,2-dimethylimidazole and 1-chlorohexane validates the purity.
Physicochemical Properties
The physical properties of [HDMIM]Cl dictate its suitability for various applications, from its behavior as a solvent to its performance as an electrolyte.
Table 2: Key Physicochemical Properties of this compound.
| Property | Value | Source / Comment |
|---|---|---|
| Appearance | White to light yellow solid or viscous liquid | [8] |
| Melting Point (Tₘ) | 62 °C | [9][10] |
| Density (ρ) | 0.766 g/cm³ (at 25 °C) | [8] (Note: This value is unusually low for an IL and should be used with caution). |
| Thermal Stability (Tonset) | Data not available for the chloride salt. However, the related nitrate salt, [HDMIM][NO₃], has a decomposition onset of ~300°C.[11] | Thermal stability is highly dependent on the anion, but trends in the cation series are informative.[12] |
Thermal Stability Insights
While direct thermogravimetric analysis (TGA) data for [HDMIM]Cl is not published, valuable insights can be drawn from systematic studies on related compounds. A study on 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids demonstrated that thermal stability decreases as the length of the N1-alkyl chain increases (Ethyl > Butyl > Hexyl > Octyl).[11] This trend is attributed to the relative ease of fragmentation of longer alkyl chains. Although the chloride anion will result in a different absolute decomposition temperature compared to nitrate, this underlying trend related to the cation structure is expected to hold. Generally, imidazolium chlorides exhibit moderate thermal stability.[13]
Applications and Mechanistic Insights
The unique structure of [HDMIM]Cl makes it a compound of interest for specialized applications where chemical stability is paramount.
Electrochemical Energy Storage
[HDMIM]Cl has been identified as a component for high-performance electrolytes in battery research.[10] Ionic liquids are attractive for this application due to their negligible vapor pressure (enhancing safety), wide electrochemical windows, and high ionic conductivity. The role of [HDMIM]Cl is to act as the ion-conducting medium, facilitating the transport of charge between the anode and cathode. Its enhanced thermal and chemical stability can contribute to longer cycle life and improved safety of energy storage devices.
Base-Stable Catalysis and Synthesis
The most significant advantage of the 2,3-dimethylimidazolium scaffold is its robustness in basic conditions. Many catalytic reactions, such as Heck or Suzuki couplings, employ basic reagents that can degrade common 1,3-dialkylimidazolium ionic liquids by abstracting the C2 proton. By eliminating this degradation pathway, [HDMIM]Cl can serve as a more durable solvent or catalyst support for a broader range of chemical transformations, particularly those requiring elevated temperatures and basic environments.
Safety and Handling
As with all chemical reagents, proper laboratory safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (if possible) in a cool, dry place away from moisture.[10]
Conclusion
This compound is a structurally distinct ionic liquid whose primary advantage lies in its enhanced chemical stability conferred by methylation at the C2 position. This feature makes it a superior choice over traditional imidazolium salts for applications in basic media, such as in organic synthesis and catalysis. Its favorable properties as an electrolyte component also position it as a material of interest for advanced energy storage systems. This guide has provided a foundational understanding of its structure, a reliable protocol for its synthesis, and an overview of its properties and applications, equipping researchers with the necessary knowledge for its effective utilization.
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An In-depth Technical Guide to 1-Hexyl-2,3-dimethylimidazolium chloride (CAS: 455270-59-4)
Executive Summary
1-Hexyl-2,3-dimethylimidazolium chloride, herein referred to as [HDMIM]Cl, is a member of the imidazolium class of ionic liquids (ILs). This guide provides a detailed technical overview of [HDMIM]Cl, intended for researchers and professionals in materials science and drug development. We will explore its molecular architecture, a robust two-step synthesis protocol, key physicochemical properties, and its emerging role in electrochemical energy storage. A central theme is the strategic importance of C2-methylation in the imidazolium ring, a structural feature that imparts enhanced stability compared to more common 1,3-dialkylimidazolium analogues. This document consolidates available data with established chemical principles to serve as a practical resource for the application and further development of this promising ionic liquid.
The Strategic Imperative of C2-Methylation in Imidazolium Ionic Liquids
The vast utility of imidazolium-based ionic liquids stems from their tunable nature. However, a well-documented vulnerability of the common 1,3-dialkylimidazolium cation is the acidity of the proton at the C2 position (the carbon atom situated between the two nitrogen atoms). In basic or certain electrochemical environments, this proton can be abstracted, leading to the formation of an N-heterocyclic carbene (NHC). This degradation pathway can compromise the long-term stability and performance of the electrolyte system.
The design of [HDMIM]Cl directly addresses this instability. By introducing a methyl group at the C2 position, the acidic proton is replaced, sterically and electronically shielding the ring from deprotonation-induced degradation. This modification is a deliberate design choice aimed at enhancing the chemical and electrochemical stability of the cation, making it a more robust candidate for demanding applications such as high-performance batteries.[1]
Physicochemical and Safety Profile
The core properties of [HDMIM]Cl are summarized below. It is critical to distinguish this compound from its more common analogue, 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl), as the C2-methyl group significantly alters physical properties like melting point.
Table 1: Physicochemical Properties of [HDMIM]Cl
| Property | Value | Source(s) |
| CAS Number | 455270-59-4 | [2][3] |
| Molecular Formula | C₁₁H₂₁ClN₂ | [1] |
| Molecular Weight | 216.75 g/mol | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 62 °C | [3] |
| Purity | Typically ≥95-98% | [3] |
Thermal Stability Insights
While specific thermogravimetric analysis (TGA) data for [HDMIM]Cl is not widely published, valuable insights can be drawn from studies on structurally analogous cations. Research on a series of 1-alkyl-2,3-dimethylimidazolium nitrate salts demonstrated that thermal stability generally decreases with increasing alkyl chain length.[4][5][6] For the hexyl derivative ([Hmmim][NO₃]), the onset of decomposition (T_onset_) in a nitrogen atmosphere occurs around 300 °C.[4] It is established that halide anions typically reduce the thermal stability of imidazolium ILs compared to larger, more charge-delocalized anions like nitrate or bis(trifluoromethylsulfonyl)imide.[7] Therefore, a lower onset decomposition temperature should be anticipated for [HDMIM]Cl, reinforcing the need for careful thermal management in high-temperature applications.
Safety and Handling
[HDMIM]Cl is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classifications are summarized below.
Table 2: GHS Hazard Information for [HDMIM]Cl
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Signal Word | Warning | |
| Personal Protective | Gloves, safety glasses, chemical respirator |
Data sourced from CD BioSustainable-Green Chemistry.[1]
Protocol for Safe Handling:
-
Engineering Controls: Use in a well-ventilated laboratory fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthesis and Characterization Workflow
The synthesis of [HDMIM]Cl is logically approached via a two-step process involving the preparation of the N-substituted imidazole precursor, followed by quaternization to yield the final product.
Synthesis Pathway
Caption: Two-step synthesis of [HDMIM]Cl.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Hexyl-2-methylimidazole Intermediate Causality: This initial step creates the asymmetrically substituted imidazole required for the final quaternization. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the imidazole ring, forming a potent nucleophile that readily reacts with the primary alkyl halide, 1-chlorohexane.[8]
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 eq.) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reactant Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-methylimidazole (1.0 eq.)[9] in anhydrous THF dropwise.
-
Self-Validation: The evolution of hydrogen gas indicates the successful deprotonation of imidazole.
-
-
Reaction: After gas evolution ceases, allow the mixture to stir at room temperature for 1 hour. Subsequently, add 1-chlorohexane (1.05 eq.) dropwise.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-hexyl-2-methylimidazole. Purification can be achieved via vacuum distillation or column chromatography.
Step 2: Synthesis of this compound Causality: This is a standard Menshutkin reaction, where the lone pair of electrons on the N3 nitrogen of the substituted imidazole acts as a nucleophile, attacking the electrophilic methylating agent to form the quaternary ammonium salt (the imidazolium cation).[10]
-
Setup: In a high-pressure reaction vessel (autoclave), place the purified 1-hexyl-2-methylimidazole (1.0 eq.).
-
Reaction: Cool the vessel and introduce condensed methyl chloride (excess, ~1.5-2.0 eq.).
-
Heating: Seal the vessel and heat to 60-80 °C with vigorous stirring for 24-48 hours. The product will often precipitate or form a dense liquid phase.
-
Self-Validation: The formation of a solid or a second, denser liquid phase is a strong indicator of product formation.
-
-
Isolation: After cooling and carefully venting the excess methyl chloride, the product is isolated.
Purification and Analysis Workflow
Caption: Post-synthesis purification and analysis workflow.
Causality: The washing step is crucial for removing non-polar impurities, primarily unreacted 1-hexyl-2-methylimidazole and residual alkyl halides. Solvents like ethyl acetate or toluene are effective for this purpose as the ionic liquid product is immiscible with them.[11] Drying under high vacuum is essential to remove any volatile organic solvents and, critically, water, as water content can significantly narrow the electrochemical window of the IL.[12][13]
Expected Spectroscopic Characterization
While published spectra for [HDMIM]Cl are scarce, the expected NMR signals can be predicted based on its structure:
-
¹H NMR:
-
A singlet for the C2-methyl protons.
-
A singlet for the N3-methyl protons.
-
Two doublets in the aromatic region for the C4-H and C5-H protons of the imidazolium ring.
-
A triplet corresponding to the methylene group protons adjacent to the N1 nitrogen.
-
Multiplets for the other methylene groups of the hexyl chain.
-
A triplet for the terminal methyl group of the hexyl chain.
-
-
¹³C NMR: Distinct signals for each unique carbon, including the two ring carbons, the three methyl carbons, and the six carbons of the hexyl chain. The C2 carbon signal would be a key identifier.
Applications in Electrochemical Energy Storage
The primary application cited for [HDMIM]Cl is as a component in advanced electrolytes for energy storage devices like rechargeable batteries.[1] Although specific performance data for this IL is not yet prevalent in peer-reviewed literature, its value proposition can be understood from fundamental electrochemical principles.
Rationale for Use in Electrolytes
Ionic liquids are attractive as electrolytes due to their negligible vapor pressure, wide liquid range, reasonable ionic conductivity, and wide electrochemical windows, which enhance battery safety and allow for the use of high-voltage electrode couples.[14][15][16]
The key advantages of the [HDMIM]⁺ cation are:
-
Enhanced Cationic Stability: As previously discussed, the C2-methyl group blocks the degradation pathway involving deprotonation to form an NHC, which is a known failure mode for 1,3-dialkylimidazolium salts under reducing conditions at the anode.[17]
-
Tunable Properties: The hexyl chain contributes to the overall ionic and transport properties of the electrolyte. Longer alkyl chains can decrease viscosity and melting point (though this is not the case for [HDMIM]Cl vs [HMIM]Cl) but may also decrease conductivity. The hexyl chain represents a balance between these competing factors.
Conceptual Role in a Lithium-Ion Battery
Caption: [HDMIM]Cl acts as a stable conductive medium.
In a typical battery electrolyte formulation, [HDMIM]Cl would not be used alone but would serve as a stable, ion-conducting solvent for a lithium salt (e.g., LiPF₆, LiTFSI). The [HDMIM]⁺ cations and Cl⁻ anions provide the conductive medium, while the added lithium salt provides the charge-carrying Li⁺ ions that shuttle between the anode and cathode during charge and discharge cycles. The wide electrochemical window and high thermal stability of the IL are critical for preventing electrolyte breakdown at the high and low potentials experienced at the electrode surfaces.[18][19]
Conclusion and Future Outlook
This compound is an ionic liquid designed for stability. Its key structural feature—methylation at the C2 position of the imidazolium ring—provides a robust defense against common degradation pathways that affect simpler 1,3-dialkylimidazolium salts. This inherent stability makes it a compelling candidate for high-performance electrolytes where chemical and electrochemical durability are paramount.
While the current body of public research specifically detailing the performance of [HDMIM]Cl in electrochemical devices is limited, the foundational principles guiding its design are sound and well-supported by extensive literature on ionic liquids. Future research should focus on quantifying its key electrochemical properties, such as its electrochemical window, ionic conductivity when mixed with various lithium salts, and its long-term cycling stability in battery cells. Such data will be crucial for validating its theoretical advantages and paving the way for its adoption in next-generation energy storage technologies.
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The Fundamental Chemistry of Imidazolium-Based Ionic Liquids: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Imidazolium-based ionic liquids (ILs) represent a class of organic salts with melting points typically below 100°C, positioning them as highly versatile materials in both academic research and industrial applications.[1][2] Their unique physicochemical properties, including negligible vapor pressure, high thermal and chemical stability, and remarkable tunability, have established them as "designer solvents" and functional materials.[2][3][4][5] This guide provides an in-depth exploration of the core chemistry, synthesis, and physicochemical properties of imidazolium-based ILs. It further delves into their significant applications in catalysis, electrochemistry, and critically, in drug development as novel solvents, delivery systems, and even active pharmaceutical ingredients. Finally, a crucial overview of their toxicological profiles is presented to ensure a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Chemistry: The Imidazolium Cation and its Versatility
The cornerstone of an imidazolium-based ionic liquid is the imidazolium cation, a five-membered aromatic ring containing two nitrogen atoms. The exceptional versatility of these ILs originates from the ability to readily modify the substituents on this ring, most commonly at the N1 and N3 positions, and to pair the resulting cation with a diverse array of anions.[2] This "tunability" is the key to tailoring their physicochemical properties for specific applications.[3][6][7]
Imidazolium-based ILs are generally categorized based on the substitution pattern on the imidazole ring, including monosubstituted, disubstituted, and trisubstituted derivatives.[3] Disubstituted imidazolium ILs, where both nitrogen atoms are substituted (typically with alkyl groups), are the most extensively studied.[3] The choice of alkyl chain length on the imidazolium cation and the nature of the anion significantly influence properties such as melting point, viscosity, density, and hydrophobicity.[6][8]
Synthesis of Imidazolium-Based Ionic Liquids: Pathways to "Designer Solvents"
The synthesis of imidazolium-based ILs typically involves a two-step process: quaternization of an N-substituted imidazole followed by anion exchange (metathesis). However, other methods, including microwave-assisted synthesis, have been developed to improve efficiency.
Quaternization
The initial step involves the alkylation of an N-substituted imidazole (e.g., 1-methylimidazole) with an alkyl halide to form the corresponding 1,3-dialkylimidazolium halide. This reaction is a classic example of a nucleophilic substitution.
Caption: General quaternization reaction for the synthesis of imidazolium halides.
Anion Exchange (Metathesis)
The halide anion from the quaternization step can be exchanged with a different anion to fine-tune the properties of the ionic liquid. This is typically achieved through a metathesis reaction, often using a metal salt of the desired anion. For instance, reacting the imidazolium halide with a salt like silver tetrafluoroborate will precipitate the silver halide, leaving the imidazolium tetrafluoroborate in solution.[9]
Caption: Anion exchange via metathesis to produce the desired ionic liquid.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing imidazolium-based ILs.[1] This technique can significantly reduce reaction times compared to conventional heating methods.[9] For example, the synthesis of butyl-methyl imidazolium chloride (BMIM-Cl) has been successfully performed using the MAOS method.[1]
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl) via Microwave Irradiation
-
Reactant Preparation: In a sealed microwave-safe glass vessel, combine 1-methylimidazole and 1-chlorobutane in a 1:1 molar ratio.
-
Microwave Irradiation: Place the vessel in a single-mode microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 30 minutes).[9] The pressure should be monitored throughout the reaction.
-
Purification: After cooling, the resulting product is typically a viscous liquid. To remove any unreacted starting materials, the product is washed multiple times with a suitable solvent like ethyl acetate.
-
Drying: The purified ionic liquid is then dried under vacuum to remove any residual solvent. An Infra-Red Vortex-Evaporator can be used for efficient drying.[9]
-
Characterization: The structure and purity of the synthesized [Bmim]Cl can be confirmed using spectroscopic techniques such as FT-IR and 1H-NMR.[1]
Physicochemical Properties: A Tunable Landscape
The ability to independently vary the cation and anion allows for the fine-tuning of the physicochemical properties of imidazolium-based ILs to meet the demands of specific applications.[3][6]
Thermal Properties
Imidazolium-based ILs are known for their high thermal stability, with decomposition temperatures often above 300-400°C.[10] They also exhibit a wide liquid temperature range, which is advantageous for various applications.[11] The melting point is highly dependent on the structure of the cation and anion. For instance, increasing the alkyl chain length on the imidazolium cation can influence the melting point.
Density and Viscosity
The density and viscosity of imidazolium-based ILs are crucial parameters for their application as solvents and in electrochemical devices. These properties are temperature-dependent, generally decreasing with increasing temperature.[6][12] The introduction of functional groups at the C-2 position of the imidazolium ring can increase viscosity.[13]
Ionic Conductivity and Electrochemical Window
Imidazolium-based ILs exhibit relatively high ionic conductivity, making them suitable for electrochemical applications.[3] Their wide electrochemical window, typically larger than that of aqueous electrolytes, allows for their use in devices like batteries and supercapacitors.[7][14] However, the electrochemical window of imidazolium-based ILs is generally shorter than that of phosphonium-based ILs due to the potential for reduction of the imidazolium cation to form N-heterocyclic carbenes.[14]
| Property | Typical Range/Value | Influencing Factors |
| Melting Point | < 100 °C | Cation/anion structure, alkyl chain length |
| Thermal Stability | > 300 °C | Cation/anion combination |
| Density | 1.0 - 1.5 g/cm³ | Cation/anion structure, temperature |
| Viscosity | 10 - 500 cP at 25°C | Cation/anion structure, alkyl chain length, temperature |
| Ionic Conductivity | 1 - 15 mS/cm at 25°C | Ion mobility, viscosity, temperature |
| Electrochemical Window | 4 - 6 V | Cation and anion stability |
Table 1: Summary of key physicochemical properties of imidazolium-based ionic liquids.
Applications in Research and Development
The unique properties of imidazolium-based ILs have led to their exploration in a wide range of applications.
Green Solvents and Catalysis
With their negligible vapor pressure and good solvency for a variety of organic and inorganic compounds, imidazolium-based ILs are considered environmentally friendly alternatives to volatile organic solvents.[3][7] They can act as solvents, supports, or modifiers in catalytic processes.[15][16] The choice of the imidazolium alkyl side chain and the anion can modulate the miscibility of substrates and products, allowing for fine-tuning of the catalytic system and simplified product separation.[15] Imidazolium-based ILs have been used as dual solvent-catalysts in reactions such as esterification.[17]
Caption: Workflow illustrating the role of imidazolium ILs in catalysis and subsequent product separation.
Electrochemistry
Imidazolium-based ILs, particularly those with shorter alkyl chains like 1-ethyl-3-methylimidazolium ([emim]) and 1-butyl-3-methylimidazolium ([bmim]), are widely used in electrochemical applications due to their stability, low viscosity, and ease of synthesis.[14] They serve as electrolytes in advanced batteries (e.g., lithium-ion batteries) and supercapacitors, contributing to higher energy density and improved safety.[7][18] The wide electrochemical stability window of these ILs is a key advantage.[19]
Drug Development and Pharmaceutical Sciences
The application of imidazolium-based ILs in the pharmaceutical field is a rapidly growing area of research.[20]
-
Drug Synthesis: Their use as green solvents can make pharmaceutical synthesis more sustainable.[21]
-
Drug Delivery: ILs can enhance the solubility and bioavailability of poorly soluble drugs.[21][22] They can be formulated into various drug delivery systems, including self-emulsifying systems, ionogels, and microneedles.[22] Mechanistically, they can modulate molecular solvation and disrupt biological barriers to improve drug permeability.[22]
-
Active Pharmaceutical Ingredients (APIs): Some imidazolium-based ILs have demonstrated biological activity, including antimicrobial and cytotoxic properties, making them potential candidates for development as new APIs.[20] The antimicrobial activity is often influenced by the length of the alkyl chain on the imidazolium cation.[23]
Toxicity and Biocompatibility: A Critical Consideration
While often touted as "green" solvents, it is crucial to recognize that not all ionic liquids are environmentally benign. The toxicity of imidazolium-based ILs is an important consideration for their widespread application.
-
Influence of Alkyl Chain Length: A general trend observed is that the toxicity of imidazolium-based ILs increases with the length of the alkyl side chain.[8]
-
Cation-Driven Toxicity: Studies have shown that the toxicity is primarily associated with the imidazolium cation, with the anion having a less significant effect.[8][24]
-
Aquatic Toxicity: Imidazolium-based ILs can be harmful to aquatic organisms.[24]
-
Biodegradability: Some imidazolium-based ILs exhibit poor biodegradability, which is a significant environmental concern.[24][25]
Therefore, a thorough toxicological and environmental impact assessment is necessary before the large-scale industrial application of any new imidazolium-based ionic liquid.
Conclusion
Imidazolium-based ionic liquids are a remarkable class of compounds with a vast and tunable chemical space. Their unique combination of properties has propelled them to the forefront of various scientific disciplines, from green chemistry and electrochemistry to the highly specialized field of drug development. As our understanding of their fundamental chemistry and structure-property relationships deepens, so too will our ability to design and synthesize novel imidazolium-based ILs with tailored functionalities for specific, high-value applications. However, the path forward must be guided by a commitment to scientific integrity, including a rigorous evaluation of their toxicological and environmental profiles, to ensure their sustainable development and application.
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"physicochemical properties of [C6DMIM][Cl]"
<_ A Technical Guide to the Physicochemical Properties of 1-hexyl-3,5-dimethylimidazolium Chloride ([C6DMIM][Cl])
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ionic liquids (ILs) are emerging as highly versatile components in pharmaceutical sciences, capable of addressing significant challenges in drug delivery and formulation. [ 1 ]. Among these, 1-hexyl-3,5-dimethylimidazolium chloride, abbreviated as [C6DMIM][Cl], presents a unique profile of tunable physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of [C6DMIM][Cl], offering both foundational data and the experimental causality essential for its application. We will explore its synthesis, density, viscosity, conductivity, and thermal stability, contextualizing these properties within the landscape of drug development. The aim is to equip researchers and formulation scientists with the authoritative data and procedural knowledge required to effectively harness [C6DMIM][Cl] in advanced pharmaceutical applications.
Introduction: The Role of Imidazolium ILs in Pharmaceutical Development
Ionic liquids are organic salts that are liquid below 100°C, and their unique properties like low volatility, high thermal stability, and excellent solvation power make them attractive for various applications. [ 3 ]. Imidazolium-based ILs, in particular, have been extensively investigated for their potential in drug delivery systems. [ 1, 2 ]. Their ability to enhance drug solubility, improve permeability across biological membranes, and stabilize biomacromolecules positions them as powerful tools in overcoming formulation hurdles. [ 1, 3 ].
[C6DMIM][Cl] belongs to this promising class of materials. Its structure, featuring a 1-hexyl chain and two methyl groups on the imidazolium ring, provides a balance of hydrophobicity and hydrophilicity that can be advantageous in solubilizing a wide range of active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical properties of [C6DMIM][Cl] is paramount to predicting its behavior in complex biological and chemical systems, thereby enabling rational design of drug delivery vehicles. [ 7 ].
Molecular Identity and Synthesis
A foundational understanding of a material begins with its molecular structure and a reliable method for its synthesis and purification.
Molecular Structure:
-
Chemical Name: 1-hexyl-3,5-dimethylimidazolium chloride
-
Abbreviation: [C6DMIM][Cl]
-
CAS Number: 171058-17-6 [ 9 ]
-
Molecular Formula: C₁₀H₁₉ClN₂ [ 9 ]
-
Molecular Weight: 202.72 g/mol [ 9 ]
-
Structure: An imidazolium cation with a hexyl group at the N1 position and methyl groups at the C3 and C5 positions, paired with a chloride anion.
Synthetic Pathway
The synthesis of [C6DMIM][Cl] is typically achieved through a quaternization reaction, a type of N-alkylation. This involves the reaction of a substituted imidazole with an alkyl halide.
Caption: General workflow for the synthesis and purification of [C6DMIM][Cl].
Experimental Protocol: Synthesis of [C6DMIM][Cl]
This protocol is based on established methods for the synthesis of imidazolium-based ionic liquids. [ 6 ].
A. Materials and Setup:
-
Reactants: 1,5-dimethylimidazole and 1-chlorohexane. It is crucial to use high-purity, dry starting materials. [ 6 ].
-
Solvent: Dry ethyl acetate.
-
Apparatus: A two-necked round-bottomed flask, condenser, dropping funnel, magnetic stirrer, and a nitrogen/argon inlet for maintaining an inert atmosphere. All glassware must be oven-dried prior to use. [ 6 ].
B. Procedure:
-
Charge the round-bottomed flask with 1,5-dimethylimidazole and dry ethyl acetate under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add 1-chlorohexane dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70°C and maintain for several days. Lower reaction temperatures, while requiring longer times, often yield a purer, less colored product. [ 6 ].
-
Monitor the reaction progress (e.g., by ¹H NMR) until completion.
C. Purification:
-
Cool the reaction mixture to room temperature. The ionic liquid will typically form a separate, denser layer.
-
Decant the upper solvent layer.
-
Wash the viscous ionic liquid layer multiple times with a non-polar solvent like toluene or fresh ethyl acetate to remove any unreacted starting materials. [ 6 ].
-
Dry the final product under high vacuum at an elevated temperature (e.g., 50°C) to remove all volatile components. The final product should be a clear, viscous liquid. [ 6 ].
Core Physicochemical Properties
The utility of [C6DMIM][Cl] in any application is dictated by its physical properties. The following sections detail these key characteristics.
Density
Density is a fundamental property that influences volumetric calculations for formulation and can provide insights into the packing efficiency of the ions. [ 16 ].
Typical Value: The density of 1-hexyl-3-methylimidazolium chloride ([C6mim]Cl, a closely related isomer) is reported as 1.04 g/cm³ at 26°C. [ 4 ]. It is expected that [C6DMIM][Cl] will have a similar density. Density in ionic liquids generally decreases with increasing temperature and with an increase in the length of the alkyl chain on the cation. [ 19, 29 ].
Experimental Protocol: Density Measurement A vibrating tube densimeter is the standard for accurate and precise density measurements of liquids.
-
Calibration: Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, over the desired temperature range.
-
Sample Preparation: Ensure the IL sample is free of solvents and absorbed water by drying it under high vacuum.
-
Measurement: Inject the IL into the oscillating U-tube of the densimeter. The instrument measures the oscillation period, which is directly related to the density of the sample.
-
Temperature Control: Perform measurements across a range of temperatures (e.g., 293.15 K to 353.15 K) to determine the coefficient of thermal expansion. [ 13 ].
-
Data Validation: Repeat measurements at each temperature until a stable reading with low standard deviation is achieved.
Viscosity
Viscosity is a critical parameter for drug delivery applications, affecting processes such as mixing, dissolution rates of APIs, and injectability of formulations. [ 19 ]. Imidazolium-based ILs can have significantly higher viscosities than traditional solvents.
Typical Value: For the isomer [C6mim]Cl, a viscosity of 3302 cP (mPa·s) at 35°C has been reported. [ 4 ]. It is important to note that viscosity is highly sensitive to impurities, especially water, which can cause a significant decrease. [ 18 ]. Viscosity increases with the length of the cation's alkyl chain and decreases sharply with increasing temperature. [ 19 ].
Experimental Protocol: Viscosity Measurement A cone-and-plate or parallel-plate rheometer is ideal for measuring the viscosity of ionic liquids, especially for studying shear rate dependence.
-
Calibration: Calibrate the rheometer using standard viscosity fluids.
-
Sample Loading: Place a small, precise volume of the dried IL onto the lower plate.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the set temperature. A solvent trap is often used to prevent moisture uptake at elevated temperatures.
-
Shear Rate Sweep: Perform a shear rate sweep to determine if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian. Most simple ionic liquids are Newtonian. [ 19 ].
-
Temperature Ramp: Measure viscosity at various temperatures to understand its temperature dependence, which can often be fitted to the Vogel-Fulcher-Tammann (VFT) equation. [ 19 ].
Caption: Workflow for the physicochemical characterization of [C6DMIM][Cl].
Electrical Conductivity
Electrical conductivity in ionic liquids is governed by the mobility of the constituent ions. It is an important property for electrochemical applications and can also provide insight into the ion association within the liquid.
Typical Value: The conductivity of [C6mim]Cl is reported to be 0.08 mS/cm at 20°C. [ 4 ]. Conductivity is inversely related to viscosity; as temperature increases, viscosity decreases, and conductivity increases due to higher ion mobility. [ 16 ]. Studies on [C6mim]Cl in various solvents show how conductivity changes with concentration and temperature, which is crucial for formulation design. [ 5, 17 ].
Experimental Protocol: Conductivity Measurement
-
Calibration: Calibrate the conductivity probe using standard potassium chloride solutions of known concentrations.
-
Sample Preparation: Use the dried IL.
-
Measurement: Immerse the probe in the IL sample, ensuring no air bubbles are trapped between the electrodes.
-
Temperature Control: Use a jacketed beaker or a temperature-controlled cell to measure conductivity across a range of temperatures (e.g., 283.15 K to 313.15 K). [ 5 ].
Thermal Stability
The thermal stability of an IL determines the upper temperature limit for its storage and application, which is critical for processes like melt-extrusion or heat sterilization in drug product manufacturing.
Typical Value: The decomposition temperature of an IL is highly dependent on the nature of its cation and anion. [ 22 ]. For imidazolium chlorides, the decomposition temperature tends to decrease with increasing alkyl chain length. [ 16 ]. Long-term isothermal studies using Thermogravimetric Analysis (TGA) are crucial, as they reveal that ILs can exhibit decomposition at temperatures significantly lower than the onset decomposition temperature (T_onset) determined from rapid heating scans. [ 10, 23 ].
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup: Use a calibrated TGA instrument.
-
Sample Preparation: Place a small, accurately weighed sample (10-20 mg) into the TGA pan. [ 23 ].
-
Ramped TGA (Short-term stability):
-
Heat the sample under an inert nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) up to a high temperature (e.g., 600-700°C). [ 23, 24 ].
-
Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% or 10% mass loss occurs.
-
-
Isothermal TGA (Long-term stability):
-
Heat the sample to a specific temperature below T_onset and hold it for an extended period (e.g., 10 hours). [ 10, 23 ].
-
Repeat at several temperatures to determine the rate of mass loss as a function of temperature. This provides a more realistic assessment of the IL's stability under prolonged processing conditions.
-
Data Summary
The following table summarizes the key physicochemical properties of 1-hexyl-3-methylimidazolium chloride ([C6mim]Cl), which serves as a close structural analog for [C6DMIM][Cl]. These values provide a reliable baseline for researchers.
| Property | Value | Temperature (°C) | Reference |
| Molecular Weight | 202.72 g/mol | N/A | [ 9 ] |
| Density (ρ) | 1.04 g/cm³ | 26 | [ 4 ] |
| Viscosity (η) | 3302 cP (mPa·s) | 35 | [ 4 ] |
| Conductivity (σ) | 0.08 mS/cm | 20 | [ 4 ] |
| Melting Point | -3 °C | N/A | [ 4 ] |
Conclusion and Application Outlook
1-hexyl-3,5-dimethylimidazolium chloride is an ionic liquid with a set of physicochemical properties that make it a compelling candidate for advanced pharmaceutical formulations. Its character as a viscous, conductive liquid with moderate thermal stability allows for its use in a variety of applications, from serving as a solvent for poorly soluble APIs to acting as a functional excipient in controlled-release systems. [ 2, 7 ]. The data and protocols presented in this guide provide the necessary foundation for scientists to confidently incorporate [C6DMIM][Cl] into their research and development pipelines. A thorough understanding of its density, viscosity, and thermal behavior is not merely academic; it is the cornerstone of predictable, reproducible, and ultimately successful formulation design. As the pharmaceutical industry continues to seek innovative solutions for drug delivery, the rational application of well-characterized ionic liquids like [C6DMIM][Cl] will undoubtedly play a crucial role. [ 1 ].
References
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- Title: (PDF) Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Source: ResearchGate.
- Title: Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures | Journal of Chemical & Engineering Data. Source: ACS Publications.
- Title: Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. Source: ResearchGate.
- Title: 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism | Request PDF. Source: ResearchGate.
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- Title: Density of Ionic Liquids | Request PDF. Source: ResearchGate.
A Technical Guide to the Thermal Stability of 1-Hexyl-2,3-dimethylimidazolium Chloride
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 1-Hexyl-2,3-dimethylimidazolium chloride ([C6DMIM][Cl]), a promising ionic liquid (IL) for various applications. Understanding the thermal limits of this material is paramount for its safe and effective implementation in research and industrial processes. This document delves into the fundamental mechanisms of thermal decomposition for imidazolium-based ILs, presents detailed, field-proven experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the critical factors influencing thermal stability. By synthesizing mechanistic understanding with practical experimental guidance, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage the unique properties of [C6DMIM][Cl].
Introduction: The Imperative of Thermal Stability in Ionic Liquid Applications
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature. Composed entirely of ions, they possess a unique combination of properties including negligible vapor pressure, high ionic conductivity, and high thermal stability, making them "designer solvents" for a multitude of applications.[1][2] The imidazolium cation is a cornerstone of modern IL chemistry, forming the basis for some of the most widely studied and applied ionic liquids.
This compound, hereafter [C6DMIM][Cl], belongs to this important class. Its structure, featuring a hexyl chain for tailored solubility and a methyl group at the C2 position of the imidazolium ring, makes it a candidate for applications ranging from a component in high-performance electrolytes to a catalyst in organic synthesis.[3][4] However, the viability of [C6DMIM][Cl] in any process conducted at elevated temperatures hinges on a thorough understanding of its thermal stability. Thermal decomposition not only defines the upper operational temperature limit but can also lead to the generation of volatile and potentially hazardous byproducts, compromising process integrity and safety.[5][6] This guide provides the foundational knowledge and experimental framework required to rigorously assess and interpret the thermal stability of [C6DMIM][Cl].
Physicochemical Properties of [C6DMIM][Cl]
A baseline understanding of the physical and chemical properties of an ionic liquid is essential before undertaking thermal analysis. The key properties of [C6DMIM][Cl] are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₁ClN₂ | [3] |
| Molecular Weight | 216.75 g/mol | [3] |
| Appearance | Colorless to yellow clear liquid | [4] |
| CAS Number | 455270-59-4 | [7] |
Note: Some properties like melting point and viscosity can vary based on purity, particularly water content. Data for the closely related 1-Hexyl-3-methylimidazolium chloride ([C6MIM][Cl]) shows a melting point of -3 °C and a density of approximately 1.04 g/cm³.[8][9]
Mechanistic Insights: Thermal Decomposition Pathways
The thermal degradation of an imidazolium-based ionic liquid is not a simple event but a complex interplay of competing chemical reactions. The specific structure of [C6DMIM][Cl] dictates its likely decomposition pathways. The primary mechanisms are dealkylation via nucleophilic substitution (S_N2) and elimination reactions.[10][11]
-
S_N2 Nucleophilic Attack: This is a dominant pathway for ILs with halide anions. The highly nucleophilic chloride anion (Cl⁻) can attack the electrophilic carbon atoms of the alkyl groups attached to the nitrogen atoms of the imidazolium ring. This results in the formation of neutral, volatile species: 1-chlorohexane and 1,2-dimethylimidazole, or chloromethane and 1-hexyl-2-methylimidazole.[12][13]
-
Hofmann-type (E2) Elimination: This pathway involves the abstraction of a proton from the hexyl chain by the anion, leading to the formation of an alkene (1-hexene) and the corresponding N-heterocyclic carbene (NHC) or its protonated form. The basicity of the anion influences the favorability of this route.[12][14]
-
The Role of C2-Methylation: A crucial feature of [C6DMIM][Cl] is the methyl group at the C2 position. In standard 1,3-dialkylimidazolium salts, the proton at the C2 position is the most acidic and its abstraction is a common decomposition route. Methylation at this site blocks this pathway, which is known to significantly enhance the overall thermal stability of the ionic liquid compared to its non-methylated analogue.[12][15]
Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like glass transition (T_g), crystallization (T_c), and melting (T_m), which define the physical state and working liquid range of the IL. [2]
-
Sample Preparation: Accurately weigh 5–10 mg of dried [C6DMIM][Cl] into a hermetically sealed aluminum DSC pan.
-
Trustworthiness: A hermetically sealed pan is essential to prevent any mass loss from volatile impurities during the analysis, which would interfere with heat flow measurements.
-
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: A "heat-cool-heat" cycle is standard.
-
a. First Heat: Equilibrate at 25°C and heat to 150°C at 10°C/min to erase the sample's prior thermal history.
-
b. Cool: Cool the sample to -80°C at 10°C/min.
-
c. Second Heat: Heat the sample from -80°C to 200°C at 10°C/min. [16] * Expertise & Experience: The temperature range is chosen to capture sub-ambient phase transitions without approaching the decomposition temperature. Data from the second heating scan is typically reported for consistency.
-
-
Data Analysis: Plot heat flow versus temperature. Identify the glass transition (a step change in the baseline), crystallization (an exothermic peak), and melting (an endothermic peak). [16][17]
Analysis and Discussion
While specific TGA data for [C6DMIM][Cl] is not widely published, its thermal stability can be reliably predicted based on extensive studies of analogous structures.
| Ionic Liquid | Anion | Key Structural Feature | Typical T_onset (°C, N₂) | Reference |
| 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) | Cl⁻ | C2-H present | ~246°C | [18] |
| 1-Hexyl-3-methylimidazolium Chloride ([HMIM][Cl]) | Cl⁻ | C2-H present | Appreciable decomposition at 150-200°C (isothermal) | [19] |
| 1-Ethyl-2,3-dimethylimidazolium Acetate | OAc⁻ | C2-Methylated | Higher than non-methylated analogue | [12] |
| 1-Hexyl-2,3-dimethylimidazolium Nitrate | NO₃⁻ | C2-Methylated, Hexyl chain | ~300°C | [20] |
Authoritative Interpretation:
-
Anion Dominance: The thermal stability of ILs is primarily dictated by the anion. [1][15]The chloride anion is highly nucleophilic, promoting the S_N2 decomposition pathway at lower temperatures compared to less coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). [16]Therefore, the stability of [C6DMIM][Cl] will be fundamentally limited by the reactivity of the chloride anion.
-
C2-Methylation Enhancement: As previously discussed, the methyl group at the C2 position is the most significant structural feature enhancing the stability of [C6DMIM][Cl]. By blocking the primary site of deprotonation, it elevates the decomposition temperature relative to its widely studied analogue, 1-hexyl-3-methylimidazolium chloride ([HMIM][Cl]). [12]3. Alkyl Chain Influence: Studies on homologous series of imidazolium ILs show that increasing the alkyl chain length (e.g., from butyl to hexyl) generally has a minor, often slightly negative, effect on the onset decomposition temperature. [1][20]4. The Purity Mandate: It cannot be overstated that impurities, especially water and residual halides from synthesis, can dramatically reduce the observed thermal stability of an IL. [9][15]Rigorous purification and drying are prerequisites for obtaining accurate and reliable thermal data.
Predicted Stability: Based on these principles, the T_onset for pure, dry this compound is expected to be significantly higher than that of [HMIM][Cl] but likely below 300°C, governed by the nucleophilicity of the chloride anion. Isothermal analysis would likely reveal slow decomposition at temperatures well below the dynamic T_onset.
Conclusion and Recommendations
The thermal stability of this compound is a critical parameter defined by a balance of structural enhancement and anionic reactivity. The C2-methylation provides a significant stability advantage over non-methylated analogues, while the nucleophilic chloride anion ultimately governs the primary decomposition pathway and sets the upper temperature limit.
For any professional application, the following is required:
-
Rigorous Characterization: Always perform both dynamic and isothermal TGA on your specific batch of [C6DMIM][Cl] to determine its precise T_onset and long-term operational limits.
-
Purity Verification: Ensure the ionic liquid is free from water and synthetic precursors, as these can act as catalysts for decomposition.
-
Atmosphere Control: Applications should be designed to operate under an inert atmosphere if high temperatures are required, to prevent premature oxidative degradation.
Future research, including evolved gas analysis (TGA-MS), would provide definitive identification of decomposition products, further validating the mechanistic pathways discussed herein and enhancing the safe and effective use of this versatile ionic liquid.
References
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An In-depth Technical Guide to the Environmental Impact of Imidazolium Ionic Liquids
Foreword
Imidazolium-based ionic liquids (ILs), once heralded as "green solvents" due to their negligible vapor pressure and high thermal stability, are now under intense scrutiny regarding their environmental fate and ecotoxicological effects.[1][2][3][4] For researchers, scientists, and drug development professionals who utilize these versatile compounds, a comprehensive understanding of their environmental impact is no longer a peripheral concern but a central tenet of responsible innovation. This guide moves beyond the initial "green" label to provide a nuanced, data-driven exploration of the complex interactions between imidazolium ILs and the biosphere. Our objective is to equip you with the critical knowledge and methodologies necessary to assess, mitigate, and design next-generation imidazolium ILs with improved environmental profiles.
Deconstructing the "Green" Label: A Critical Introduction to Imidazolium Ionic Liquids
Imidazolium ILs are salts with melting points below 100°C, typically composed of an imidazolium cation and a variety of anions.[2] Their "designer" nature, allowing for the tuning of physicochemical properties by modifying the cation's alkyl substituents and the choice of anion, has driven their widespread application in synthesis, catalysis, and drug delivery.[5][6][7] However, the very properties that make them attractive, such as their stability, can also contribute to their persistence in the environment.[3] The initial "green" designation, largely based on their low volatility which reduces air pollution, overlooks their potential to enter aquatic and terrestrial ecosystems through wastewater and other disposal routes.[2][4][8] This guide will dissect the key factors that determine the environmental footprint of imidazolium ILs, focusing on the intricate relationship between their molecular structure and their biological and ecological effects.
Ecotoxicity of Imidazolium Ionic Liquids: A Multi-Trophic Level Perspective
The ecotoxicity of imidazolium ILs is not a monolithic concept; it varies significantly depending on the specific structure of the IL and the organism being tested. A substantial body of evidence now indicates that many imidazolium-based ILs exhibit toxicity towards a wide range of organisms, from microorganisms to vertebrates.[2][9][10]
The Critical Role of the Cation: Alkyl Chain Length as a Key Determinant of Toxicity
A consistent and critical finding across numerous studies is the direct correlation between the length of the alkyl chain on the imidazolium cation and the IL's toxicity.[11][12][13][14][15] Generally, as the alkyl chain elongates, the toxicity of the imidazolium IL increases. This "alkyl chain effect" is attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes.
Key Mechanistic Insights:
-
Membrane Disruption: Longer alkyl chains enhance the ability of the imidazolium cation to intercalate into the lipid bilayers of cell membranes, leading to increased membrane fluidity, loss of integrity, and eventual cell lysis.
-
Mitochondrial Dysfunction: Imidazolium ILs can target mitochondria, the powerhouses of the cell, disrupting the electron transport chain and leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.
This trend has been observed across various trophic levels:
-
Aquatic Organisms:
-
Algae: Studies on freshwater algae like Scenedesmus quadricauda and Chlamydomonas reinhardtii have shown that increasing the alkyl chain length of 1-alkyl-3-methylimidazolium bromide from butyl to octyl leads to a significant increase in toxicity.[8][16]
-
Crustaceans: For the freshwater crustacean Daphnia magna, imidazolium-based ILs have been shown to be more toxic than their sodium salt counterparts, with toxicity increasing with the cation's alkyl chain length.[17]
-
Fish: Acute toxicity studies on zebrafish (Danio rerio) have demonstrated that the 50% lethal concentration (LC50) of 1-alkyl-3-methylimidazolium nitrates decreases as the alkyl chain length increases from ethyl to dodecyl.[12]
-
-
Microorganisms:
-
Bacteria: The Microtox® assay, which uses the bioluminescent bacterium Vibrio fischeri, has been widely employed to demonstrate the positive correlation between alkyl chain length and toxicity for imidazolium ILs.[11][14]
-
Fungi: While some fungi show potential for IL biodegradation, higher concentrations and longer alkyl chains can inhibit microbial activity.[18][19]
-
-
Plants: Imidazolium ILs can inhibit seed germination and plant growth, with the effect being more pronounced at higher concentrations.[18][20][21]
The Influence of the Anion: A Secondary but Significant Factor
While the cation, particularly its alkyl chain, is the primary driver of toxicity, the anion also plays a role, albeit a more nuanced one.[9][12] The effect of the anion on toxicity is generally less pronounced than that of the cation.[11][14] However, certain anions, particularly fluorinated ones like hexafluorophosphate (PF₆⁻) and bis(trifluoromethylsulfonyl)imide (NTf₂⁻), can contribute to increased toxicity and may also lead to the formation of persistent and toxic hydrolysis products in the environment.[4][9]
Quantitative Ecotoxicity Data
The following table summarizes representative ecotoxicity data for a selection of imidazolium ionic liquids, illustrating the impact of alkyl chain length.
| Ionic Liquid | Organism | Endpoint | Value (mg/L) | Reference |
| 1-Butyl-3-methylimidazolium bromide ([C₄mim]Br) | Scenedesmus quadricauda | EC₅₀ | 13.23 | [8] |
| 1-Hexyl-3-methylimidazolium bromide ([C₆mim]Br) | Scenedesmus quadricauda | EC₅₀ | 0.005-13.23 | [8] |
| 1-Octyl-3-methylimidazolium bromide ([C₈mim]Br) | Scenedesmus quadricauda | EC₅₀ | 0.005 | [8] |
| 1-Ethyl-3-methylimidazolium nitrate ([C₂mim]NO₃) | Danio rerio (zebrafish) | LC₅₀ | >1000 | [12] |
| 1-Dodecyl-3-methylimidazolium nitrate ([C₁₂mim]NO₃) | Danio rerio (zebrafish) | LC₅₀ | <10 | [12] |
| 1-Butyl-3-methylimidazolium chloride ([C₄mim]Cl) | Daphnia magna | LC₅₀ | 8.03-19.91 | [17] |
EC₅₀: The concentration that causes a 50% effect (e.g., inhibition of growth). LC₅₀: The concentration that is lethal to 50% of the test population.
Biodegradability of Imidazolium Ionic Liquids: The Challenge of Persistence
The biodegradability of imidazolium ILs is a critical factor in determining their long-term environmental impact. While some ILs can be degraded by microorganisms, many are resistant to biodegradation, leading to their persistence in soil and water.[2][11][14][22]
Structural Features Influencing Biodegradability
The molecular structure of imidazolium ILs plays a crucial role in their susceptibility to microbial degradation.
-
Alkyl Chain Length: In contrast to its effect on toxicity, a longer alkyl side chain can, in some cases, enhance the primary biodegradation of the imidazolium cation.[23][24][25] This is because the alkyl chain can serve as a point of initial enzymatic attack by microorganisms. However, complete mineralization (the breakdown of the entire molecule into CO₂, water, and inorganic salts) is often slow or incomplete.
-
The Imidazolium Ring: The imidazolium ring itself is generally recalcitrant to microbial degradation.[19][23][24] This is a significant concern, as it means that even if the alkyl chains are biodegraded, the core imidazolium structure may persist in the environment.
-
Functional Groups: The introduction of functional groups, such as ester or ether linkages, into the alkyl side chains can significantly enhance biodegradability by providing more susceptible sites for enzymatic cleavage.[19]
Experimental Assessment of Biodegradability
Standardized tests are used to assess the biodegradability of chemicals. A common method is the measurement of the Biochemical Oxygen Demand (BOD), which quantifies the amount of dissolved oxygen consumed by microorganisms to break down an organic substance.[11][14]
Experimental Protocol: BOD₅ Test for Imidazolium IL Biodegradability
-
Preparation of the Test System:
-
Prepare a mineral medium containing essential nutrients for microbial growth.
-
Obtain an inoculum of microorganisms, typically from activated sludge from a wastewater treatment plant.
-
Add a known concentration of the imidazolium IL to the test flasks.
-
Include control flasks: a blank (inoculum and medium only), a positive control with a readily biodegradable substance (e.g., sodium benzoate), and an abiotic control (IL and medium without inoculum) to account for any non-biological degradation.
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20°C) for a specified period, typically 5 days (BOD₅) or 28 days for ready biodegradability tests.
-
-
Measurement of Oxygen Consumption:
-
Measure the dissolved oxygen concentration at the beginning and end of the incubation period using an oxygen electrode or a respirometer.
-
-
Calculation of Biodegradability:
-
Calculate the BOD as the difference in dissolved oxygen concentration.
-
Express the biodegradability as a percentage of the theoretical oxygen demand (ThOD) of the test substance.
-
Interpretation: According to OECD guidelines, a substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 28-day window. Many imidazolium ILs with short alkyl chains fail to meet this criterion.[11][14]
The Role of Microbial Consortia and Fungi
Activated sludge, a complex consortium of bacteria, protozoa, and fungi, is often used to assess the biodegradability of ILs.[23][25] While bacteria are key players, fungi have also been shown to contribute to the degradation of some ILs, although their role is still being fully elucidated.[19]
Environmental Fate and Transport: Where Do Imidazolium ILs Go?
Due to their high water solubility, imidazolium ILs have the potential to be mobile in the environment.[26] Their fate and transport are governed by several processes:
-
Sorption: Imidazolium cations can sorb to soil and sediment particles, which can reduce their mobility in groundwater but also make them less available for biodegradation.[22] The extent of sorption is influenced by the soil's organic matter content and the IL's alkyl chain length (longer chains tend to sorb more strongly).
-
Leaching: The high water solubility of many imidazolium ILs means they can leach through the soil profile and potentially contaminate groundwater.
-
Bioaccumulation: There is a potential for imidazolium ILs, particularly those with longer alkyl chains, to bioaccumulate in organisms. However, more research is needed in this area.
Experimental Workflow: Assessing Soil Sorption of Imidazolium ILs
Caption: Workflow for determining the soil sorption coefficient of imidazolium ILs.
Analytical Methodologies for Environmental Monitoring
The ability to detect and quantify imidazolium ILs in environmental matrices is crucial for understanding their fate and exposure levels. Several analytical techniques have been developed for this purpose.[27][28]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or mass spectrometry (MS) detection is a common method for separating and quantifying imidazolium cations.[27]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is another valuable tool for the analysis of ionic ILs.[27]
-
Solid-Phase Extraction (SPE): SPE is often used as a pre-concentration and clean-up step for environmental samples prior to HPLC or CE analysis, which is necessary to achieve the low detection limits required for environmental monitoring.[27]
The Path Forward: Designing Greener Imidazolium Ionic Liquids and Future Perspectives
The growing body of knowledge on the environmental impact of imidazolium ILs is driving the development of "greener" alternatives.[29][30][31] Key strategies for designing more environmentally benign ILs include:
-
Incorporating Biodegradable Moieties: Introducing ester, ether, or amide functionalities into the alkyl side chains can significantly improve biodegradability.
-
Utilizing Bio-based Cations and Anions: The use of cations and anions derived from renewable resources, such as amino acids, sugars, and choline, can lead to ILs with lower toxicity and better biodegradability.[29][32]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the toxicity and biodegradability of new ILs based on their molecular structure, allowing for the in-silico screening of candidates before they are synthesized.
Logical Relationship: Designing Greener Imidazolium ILs
Caption: Key strategies for the design of greener imidazolium ionic liquids.
Conclusion: A Call for a Life-Cycle Approach
The journey of imidazolium ionic liquids from "green solvents" to chemicals with a recognized, complex environmental impact underscores the importance of a holistic, life-cycle approach to chemical design and assessment. For researchers and professionals in drug development and other scientific fields, it is imperative to look beyond the immediate application and consider the ultimate fate and effects of these compounds. By integrating the principles of green chemistry, employing robust ecotoxicological and biodegradability testing, and embracing innovative design strategies, we can harness the remarkable potential of imidazolium ILs while safeguarding the health of our planet.
References
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Methodological & Application
Application Notes and Protocols: 1-Hexyl-2,3-dimethylimidazolium chloride
Introduction: Understanding 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl)
This compound, often abbreviated as [HDMIM]Cl, is a member of the ionic liquid (IL) family.[1][2][3] Ionic liquids are salts that exist in a liquid state at or near room temperature. This unique characteristic stems from their poorly coordinated ions, which frustrates the formation of a stable crystal lattice. [HDMIM]Cl possesses a unique combination of properties, including low volatility, high thermal stability, and tunable solvency, making it a versatile compound in various scientific and industrial applications.[4]
The structure of [HDMIM]Cl, featuring a substituted imidazolium cation and a chloride anion, is key to its functionality. The hexyl chain contributes to its hydrophobic character, while the dimethylated imidazolium ring and the chloride anion provide polarity and the ability to form hydrogen bonds. This amphiphilic nature allows it to interact with a wide range of organic and inorganic compounds.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 455270-59-4 | [1][2] |
| Molecular Formula | C11H21ClN2 | [4] |
| Molecular Weight | 216.75 g/mol | [4] |
| Appearance | White to light yellow solid to semi-solid or liquid | [3] |
| Melting Point | 62 °C | [4] |
Safety Considerations: this compound is classified as a substance that can cause skin and serious eye irritation.[5][6][7] It may also cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[5][6][7]
Application in Biomass Processing and Cellulose Dissolution
Application Note:
The dissolution of lignocellulosic biomass is a critical and often challenging step in the production of biofuels and bio-based chemicals.[8][9] Cellulose, a major component of biomass, is notoriously difficult to dissolve in common solvents due to its extensive network of intermolecular and intramolecular hydrogen bonds.[8] Ionic liquids, particularly those with chloride anions like [HDMIM]Cl, have emerged as highly effective solvents for cellulose.[8][10]
The mechanism of cellulose dissolution in imidazolium-based ionic liquids is primarily attributed to the ability of the chloride anion to act as a strong hydrogen bond acceptor.[10][11] The chloride ions disrupt the hydrogen bonding network of cellulose, allowing the polysaccharide chains to separate and become solvated by the ionic liquid. The imidazolium cation also plays a role, albeit a secondary one, through interactions with the hydroxyl groups of cellulose. This process occurs without significant degradation of the cellulose polymer, which is a major advantage over traditional, often harsh, dissolution methods.[12] The addition of a co-solvent like dimethyl sulfoxide (DMSO) can further enhance the dissolution process by reducing the high viscosity of the ionic liquid, thereby improving mass transport.[13][14]
The ability to dissolve and then regenerate cellulose by adding an anti-solvent (like water) opens up possibilities for creating novel biomaterials, composites, and films.[12][13]
Protocol: Dissolution of Microcrystalline Cellulose using [HDMIM]Cl
This protocol outlines a general procedure for the dissolution of microcrystalline cellulose in this compound.
Materials:
-
This compound ([HDMIM]Cl)
-
Microcrystalline cellulose (MCC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (optional, as a co-solvent)
-
Deionized water (as anti-solvent)
-
Heating mantle with magnetic stirring
-
Round-bottom flask
-
Condenser
-
Nitrogen or Argon gas supply
-
Beaker
-
Centrifuge and centrifuge tubes
-
Vacuum filtration apparatus
-
Oven
Procedure:
-
Preparation: Dry the microcrystalline cellulose in an oven at 105°C for at least 4 hours to remove any residual moisture. Moisture can significantly hinder the dissolution process.
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, fitted with a condenser under a nitrogen or argon atmosphere. This is to prevent the hygroscopic ionic liquid from absorbing atmospheric moisture.
-
Dissolution:
-
Add a measured amount of [HDMIM]Cl to the flask.
-
Begin stirring and gently heat the ionic liquid to 80-100°C. The exact temperature will depend on the desired dissolution rate and the specific properties of the cellulose.
-
Once the ionic liquid has reached the target temperature, slowly add the dried microcrystalline cellulose in small portions. A typical loading is 5-10 wt% of cellulose to the ionic liquid.
-
Continue stirring at a constant temperature until the cellulose is fully dissolved. This can take anywhere from a few hours to overnight, depending on the cellulose source and particle size. Visual inspection for the disappearance of solid particles will indicate complete dissolution.
-
-
Cellulose Regeneration (Optional):
-
Once the cellulose is fully dissolved, allow the solution to cool to room temperature.
-
Slowly add deionized water (as an anti-solvent) to the solution while stirring vigorously. This will cause the cellulose to precipitate out of the solution.
-
Continue adding water until no more precipitate is formed.
-
-
Recovery and Washing:
-
Collect the regenerated cellulose by centrifugation or vacuum filtration.
-
Wash the collected cellulose repeatedly with deionized water to remove any residual ionic liquid.
-
Finally, wash with a solvent like ethanol or acetone to facilitate drying.
-
-
Drying: Dry the regenerated cellulose in a vacuum oven at 60°C until a constant weight is achieved.
Workflow Diagram for Cellulose Dissolution and Regeneration:
Caption: Workflow for dissolving and regenerating cellulose using [HDMIM]Cl.
Application in Electrochemistry
Application Note:
Ionic liquids are promising candidates for electrolytes in various electrochemical devices, such as batteries and dye-sensitized solar cells (DSSCs), due to their intrinsic ionic conductivity, wide electrochemical windows, and negligible vapor pressure.[4][15] [HDMIM]Cl, and its analogues, can be a key component in electrolyte formulations.[4][16]
In the context of solid polymer electrolytes (SPEs), the addition of an ionic liquid like 1-hexyl-3-methylimidazolium iodide (a close analogue of [HDMIM]Cl) to a polymer matrix (e.g., starch) with a salt (e.g., NaI) has been shown to significantly enhance ionic conductivity.[17] The ionic liquid acts as a plasticizer, increasing the amorphous phase of the polymer and facilitating ion transport. This leads to improved performance in devices like DSSCs, with higher energy conversion efficiencies.[17] The mobility of the ions within the electrolyte is crucial for the overall device performance, and the unique properties of ionic liquids can be tailored to optimize this.
Protocol: Preparation of a [HDMIM]Cl-based Solid Polymer Electrolyte
This protocol describes the preparation of a solid polymer electrolyte incorporating an imidazolium-based ionic liquid for potential use in electrochemical devices. This is a general guide, and the specific ratios of components will need to be optimized for the intended application.
Materials:
-
Polymer (e.g., Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), Poly(methyl methacrylate) (PMMA), or a biopolymer like starch)
-
Lithium salt (e.g., Lithium perchlorate (LiClO4) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI))
-
This compound ([HDMIM]Cl)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Glass petri dish
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Polymer and Salt Dissolution:
-
In a clean, dry vial, dissolve a known amount of the chosen polymer in the appropriate anhydrous solvent with magnetic stirring.
-
In a separate vial, dissolve the lithium salt in the same solvent.
-
Once both are fully dissolved, mix the two solutions together and stir for several hours to ensure a homogeneous mixture.
-
-
Addition of Ionic Liquid:
-
Slowly add the desired amount of [HDMIM]Cl to the polymer-salt solution. The amount of ionic liquid will influence the final conductivity and mechanical properties of the electrolyte.
-
Continue stirring the mixture for at least 12 hours at room temperature to ensure complete homogenization.
-
-
Casting the Film:
-
Pour the resulting viscous solution into a clean, dry glass petri dish.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours. This initial slow evaporation helps in forming a uniform film.
-
-
Drying:
-
Transfer the petri dish to a vacuum oven.
-
Dry the film at 60-80°C under vacuum for at least 24 hours to remove any residual solvent. The complete removal of the solvent is crucial for the electrochemical performance of the electrolyte.
-
-
Characterization:
-
Once completely dry, the free-standing solid polymer electrolyte film can be carefully peeled from the petri dish.
-
The prepared electrolyte can then be characterized for its ionic conductivity, thermal stability, and electrochemical window.
-
Logical Relationship Diagram for SPE Preparation:
Caption: Logical flow from components to the final solid polymer electrolyte.
Application in Organic Synthesis and Catalysis
Application Note:
Ionic liquids are often termed "green solvents" due to their low vapor pressure, which reduces air pollution.[18] However, their utility in organic synthesis extends beyond being just a replacement for volatile organic compounds. They can act as catalysts or co-catalysts and can influence the reaction rates and selectivity.[15]
1-Hexyl-3-methylimidazolium chloride (a structural isomer of [HDMIM]Cl) has been shown to be effective in various catalytic applications.[15] For instance, it can serve as both a solvent and a catalyst in solvent-free alkylation reactions.[15] In transition metal-catalyzed reactions, such as Suzuki cross-couplings, the ionic liquid can stabilize the metal catalyst and enhance mass transfer, leading to higher efficiency and recyclability of the catalyst system.[15] Furthermore, imidazolium-based ionic liquids can act as organocatalysts. For example, in cyanosilylation reactions, the chloride anion can activate the silyl cyanide, while the imidazolium cation stabilizes the carbonyl substrate through cation-π interactions.[15]
Immobilizing the ionic liquid on a solid support, such as silica, creates a supported ionic liquid phase (SILP) catalyst.[19] This approach combines the advantages of the ionic liquid's catalytic activity with the ease of separation and recycling of a heterogeneous catalyst.[19]
Protocol: [HDMIM]Cl as a Medium for a Suzuki Cross-Coupling Reaction
This protocol provides a general method for using an imidazolium-based ionic liquid as a reaction medium for a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
This compound ([HDMIM]Cl)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Deionized water
-
Schlenk flask or reaction tube
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-0.05 mol%).
-
Add [HDMIM]Cl (e.g., 2 mL) to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80-110°C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add an organic solvent (e.g., ethyl acetate, 10 mL) to the reaction mixture to extract the product. The ionic liquid and the catalyst will typically remain in the ionic liquid phase.
-
Stir the mixture for 15-20 minutes.
-
Separate the organic layer. Repeat the extraction process two more times.
-
Combine the organic extracts and wash with deionized water to remove any traces of the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.
-
-
Catalyst Recycling:
-
The ionic liquid phase containing the palladium catalyst can potentially be reused for subsequent reactions after washing with an organic solvent to remove any residual product.
-
References
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- MDPI. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range.
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Application Notes & Protocols: The Utility of 1-Hexyl-2,3-dimethylimidazolium Chloride and its Isomers in Modern Organic Synthesis
Abstract
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the application of 1-hexyl-dimethylimidazolium chloride ionic liquids in organic synthesis. We begin by characterizing the specific isomer, 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl), detailing its known properties. Recognizing that the applications of this C2-methylated variant are still emerging, we pivot to its widely-studied and structurally similar isomer, 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl), as an exemplary model. This allows us to provide field-proven, detailed protocols for key synthetic transformations where this class of ionic liquids has demonstrated significant advantages. The applications covered include its role as a green solvent for biomass processing, specifically cellulose dissolution, and as a medium for palladium-catalyzed cross-coupling reactions. A full synthesis protocol for [HMIM]Cl is also provided, alongside critical safety, handling, and environmental considerations.
Introduction to Imidazolium-Based Ionic Liquids: A Paradigm Shift in Synthesis
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C.[1] Composed entirely of ions, they possess a unique combination of properties that make them highly attractive alternatives to traditional volatile organic compounds (VOCs). Key among these are their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, which can be modified by altering the chemical structures of their constituent cations and anions.[2]
The imidazolium cation is a foundational component of many common ILs. By modifying the alkyl substituents on the imidazole ring, properties like viscosity, melting point, and solvent miscibility can be finely tuned. This guide focuses on the hexyl-substituted dimethylimidazolium chloride family, exploring its role as a versatile medium for modern organic synthesis.
Physicochemical Characterization: this compound ([HDMIM]Cl)
This compound, distinguished by the presence of a methyl group at the C2 position of the imidazolium ring, is a specific member of this IL family. The C2 methylation impacts the cation's acidity and steric profile, influencing its interactions and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 455270-59-4 | [3] |
| Molecular Formula | C₁₁H₂₁ClN₂ | [4] |
| Molecular Weight | 216.75 g/mol | [4] |
| Form | Liquid | [4] |
| Melting Point | 62°C | [4] |
| Purity | Typically ≥98% | [4] |
While its use as a templating agent in zeolite synthesis and as a corrosion inhibitor has been explored, its application as a primary solvent or catalyst in mainstream organic synthesis is less documented than its C2-unsubstituted isomer.[5] Therefore, to provide robust and validated protocols, the following sections will utilize the closely related and extensively studied 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl, CAS: 171058-17-6) as a model system. The principles and techniques described are broadly applicable to this class of ionic liquids.
Application Showcase: 1-Hexyl-3-methylimidazolium Chloride ([HMIM]Cl) as a Model System
[HMIM]Cl serves as an excellent proxy to demonstrate the power of hexyl-imidazolium chlorides in synthesis. Its properties are well-characterized and its utility has been validated across numerous applications.
Table 2: Physicochemical Properties of 1-Hexyl-3-methylimidazolium Chloride
| Property | Value | Source |
| CAS Number | 171058-17-6 | [6] |
| Molecular Formula | C₁₀H₁₉ClN₂ | [6] |
| Molecular Weight | 202.72 g/mol | [6][7] |
| Melting Point | -3 °C | [7] |
| Density | 1.04 g/cm³ (26 °C) | [7] |
| Viscosity | 3302 cP (35 °C) | [7] |
| Conductivity | 0.08 mS/cm (20 °C) | [1][7] |
Application I: Biomass Processing & Cellulose Dissolution
The processing of lignocellulosic biomass is a cornerstone of green chemistry, aiming to convert renewable resources into fuels and value-added chemicals.[8] A primary challenge is the dissolution of cellulose, a highly crystalline polymer resistant to most common solvents due to its extensive intermolecular hydrogen bonding network.[9] Imidazolium-based ionic liquids, particularly those with a chloride anion, have emerged as highly effective solvents for cellulose.[10]
Causality of Dissolution: The mechanism involves the disruption of the hydrogen bonds within the cellulose structure. The small, highly basic chloride anion (Cl⁻) acts as a strong hydrogen bond acceptor, interacting with the hydroxyl protons of the glucose units.[2][10] This breaks apart the ordered polymer chains, allowing them to dissolve into the ionic liquid medium.
Caption: Workflow for cellulose dissolution in [HMIM]Cl and subsequent regeneration.
Protocol 1: Dissolution of Microcrystalline Cellulose (MCC) in [HMIM]Cl
-
Objective: To achieve complete dissolution of MCC for subsequent analysis or regeneration.
-
Materials: 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl, dried under vacuum), Microcrystalline Cellulose (MCC, dried), Argon or Nitrogen gas, heating mantle with stirrer, suitable reaction vessel (e.g., three-neck flask).
-
Procedure:
-
Preparation: Place 10.0 g of pre-dried [HMIM]Cl into a 50 mL three-neck flask equipped with a mechanical stirrer, a gas inlet, and a condenser.
-
Inert Atmosphere: Purge the system with dry Argon or Nitrogen for 15 minutes to remove moisture and oxygen. Maintain a gentle positive pressure throughout the experiment.
-
Heating: Heat the [HMIM]Cl to 100°C with vigorous stirring until it is a homogenous, low-viscosity liquid. The high viscosity of [HMIM]Cl at room temperature necessitates heating to facilitate dissolution.[7][11]
-
Cellulose Addition: Slowly add 0.5 g (5 wt%) of pre-dried MCC to the stirring ionic liquid in small portions. Ensure each portion is well-dispersed before adding the next to prevent clumping.
-
Dissolution: Continue stirring at 100°C. Complete dissolution may take several hours, resulting in a clear, viscous solution. The dissolution time can be influenced by particle size and temperature.[9]
-
Regeneration (Optional): To recover the cellulose, cool the solution to room temperature and slowly add an anti-solvent like deionized water or ethanol with vigorous stirring.[9] The cellulose will precipitate as a white solid.
-
Washing & Drying: Filter the regenerated cellulose, wash thoroughly with the anti-solvent to remove residual ionic liquid, and dry under vacuum. The recovered ionic liquid can be purified by removing the anti-solvent under reduced pressure.
-
Application II: Palladium-Catalyzed Heck Cross-Coupling Reaction
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[12] Ionic liquids like [HMIM]Cl serve as excellent media for these reactions.
Causality & Advantages:
-
Catalyst Stabilization: The polar and non-coordinating nature of the ionic liquid can stabilize the palladium catalyst, preventing agglomeration into inactive palladium black and often allowing for catalyst recycling.[12]
-
Enhanced Reaction Rates: The unique solvent properties can enhance reaction rates compared to conventional solvents.
-
Ligandless Chemistry: In some cases, the ionic liquid itself can act as a ligand or stabilizer, allowing the reaction to proceed efficiently without the need for expensive and air-sensitive phosphine ligands.[12]
Caption: General catalytic cycle for the Heck Reaction.
Protocol 2: Model Heck Coupling of Iodobenzene and n-Butyl Acrylate in [HMIM]Cl
-
Objective: To synthesize n-butyl cinnamate via a palladium-catalyzed Heck reaction in an ionic liquid medium.
-
Materials: 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl, dried), Palladium(II) acetate (Pd(OAc)₂), Iodobenzene, n-Butyl acrylate, Triethylamine (Et₃N, distilled), Diethyl ether, Argon or Nitrogen.
-
Procedure:
-
Catalyst Loading: To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [HMIM]Cl (2.0 mL), Palladium(II) acetate (4.5 mg, 0.02 mmol, 1 mol%), and a magnetic stir bar.
-
Reagent Addition: Sequentially add iodobenzene (223 µL, 2.0 mmol), n-butyl acrylate (429 µL, 3.0 mmol), and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Workup & Product Isolation: a. Cool the reaction mixture to room temperature. b. Extract the product by adding diethyl ether (3 x 10 mL) and stirring vigorously for 10 minutes for each extraction. The product will partition into the ether layer, while the ionic liquid and catalyst remain in the lower phase.[12] c. Combine the organic extracts and wash with 1M HCl followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude n-butyl cinnamate by column chromatography on silica gel.
-
Catalyst Recycling: The remaining ionic liquid phase containing the palladium catalyst can be dried under high vacuum to remove any residual solvent and reused for subsequent reactions. Its activity may be tested over several cycles.[13]
-
Synthesis Protocol: 1-Hexyl-3-methylimidazolium Chloride ([HMIM]Cl)
For researchers wishing to prepare the ionic liquid in-house, the following protocol, adapted from established procedures, can be followed.[14]
Caption: Workflow for the synthesis and purification of [HMIM]Cl.
-
Expert Insight: The success of this synthesis hinges on the purity of the starting materials and the rigorous exclusion of water.[14] Water can interfere with the reaction and complicate purification. Distilling starting materials and drying glassware is critical.
-
Materials: 1-Methylimidazole (distilled from KOH), 1-Chlorohexane (distilled from P₂O₅), Dry ethyl acetate, Toluene (dry).
-
Procedure:
-
Setup: In a two-necked round-bottom flask under a nitrogen atmosphere, combine 1-methylimidazole (1.0 eq) and dry ethyl acetate (approx. 1 mL per mL of 1-methylimidazole). Cool the flask in an ice bath with stirring.
-
Addition: Add 1-chlorohexane (1.1 eq) dropwise to the cooled, stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C. The reaction is slow and may require several days (e.g., up to 11 days) to reach completion.[14] A second, viscous layer of the ionic liquid product will form. Note: Higher temperatures will accelerate the reaction but may lead to a colored product requiring more extensive purification.[14]
-
Initial Purification: Cool the flask to room temperature. Under nitrogen, carefully decant the upper solvent layer using a cannula.
-
Washing: Wash the remaining viscous ionic liquid layer with excess dry toluene to remove unreacted starting materials. This may require vigorous stirring overnight.[14] Repeat the toluene wash until ¹H NMR analysis shows no remaining starting material.
-
Final Drying: Remove the final wash solvent and dry the product at ~50°C under high vacuum to yield a clear, colorless, viscous oil.
-
Safety, Handling, and Environmental Considerations
-
Handling: Imidazolium chlorides are classified as skin and eye irritants.[15] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood.
-
Toxicity: While ILs are lauded for their low volatility, this does not inherently mean they are benign. The toxicity of imidazolium ILs is often linked to the length of the alkyl chain on the cation; longer chains tend to exhibit higher toxicity to aquatic organisms.[16][17]
-
Biodegradability: Many common imidazolium-based ionic liquids are not readily biodegradable.[16][18] Therefore, they should not be disposed of in the environment. All waste containing these ionic liquids should be collected and disposed of as hazardous chemical waste according to local regulations.
Conclusion
1-Hexyl-dimethylimidazolium chloride ionic liquids represent a powerful and versatile platform for modern organic synthesis. While the specific applications of the C2-methylated [HDMIM]Cl are still being fully explored, its isomer [HMIM]Cl has proven to be an exceptional medium for challenging reactions, from the dissolution of recalcitrant biopolymers like cellulose to enhancing the efficiency and recyclability of palladium-catalyzed coupling reactions. By understanding the underlying chemical principles and following robust protocols, researchers can leverage the unique properties of these materials to develop greener, more efficient, and innovative synthetic methodologies.
References
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- Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. ResearchGate. (n.d.).
- Synthesis of 1-Hexyl-3-methylimidazolium Chloride. ChemSpider Synthetic Pages. (2015).
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- Mechanism of cellulose dissolution in the ionic liquid 1-n-butyl-3-methylimidazolium chloride: a C and Cl NMR relaxation study. Royal Society of Chemistry. (2006).
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- Efficient Heck reactions catalyzed by a highly recyclable palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid. PubMed. (2007). Dalton Transactions.
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- Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. Royal Society of Chemistry. (2023). RSC Advances.
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Application Notes & Protocols: 1-Hexyl-2,3-dimethylimidazolium Chloride for Advanced Biomass Dissolution
For: Researchers, scientists, and drug development professionals engaged in biomass valorization, renewable materials, and biofuel development.
Abstract & Introduction
Lignocellulosic biomass, a vast and renewable resource, is central to the development of sustainable fuels, chemicals, and materials. However, its inherent recalcitrance, stemming from the complex and robust structure of cellulose, hemicellulose, and lignin, presents a significant challenge for efficient processing.[1][2] Ionic Liquids (ILs), particularly imidazolium-based salts, have emerged as powerful solvents capable of disrupting this intricate network, offering a pathway to effective biomass fractionation.[3][4][5]
This document provides a detailed guide to the application of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl) , an advanced imidazolium-based IL, for the dissolution and pretreatment of lignocellulosic biomass. We will explore the underlying dissolution mechanism, provide validated experimental protocols, and discuss methods for component regeneration and solvent recycling.
The selection of [HDMIM]Cl is predicated on the unique properties conferred by its structure. The chloride anion (Cl⁻) is a strong hydrogen bond acceptor, crucial for breaking the extensive hydrogen-bonding network within cellulose.[6] The 1-hexyl-2,3-dimethylimidazolium cation features a hexyl chain that influences its physical properties and a methyl group at the C2 position of the imidazolium ring. While C2 methylation can increase viscosity and sometimes reduce cellulose dissolution efficiency compared to its protonated counterparts, it can also enhance thermal stability.[7][8][9][10] Understanding these structure-property relationships is key to optimizing biomass processing.
The Science of Dissolution: Mechanism of Action
The efficacy of [HDMIM]Cl in dissolving biomass lies in its ability to disrupt the non-covalent interactions that hold the lignocellulosic components together.
-
Disruption of Cellulose Hydrogen Bonds: Lignocellulosic biomass is a complex composite where crystalline cellulose fibrils are embedded in a matrix of hemicellulose and lignin.[11] The primary mechanism of dissolution involves the chloride (Cl⁻) anion of the IL. This small, highly basic anion acts as a potent hydrogen bond acceptor, competitively inserting itself between cellulose chains and breaking the intra- and intermolecular hydrogen bonds that confer crystallinity and insolubility.[6][12]
-
Role of the [HDMIM]⁺ Cation: The bulky organic cation, 1-hexyl-2,3-dimethylimidazolium, surrounds the solvated cellulose chains. This steric hindrance prevents the cellulose chains from re-aggregating, thus keeping them in solution.[13] The interactions between the imidazolium ring and the biopolymers also contribute to the dissolution process.[11]
The overall process transforms the rigid, crystalline structure of cellulose into a more amorphous and accessible form upon regeneration, significantly enhancing its reactivity for subsequent enzymatic or chemical conversion.[14]
Core Application: Lignocellulosic Biomass Pretreatment
The primary application of [HDMIM]Cl is the pretreatment of biomass to overcome its recalcitrance, making the carbohydrate components (cellulose and hemicellulose) readily available for enzymatic hydrolysis into fermentable sugars.
Key Objectives of [HDMIM]Cl Pretreatment:
-
Decrystallization of Cellulose: Breaking down the crystalline structure of cellulose.
-
Delignification: Solubilizing and removing lignin, which physically blocks enzyme access to cellulose.[3]
-
Hemicellulose Removal: Dissolving the hemicellulose fraction.
The result is a cellulose-rich solid material with increased porosity and surface area, which is highly susceptible to enzymatic attack.
Experimental Protocols
Materials & Equipment
-
Ionic Liquid: this compound ([HDMIM]Cl), >95% purity.
-
Biomass: Lignocellulosic feedstock (e.g., wood chips, switchgrass, corn stover), dried at 60-80°C overnight and ground to a particle size of 20-40 mesh.
-
Anti-solvent: Deionized water or ethanol.
-
Equipment:
-
Glass reactor or sealed pressure vessel with magnetic or mechanical stirring.
-
Heating mantle or oil bath with temperature controller.
-
Vacuum filtration apparatus (e.g., Büchner funnel).
-
Centrifuge (optional, for fine particles).
-
Vacuum oven for drying.
-
Protocol 1: Biomass Dissolution & Pretreatment
This protocol is based on established methods for similar imidazolium chloride ILs and is a robust starting point for optimization.[15][16]
-
Preparation: Place a known mass of dried, ground biomass into the reaction vessel. A typical starting point is a 5% (w/w) biomass loading (e.g., 1 g of biomass to 19 g of [HDMIM]Cl).
-
Mixing: Add the [HDMIM]Cl to the reactor. Ensure the biomass is fully wetted by the ionic liquid.
-
Heating & Dissolution:
-
Seal the reactor and begin stirring (e.g., 300 RPM).
-
Heat the mixture to the desired temperature. A typical range for imidazolium chlorides is 100-150°C .[15]
-
Maintain the temperature and stirring for a set duration, typically 1-4 hours .[15] The solution should become a dark, viscous, and homogeneous slurry.
-
-
Cooling: After the dissolution period, turn off the heat and allow the mixture to cool to approximately 60-70°C before proceeding to the regeneration step.
| Parameter | Typical Range | Rationale & Notes |
| Biomass Loading | 5 - 10% (w/w) | Higher loadings significantly increase viscosity, hindering mass transfer. Start with 5%. |
| Temperature | 100 - 150 °C | Increases dissolution rate but can lead to IL or sugar degradation at higher extremes.[15][17] |
| Time | 1 - 4 hours | Longer times increase dissolution but must be balanced against potential degradation.[15] |
| Particle Size | 20 - 40 mesh | Smaller particles increase surface area, accelerating dissolution. |
Protocol 2: Regeneration of Biomass Components
The addition of an anti-solvent disrupts the solvation shell of the IL around the biopolymers, causing them to precipitate. Water is the most common and environmentally benign anti-solvent.[18]
-
Precipitation: While the [HDMIM]Cl-biomass solution is still warm (~60-70°C) and being stirred, slowly add deionized water (an anti-solvent). A typical volume is 3-5 times the volume of the ionic liquid. A precipitate will form immediately.
-
Separation:
-
Collect the precipitated solid material (regenerated biomass) using vacuum filtration.
-
For very fine particles, centrifugation followed by decantation of the supernatant can be effective.
-
-
Washing: Wash the solid cake thoroughly with excess deionized water to remove any residual ionic liquid. Continue washing until the filtrate is clear and neutral.
-
Drying: Dry the washed, regenerated biomass in a vacuum oven at 60°C until a constant weight is achieved. This material is now pretreated and ready for subsequent analysis or enzymatic hydrolysis.
Recovery & Recycling of [HDMIM]Cl
For economic and environmental sustainability, the recovery of the ionic liquid is crucial.[19][20] The most straightforward method for a non-volatile IL like [HDMIM]Cl is the removal of the volatile anti-solvent.
-
Collection: Combine the filtrate and all aqueous washings from the regeneration step (Protocol 4.3). This solution contains the diluted [HDMIM]Cl.
-
Evaporation: Remove the water via rotary evaporation under reduced pressure. This is an energy-intensive step but is highly effective.[19][21]
-
Purification (Optional): For some imidazolium chlorides, distillation at high temperatures (e.g., 150°C) and very low pressures can be used for purification.[22] Alternatively, if significant degradation products or colored impurities (e.g., dissolved lignin fragments) are present, the recovered IL may be treated with activated carbon followed by filtration.
-
Drying: The recycled IL should be thoroughly dried under high vacuum to remove trace amounts of water, as water can negatively impact its dissolution efficiency in subsequent cycles.
Characterization of Pretreated Biomass
To validate the effectiveness of the protocol, the following analytical techniques are recommended:
-
Scanning Electron Microscopy (SEM): To visualize the disruption of the fibrous structure and increased surface porosity of the regenerated biomass compared to the raw material.[11]
-
X-Ray Diffraction (XRD): To quantify the reduction in the crystallinity index of cellulose. A successful pretreatment will show a transformation from the crystalline Cellulose I structure to the more amorphous Cellulose II.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in chemical bonds, confirming the removal of lignin and hemicellulose.[11]
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- 20. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03051J [pubs.rsc.org]
- 21. research.chalmers.se [research.chalmers.se]
- 22. researchgate.net [researchgate.net]
Electrochemical Applications of 1-Hexyl-2,3-dimethylimidazolium Chloride ([C6DMIM][Cl]): Application Notes and Protocols
Introduction
1-Hexyl-2,3-dimethylimidazolium chloride, abbreviated as [C6DMIM][Cl], is a room-temperature ionic liquid (IL) that has garnered significant interest within the electrochemical research community. Its unique combination of properties, including negligible vapor pressure, good thermal stability, and a wide electrochemical window, makes it a compelling alternative to traditional volatile organic solvents in a variety of electrochemical applications.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the electrochemical capabilities of [C6DMIM][Cl]. We will delve into its use as an electrolyte in energy storage systems, its role in the fabrication of electrochemical sensors, and its application in the electrodeposition of metals. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Core Physicochemical and Electrochemical Properties of [C6DMIM][Cl]
A thorough understanding of the fundamental properties of [C6DMIM][Cl] is crucial for its effective application. The following table summarizes key physicochemical and electrochemical parameters for the closely related and often analogous 1-hexyl-3-methylimidazolium chloride ([C6mim]Cl), which provides a strong predictive basis for the behavior of [C6DMIM][Cl].
| Property | Value | Source(s) |
| Molecular Weight | 216.75 g/mol | [2] |
| Melting Point | 62 °C | [2] |
| Density | 1.04 g/cm³ (at 26 °C) | [3] |
| Ionic Conductivity | 0.08 mS/cm (at 20 °C) | [3] |
| Viscosity | 3302 cP (at 35 °C) | [3] |
Note: The properties of the 2,3-dimethylated version ([C6DMIM][Cl]) are expected to be similar to the 3-methylated version ([C6mim]Cl), though minor differences in steric hindrance may slightly alter viscosity and conductivity.
The electrochemical window of an electrolyte is a critical parameter that defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. For imidazolium-based ionic liquids like [C6DMIM][Cl], the electrochemical window is generally wider than that of aqueous electrolytes.[4] However, it is important to note that the presence of impurities, particularly water, can significantly narrow this window.[4][5] Therefore, proper drying and handling of the ionic liquid are paramount for achieving optimal electrochemical performance.
Application 1: [C6DMIM][Cl] as an Electrolyte for Energy Storage Devices
The intrinsic ionic conductivity and wide electrochemical window of [C6DMIM][Cl] make it a promising electrolyte component for batteries and supercapacitors.[2] Its non-flammability also offers significant safety advantages over conventional organic carbonate-based electrolytes.[6]
Protocol 1: Preparation of a [C6DMIM][Cl]-based Electrolyte and Assembly of a Coin Cell for Battery Testing
This protocol outlines the preparation of a [C6DMIM][Cl]-based electrolyte and the assembly of a CR2032-type coin cell for the evaluation of its electrochemical performance.
Materials:
-
This compound ([C6DMIM][Cl]), battery grade (>99.9% purity)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Anhydrous acetonitrile (ACN) or dimethyl carbonate (DMC)
-
Cathode material (e.g., LiFePO4 or LiCoO2 coated on aluminum foil)
-
Anode material (e.g., lithium metal foil)
-
Celgard separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox with H2O and O2 levels < 1 ppm
-
Magnetic stirrer and hotplate
-
Micropipettes
-
Coin cell crimper
Procedure:
-
Electrolyte Preparation (inside the glovebox):
-
Dry the [C6DMIM][Cl] under vacuum at 80-100 °C for at least 24 hours to remove any residual water.
-
In a clean, dry vial, dissolve the desired amount of LiTFSI in [C6DMIM][Cl] to achieve the target concentration (e.g., 0.5 M). Gentle heating and stirring may be required to facilitate dissolution.
-
Rationale: LiTFSI is a common lithium salt used in ionic liquid electrolytes due to its good solubility and electrochemical stability. The concentration of the lithium salt is a critical parameter that influences the ionic conductivity and overall battery performance.[7]
-
-
Coin Cell Assembly (inside the glovebox):
-
Punch out circular electrodes from the cathode sheet and lithium metal foil to fit the CR2032 casings.
-
Place the cathode at the bottom of the coin cell casing.
-
Add a few drops of the prepared [C6DMIM][Cl]/LiTFSI electrolyte to wet the cathode surface.
-
Place a separator on top of the wetted cathode.
-
Add another few drops of the electrolyte to the separator.
-
Carefully place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top casing and crimp the coin cell using a coin cell crimper to ensure a hermetic seal.
-
Rationale: The glovebox environment is essential to prevent contamination of the cell components with air and moisture, which can degrade the performance and safety of the battery.
-
-
Electrochemical Testing:
-
Allow the assembled coin cell to rest for several hours to ensure complete wetting of the electrodes and separator with the electrolyte.
-
Perform electrochemical tests such as cyclic voltammetry to determine the electrochemical window of the electrolyte with the chosen electrodes, and galvanostatic charge-discharge cycling to evaluate the battery's capacity, coulombic efficiency, and cycle life.[6]
-
Application 2: [C6DMIM][Cl] in Electrochemical Sensors
Ionic liquids can be incorporated into electrochemical sensors to enhance their performance. They can act as a binder and a conductive medium in carbon paste electrodes or as a modifying agent on the electrode surface to facilitate the detection of specific analytes.[8]
Protocol 2: Fabrication of a [C6DMIM][Cl]-Modified Carbon Paste Electrode for Analyte Detection
This protocol describes the fabrication of a carbon paste electrode modified with [C6DMIM][Cl] for the sensitive detection of an electroactive analyte.
Materials:
-
Graphite powder
-
Mineral oil
-
This compound ([C6DMIM][Cl])
-
Analyte of interest (e.g., dopamine, uric acid)
-
Phosphate buffer solution (PBS) of appropriate pH
-
Glassy carbon electrode (GCE) or other suitable electrode body
-
Mortar and pestle
-
Spatula
Procedure:
-
Preparation of the Modified Carbon Paste:
-
In a mortar, thoroughly mix a specific ratio of graphite powder and [C6DMIM][Cl] (e.g., 70:30 w/w).
-
Add mineral oil dropwise to the mixture while continuing to grind until a uniform, dense, and packable paste is obtained. The optimal amount of mineral oil should be determined experimentally.
-
Rationale: [C6DMIM][Cl] acts as a binder and, due to its ionic nature, enhances the conductivity of the paste. It can also pre-concentrate the analyte at the electrode surface, leading to improved sensitivity.
-
-
Electrode Fabrication:
-
Pack the prepared paste firmly into the cavity of the electrode body.
-
Smooth the electrode surface by rubbing it on a clean piece of weighing paper until a shiny surface is obtained.
-
Rationale: A smooth and uniform electrode surface is crucial for obtaining reproducible electrochemical signals.
-
-
Electrochemical Measurement:
-
Immerse the modified carbon paste electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing the PBS with the analyte of interest.
-
Perform electrochemical measurements such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to detect and quantify the analyte.[9]
-
The potential window and other experimental parameters should be optimized for the specific analyte.
-
Application 3: [C6DMIM][Cl] in Electrodeposition
Ionic liquids are excellent media for the electrodeposition of metals and alloys, often leading to deposits with improved morphology and properties compared to those obtained from aqueous solutions.[10][11] The wide electrochemical window of [C6DMIM][Cl] allows for the deposition of metals that are difficult to plate from water.
Protocol 3: Electrodeposition of Copper from a [C6DMIM][Cl] Electrolyte
This protocol details the electrodeposition of a copper coating onto a stainless steel substrate from a [C6DMIM][Cl] electrolyte containing a copper salt. This protocol is adapted from a study on the closely related 1-hexyl-3-methylimidazolium chloride.
Materials:
-
This compound ([C6DMIM][Cl])
-
Copper(II) chloride (CuCl2), anhydrous
-
Stainless steel substrate (working electrode)
-
Copper wire or plate (counter electrode and reference electrode)
-
Three-electrode electrochemical cell
-
Potentiostat/Galvanostat
-
Heating mantle or oil bath
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrolyte Preparation:
-
Dry the [C6DMIM][Cl] under vacuum at a temperature above its melting point (e.g., 80 °C) for at least 24 hours.
-
In an inert atmosphere (glovebox or under a continuous flow of inert gas), add a specific concentration of anhydrous CuCl2 to the dried [C6DMIM][Cl] (e.g., 50 mM).
-
Heat the mixture to a temperature where the ionic liquid is molten and the salt dissolves completely with stirring (e.g., 102 °C). The solution should turn from blue to green and finally to yellow, indicating the formation of [CuCl4]2- species.
-
Rationale: The elevated temperature is necessary to decrease the viscosity of the ionic liquid and to ensure the formation of the desired copper chloro-complex, which is the electroactive species. Working in an inert atmosphere prevents contamination from moisture, which can affect the deposition process.
-
-
Electrochemical Setup:
-
Assemble the three-electrode cell with the stainless steel substrate as the working electrode, the copper wire/plate as the counter electrode, and another copper wire as the reference electrode.
-
Fill the cell with the prepared CuCl2/[C6DMIM][Cl] electrolyte.
-
Maintain the temperature of the cell at the desired level (e.g., 102 °C) throughout the experiment.
-
-
Cyclic Voltammetry (CV) for Characterization:
-
Perform a cyclic voltammogram to study the electrochemical behavior of the Cu(II)/Cu(I) and Cu(I)/Cu(0) redox couples. A typical scan might be from an initial potential where no reaction occurs towards negative potentials to observe the reduction peaks, and then reversing the scan to observe the oxidation peaks. Scan rates can be varied (e.g., 10-100 mV/s) to investigate the kinetics of the electrode reactions.
-
-
Constant Potential Electrodeposition:
-
Apply a constant potential to the working electrode that is sufficiently negative to induce the reduction of copper ions to metallic copper, as determined from the CV.
-
The deposition time will determine the thickness of the copper coating.
-
-
Characterization of the Deposit:
-
After deposition, remove the substrate from the cell, rinse it with a suitable solvent (e.g., acetonitrile) to remove the ionic liquid, and dry it.
-
Characterize the morphology and structure of the copper deposit using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD).
-
Visualizations
Workflow for Coin Cell Assembly
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range | MDPI [mdpi.com]
- 3. 1-Hexyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
Introduction: A Structurally Unique Ionic Liquid for Advanced Polymer Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols for utilizing 1-Hexyl-2,3-dimethylimidazolium chloride in polymerization reactions.
Ionic liquids (ILs) have emerged as a pivotal class of materials in polymer science, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvency that positions them as green alternatives to volatile organic solvents.[1] Within this class, imidazolium-based ILs are particularly prominent. This guide focuses on This compound ([HDMIM][Cl]) , an IL with a distinct structural feature: a methyl group at the C2 position of the imidazolium ring. This substitution blocks the potentially acidic proton found in more common analogues (like 1-hexyl-3-methylimidazolium chloride), imparting greater chemical stability and altering its coordination properties.
While the broader applications of ILs in polymerization are well-documented, from serving as benign reaction media to acting as catalysts or templates, the specific use of C2-methylated ILs like [HDMIM][Cl] is a developing area of research.[2] This document serves as a detailed application note and protocol guide, providing researchers with the foundational knowledge, scientific rationale, and actionable methodologies to explore the potential of [HDMIM][Cl] in advanced polymerization reactions. We will delve into its physicochemical properties, its potential roles in various polymerization mechanisms, and provide robust, step-by-step protocols for its experimental validation.
Section 1: Physicochemical Profile of this compound
Understanding the physical and chemical properties of [HDMIM][Cl] is fundamental to designing successful polymerization experiments. The key distinction of this IL is the methylation of the C2 carbon on the imidazolium ring, which prevents the formation of carbene species and eliminates the acidic C2-H proton, enhancing its stability in basic or organometallic reaction conditions.
| Property | Value | Source |
| CAS Number | 455270-59-4 | [3] |
| Molecular Formula | C₁₁H₂₁ClN₂ | [4] |
| Molecular Weight | 216.75 g/mol | [4] |
| Appearance | Liquid | [4] |
| Melting Point | 62 °C | [4] |
| Purity | Typically ≥98% | [4] |
The hexyl chain imparts a degree of hydrophobicity, influencing its miscibility with organic monomers and solvents, while the chloride anion provides a nucleophilic counter-ion that can play an active role in certain reaction mechanisms.
Section 2: Potential Roles and Mechanistic Considerations in Polymerization
The unique structure of [HDMIM][Cl] suggests several potential roles in polymerization, moving beyond its function as a simple solvent.
As a High-Stability Reaction Medium
ILs are excellent solvents for a wide range of monomers and polymers.[5] [HDMIM][Cl], with its enhanced thermal and chemical stability, is particularly well-suited for polymerizations that require elevated temperatures or are sensitive to acidic protons.
-
Causality: The absence of the C2 proton makes [HDMIM][Cl] inert in reactions involving strong bases or organometallic catalysts that might otherwise deprotonate the imidazolium ring. Its low volatility ensures stable reaction conditions at high temperatures without solvent loss, and its ionic nature can help to solubilize polar monomers and catalyst complexes that have poor solubility in conventional non-polar solvents.
As a Component in Controlled Radical Polymerization (CRP)
Controlled/living Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized polymer synthesis.[6] ILs are known to positively influence ATRP by enhancing catalyst solubility and mediating reaction kinetics.[2]
-
Expert Insight: In ATRP, the reaction rate and control depend on the equilibrium between active (radical) and dormant (halide-capped) species, which is governed by a transition metal complex (e.g., Cu(I)/Cu(II)). The polarity and coordinating ability of the solvent are critical. [HDMIM][Cl] can dissolve the copper catalyst complex, even with less soluble ligands, and the chloride anions can participate in the halogen exchange equilibrium, potentially influencing the polymerization rate and control over molecular weight distribution.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
As a Catalyst for Ring-Opening Polymerization
The chloride anion in [HDMIM][Cl] is a competent nucleophile. This property can be harnessed to initiate the ring-opening polymerization of cyclic monomers like epoxides or lactones.
-
Mechanistic Rationale: The Cl⁻ can attack the electrophilic carbon of an epoxide ring, initiating polymerization. The imidazolium cation can act as a counter-ion or potentially as a Lewis acid to activate the monomer, creating a synergistic catalytic effect. This dual functionality is a hallmark of many catalytic ILs.[7]
Section 3: Experimental Protocols
The following protocols are designed as robust starting points for researchers to investigate the utility of [HDMIM][Cl] in polymerization. All reagents should be purified using standard laboratory procedures, and reactions should be conducted under an inert atmosphere (N₂ or Ar) unless otherwise noted.
Protocol 1: Free Radical Polymerization of Methyl Methacrylate (MMA) in [HDMIM][Cl]
This protocol establishes the performance of [HDMIM][Cl] as a solvent in a conventional, well-understood polymerization.
Objective: To assess the solubility of monomer and polymer in [HDMIM][Cl] and determine the effect of the IL on polymerization kinetics compared to a standard solvent.
Materials:
-
This compound ([HDMIM][Cl]), dried under high vacuum at 80°C for 24h.
-
Methyl methacrylate (MMA), passed through a column of basic alumina to remove inhibitor.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous Toluene.
-
Methanol.
Procedure:
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add [HDMIM][Cl] (5.0 g, 23.07 mmol).
-
Add purified MMA (2.31 g, 23.07 mmol, 1.0 equivalent).
-
Add AIBN (37.9 mg, 0.23 mmol, 0.01 equivalents relative to monomer).
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.
-
Stir the reaction for the desired time (e.g., 6 hours). To monitor kinetics, small aliquots can be withdrawn at set intervals.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the viscous mixture with toluene (10 mL) to reduce viscosity.
-
Precipitate the polymer by slowly adding the solution to a beaker of cold methanol (200 mL) with vigorous stirring.
-
Filter the resulting white polymer, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
-
Analysis: Determine monomer conversion gravimetrically. Characterize the polymer's molecular weight (Mₙ) and molecular weight distribution (Đ) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR.
Caption: Experimental workflow for the free radical polymerization of MMA.
Protocol 2: ATRP of Styrene using [HDMIM][Cl] as the Reaction Medium
This protocol investigates the role of [HDMIM][Cl] in a controlled polymerization process, which is more sensitive to the reaction environment.
Objective: To synthesize polystyrene with controlled molecular weight and low dispersity using ATRP in [HDMIM][Cl].
Materials:
-
[HDMIM][Cl], dried as in Protocol 1.
-
Styrene, passed through basic alumina.
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and methanol, then dried.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), as received.
-
Ethyl α-bromoisobutyrate (EBiB), as received.
-
Anhydrous Tetrahydrofuran (THF).
-
Methanol.
Procedure:
-
To a 25 mL Schlenk flask, add CuBr (14.4 mg, 0.1 mmol, 1.0 eq).
-
Add dried [HDMIM][Cl] (4.0 g).
-
Seal the flask and purge with nitrogen for 15 minutes.
-
In a separate, nitrogen-purged vial, mix styrene (2.08 g, 20 mmol, 200 eq) and EBiB (19.5 mg, 0.1 mmol, 1.0 eq).
-
Add PMDETA (20.8 μL, 0.1 mmol, 1.0 eq) to the Schlenk flask containing the CuBr and [HDMIM][Cl]. Stir to form the catalyst complex (a colored solution should form).
-
Using a nitrogen-purged syringe, transfer the styrene/EBiB mixture to the Schlenk flask.
-
Place the flask in a preheated oil bath at 90°C.
-
Monitor the reaction by taking aliquots over time. To do this, remove a small sample via syringe, dilute it with THF, and pass it through a small plug of neutral alumina to remove the copper catalyst before GPC analysis.
-
After the desired conversion is reached (e.g., 50-70%), quench the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the mixture with 15 mL of THF and pass the entire solution through a column of neutral alumina to remove the catalyst.
-
Precipitate the polymer in 250 mL of cold methanol.
-
Filter and dry the polystyrene product.
-
Analysis: Plot ln([M]₀/[M]) versus time to check for linear first-order kinetics. Plot Mₙ and Đ versus monomer conversion. A linear increase in Mₙ with conversion and consistently low Đ (<1.3) indicates a controlled polymerization.
Section 4: Data Interpretation and Expected Outcomes
The success of polymerization in [HDMIM][Cl] is evaluated by comparing key metrics against reactions run in conventional solvents or without the IL.
| Experiment | Key Metric | Favorable Outcome | Interpretation |
| Protocol 1: FRP | Monomer Conversion | High conversion in a reasonable timeframe | [HDMIM][Cl] is an effective medium that does not inhibit radical polymerization. |
| Polymer Solubility | Homogeneous reaction mixture | Good solvation of both monomer and resulting polymer. | |
| Protocol 2: ATRP | Kinetics Plot | Linear ln([M]₀/[M]) vs. time | Constant concentration of propagating radicals; a hallmark of a controlled process.[8] |
| Mₙ vs. Conversion | Linear increase | "Living" characteristics, where chains grow uniformly with monomer consumption. | |
| Dispersity (Đ) | Đ < 1.3 | All polymer chains are of similar length, indicating excellent control. |
Conclusion
This compound represents a promising, yet underexplored, platform for advancing polymer synthesis. Its inherent stability, conferred by the C2-methyl group, makes it an ideal candidate for demanding polymerization conditions where side reactions are a concern. The protocols provided herein offer a clear and logical framework for researchers to begin systematically investigating its utility as a robust reaction medium for both conventional free radical and controlled polymerization processes. By carefully analyzing the resulting polymer characteristics and reaction kinetics, the scientific community can unlock the full potential of this unique ionic liquid in creating next-generation polymeric materials.
References
- PubChem. 1-Hexyl-3-methylimidazolium chloride.
- MDPI.
- PubMed Central. An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films.
- CD BioSustainable-Green Chemistry. This compound. CD BioSciences. [Link]
- Chemsrc. This compound | CAS#:455270-59-4. Chemsrc. [Link]
- ACS Publications. Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures.
- ResearchGate. Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid.
- ResearchGate. Cationic Polymers and Their Applications.
- National Institutes of Health. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures.
- MDPI. Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid)
- ResearchGate. Synthesis, X-ray structure, and polymerization of 1-vinyl-3-cyanomethylimidazolium chloride.
- Iraqi High Journal for Pharmaceutical and Applied Sciences. Radical Polymerization Kinetics of Hexyl Methacrylate in Dimethylsulfoxide Solution. [Link]
- MDPI.
- ResearchGate. Controlled/living Radical Polymerization.
- PubMed Central. Radical chemistry in polymer science: an overview and recent advances.
- OUCI. From a solvent for polymeric reactions to the monomers for poly(ionic liquids).
Sources
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- 2. Ionic liquids: From a solvent for polymeric reactions to the monomers for poly(ionic liquids) [ouci.dntb.gov.ua]
- 3. This compound | 455270-59-4 [chemicalbook.com]
- 4. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 5. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of [C6DMIM][Cl] in Gas Separation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the ionic liquid 1-hexyl-2,3-dimethylimidazolium chloride, [C6DMIM][Cl], in gas separation technologies, with a particular focus on carbon dioxide (CO2) capture. These notes delve into the underlying scientific principles, offer detailed experimental protocols for the preparation and evaluation of [C6DMIM][Cl]-based supported ionic liquid membranes (SILMs), and discuss the mechanistic aspects of gas transport. While direct experimental data for [C6DMIM][Cl] in gas separation is emerging, this guide synthesizes available information on closely related analogues to provide a robust framework for its application and future research.
Introduction: The Role of Ionic Liquids in Gas Separation
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties, make them highly attractive for a variety of applications, including gas separation.[1][2] Supported ionic liquid membranes (SILMs), where a porous support is impregnated with an IL, combine the selective solubility of gases in the IL with the advantages of membrane-based separation processes, offering a promising technology for CO2 capture from flue gas and natural gas upgrading.[1] The ability to tune the chemical structure of the cation and anion in an IL allows for the design of "task-specific" ILs with optimized gas separation performance.[3]
The imidazolium-based ILs have been extensively studied for CO2 separation.[4] The choice of the alkyl chain length on the cation and the nature of the anion significantly influence the gas solubility and transport properties. This guide focuses on this compound, [C6DMIM][Cl], a member of the imidazolium family, and explores its potential in gas separation applications.
Physicochemical Properties of [C6DMIM][Cl]
The performance of an IL in a SILM is intrinsically linked to its physical properties. While extensive data for [C6DMIM][Cl] is not widely published, we can infer its likely characteristics based on its structure and data from the closely related and more common 1-hexyl-3-methylimidazolium chloride ([C6MIM][Cl]).
Table 1: Physicochemical Properties of [C6MIM][Cl] (as an analogue for [C6DMIM][Cl])
| Property | Value | Source |
| Molecular Formula | C11H21ClN2 | [5] |
| Molecular Weight | 216.75 g/mol | [5] |
| Density (at 26°C) | 1.04 g/cm³ | [6] |
| Viscosity (at 35°C) | 3302 cP | [6] |
| Melting Point | -3 °C | [6] |
The presence of an additional methyl group at the C2 position of the imidazolium ring in [C6DMIM][Cl] compared to [C6MIM][Cl] is expected to have a minor impact on its density and viscosity. The C2-methylation may slightly increase the viscosity due to increased steric hindrance. These properties are critical for the successful impregnation of the porous support during SILM preparation and influence the gas diffusion rate within the membrane.
Mechanism of CO2 Separation in Imidazolium-Based ILs
The separation of gases in ILs is governed by a solution-diffusion mechanism.[7] The permeability of a gas through the IL is a product of its solubility in the IL and its diffusivity through the IL. For CO2 separation from gases like nitrogen (N2) or methane (CH4), the high solubility of CO2 in imidazolium-based ILs is the primary driver for selectivity.
The interaction between CO2 and imidazolium-based ILs is a subject of extensive research. It is generally accepted that the anion plays a dominant role in CO2 solubility through Lewis acid-base interactions, where the electron-donating anion interacts with the electron-accepting carbon atom of CO2.[4]
A key structural feature of [C6DMIM][Cl] is the methylation at the C2 position of the imidazolium ring. In traditional imidazolium ILs, the acidic proton at the C2 position was thought to play a significant role in CO2 interaction. However, studies comparing ILs with and without a methyl group at the C2 position have shown that this substitution has only a minor effect on the overall CO2 solubility.[8] The primary determinant of CO2 solubility is the nature of the anion.[8] In the case of [C6DMIM][Cl], the chloride anion (Cl-), being a Lewis base, is expected to be the primary site of interaction with CO2.
The proposed mechanism involves the interaction of the lone pairs of electrons on the chloride anion with the electrophilic carbon atom of the CO2 molecule. This interaction is a form of physical absorption, which is generally reversible, allowing for the regeneration of the IL with relative ease.
Experimental Protocols
Synthesis of this compound ([C6DMIM][Cl])
This protocol is adapted from established methods for the synthesis of similar imidazolium-based ionic liquids.[9][10] The primary modification is the use of 1,2-dimethylimidazole as the starting material.
Materials:
-
1,2-dimethylimidazole
-
1-Chlorohexane
-
Ethyl acetate (dry)
-
Toluene (dry)
-
Nitrogen gas supply
-
Two-necked round-bottomed flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Cannula or syringe for liquid transfer
Procedure:
-
Reaction Setup: Assemble a two-necked round-bottomed flask with a condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reactant Addition: Under a nitrogen atmosphere, add 1,2-dimethylimidazole and an equal volume of dry ethyl acetate to the flask. Cool the mixture in an ice bath.
-
Alkylation: Slowly add a stoichiometric excess (approximately 1.1 equivalents) of 1-chlorohexane to the stirred mixture dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain it for several days, monitoring the reaction progress (e.g., by NMR).
-
Purification: After cooling to room temperature, two layers will likely have formed. The upper layer, containing unreacted starting materials and solvent, is carefully removed via cannula. The lower, more viscous layer is the crude ionic liquid.
-
Washing: Wash the crude product multiple times with dry toluene to remove any remaining unreacted 1-chlorohexane. Vigorous stirring during washing is essential.
-
Drying: After removing the final toluene wash, dry the product under high vacuum at an elevated temperature (e.g., 50-70°C) to remove any residual volatile compounds. The final product should be a viscous liquid.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of [C6DMIM][Cl].
Preparation of Supported Ionic Liquid Membranes (SILMs)
The following protocol describes the preparation of a [C6DMIM][Cl]-based SILM using the pressure method, which has been shown to yield stable membranes.[11]
Materials:
-
[C6DMIM][Cl]
-
Porous support membrane (e.g., polyvinylidene fluoride (PVDF), polyethersulfone (PES), or a ceramic support)
-
Membrane filtration cell
-
Pressurized gas source (e.g., nitrogen)
-
Vacuum oven
Procedure:
-
Support Preparation: Cut the porous support membrane to the desired size to fit the filtration cell. Dry the support in a vacuum oven at an appropriate temperature (e.g., 60°C) for several hours to remove any adsorbed moisture.
-
Impregnation: Place the dried support membrane in the filtration cell. Add a sufficient amount of [C6DMIM][Cl] to completely cover the surface of the membrane.
-
Pressurization: Close the filtration cell and apply a transmembrane pressure using a regulated gas source (e.g., 2-5 bar of N2). The pressure will force the ionic liquid into the pores of the support. Maintain the pressure for a set period (e.g., 1-2 hours) to ensure complete pore filling.
-
Excess IL Removal: After depressurization, carefully remove the membrane from the cell. Gently wipe the surface of the membrane with a lint-free cloth to remove any excess ionic liquid.
-
Final Drying/Stabilization: Place the prepared SILM in a desiccator or a low-humidity environment to stabilize before use.
Diagram of SILM Preparation Workflow:
Caption: Workflow for SILM preparation using the pressure method.
Gas Permeation Measurement
This protocol outlines a standard method for determining the gas permeability and selectivity of the prepared SILM using a constant-volume, variable-pressure apparatus, compliant with ASTM D1434-82.[6][8]
Apparatus:
-
Gas permeation cell (dividing a feed side and a permeate side)
-
Pressure transducers for both feed and permeate sides
-
Temperature control system
-
Vacuum pump
-
Gas cylinders with mass flow controllers
-
Data acquisition system
Procedure:
-
Membrane Installation: Securely mount the prepared SILM in the gas permeation cell, ensuring a gas-tight seal.
-
Leak Testing: Evacuate both the feed and permeate sides of the cell and monitor the pressure to ensure there are no leaks.
-
Evacuation: Thoroughly evacuate the permeate side to a low pressure (e.g., < 0.1 mbar).
-
Gas Introduction: Introduce the feed gas (e.g., pure CO2, N2, or CH4) to the feed side of the cell at a constant pressure (e.g., 2 bar).
-
Data Acquisition: Record the pressure increase on the permeate side over time. The rate of pressure rise should be linear after an initial time lag.
-
Permeability Calculation: The permeability (P) of the gas can be calculated using the following equation:
P = (Vp * L) / (A * R * T * (p_feed - p_permeate)) * (dp/dt)
Where:
-
Vp is the permeate volume
-
L is the membrane thickness
-
A is the membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p_feed is the feed pressure
-
p_permeate is the permeate pressure (often negligible compared to feed pressure)
-
dp/dt is the rate of pressure increase on the permeate side
-
-
Selectivity Calculation: The ideal selectivity (α) for a gas pair (e.g., CO2/N2) is the ratio of their individual permeabilities:
α(CO2/N2) = P(CO2) / P(N2)
-
Repeat for Other Gases: Repeat the procedure for all gases of interest. For mixed gas experiments, the composition of the permeate stream needs to be analyzed using a gas chromatograph.
Expected Performance and Concluding Remarks
Based on studies of similar imidazolium chloride ILs, a [C6DMIM][Cl]-based SILM is expected to exhibit good CO2 permeability and high CO2/N2 and CO2/CH4 selectivity.[12] The performance will be influenced by operating conditions such as temperature and pressure. An increase in temperature generally leads to an increase in gas permeability due to higher gas diffusivity, while selectivity may decrease.[11]
The stability of the SILM is a crucial factor for practical applications. The low vapor pressure of [C6DMIM][Cl] is advantageous in preventing the loss of the liquid phase. However, factors such as high transmembrane pressures and the presence of condensable vapors in the feed gas can affect long-term stability.
References
- Cadena, C., Anthony, J. L., Shah, J. K., Morrow, T. I., Brennecke, J. F., & Maginn, E. J. (2004). Why Is CO2 So Soluble in Imidazolium-Based Ionic Liquids?. Journal of the American Chemical Society, 126(16), 5300–5308. [Link]
- Ramdin, M., de Loos, T. W., & Vlugt, T. J. H. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research, 51(24), 8149–8177. [Link]
- Nabais, J. M. V., et al. (2011). Gas Permeation Properties of 1-Hexyl-3-Methylimidazolium Chloride Supported Liquid Membranes. Journal of Membrane Science, 380(1-2), 143-151. [Link]
- de los Ríos, A. P., Hernández-Fernández, F. J., Tomás-Alonso, F., Palacios, J. M., Gómez, D., Rubio, M., & Víllora, G. (2007). A SEM–EDX study of highly stable supported liquid membranes based on ionic liquids. Journal of Membrane Science, 300(1-2), 88–94. [Link]
- PubChem. (n.d.). 1-Hexyl-3-methylimidazolium chloride.
- ResearchGate. (n.d.). Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. [Link]
- Gawa, S., et al. (2018). CO2 solubility measurement in 1-hexyl-3-methylimidazolium ([HMIM]) cation based ionic liquids. The Journal of Chemical Thermodynamics, 125, 1-8. [Link]
- Kourris, N., et al. (2022). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. Molecules, 27(19), 6539. [Link]
- Romanos, J., et al. (2020). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. International Journal of Molecular Sciences, 21(23), 9091. [Link]
- Basha, O. M., Keller, M. J., & Luebke, D. R. (2012). Development of Imidazolium-Based Ionic Liquid for CO2 Separation. Energy & Fuels, 26(7), 4435-4441. [Link]
- CD BioSustainable-Green Chemistry. (n.d.). This compound. [Link]
- Zhang, X., et al. (2012). Using Ionic Liquids to Improve CO2 Capture. Greenhouse Gases: Science and Technology, 2(4), 269-277. [Link]
- Izquierdo-Gil, M. A., et al. (2014). Behaviour of 1-hexyl-3-methylimidazolium chloride-supported ionic liquid membranes in the permeation of CO 2 , H 2 , CO and N 2 single and mixed gases. Journal of Membrane Science, 469, 353-361. [Link]
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- 6. 1-Hexyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl) as a Solvent
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl) as a versatile and environmentally benign solvent. As an ionic liquid (IL), [HDMIM]Cl offers unique physicochemical properties that can enhance reaction outcomes and simplify processing. These application notes detail its properties, safety protocols, and provide step-by-step methodologies for its use in palladium-catalyzed cross-coupling reactions and in the dissolution and regeneration of cellulose. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and troubleshoot their experimental designs.
Introduction: The Advantages of [HDMIM]Cl in Modern Chemistry
This compound ([HDMIM]Cl) is a member of the imidazolium-based ionic liquids, a class of salts that are liquid at or near room temperature. Unlike traditional volatile organic compounds (VOCs), [HDMIM]Cl exhibits negligible vapor pressure, high thermal stability, and a tunable solvent environment, positioning it as a "green solvent".[1] Its utility stems from the unique interactions between the bulky organic cation and the chloride anion, which create a highly structured liquid medium capable of stabilizing catalysts and dissolving recalcitrant materials like cellulose. The methylation at the C2 position of the imidazolium ring, in contrast to the more common 1-hexyl-3-methylimidazolium chloride, prevents the formation of N-heterocyclic carbenes through deprotonation at this acidic site, which can be advantageous in certain catalytic applications by avoiding potential catalyst inhibition. This guide provides the foundational knowledge and practical protocols to effectively integrate [HDMIM]Cl into research and development workflows.
Physicochemical Properties of [HDMIM]Cl
A thorough understanding of the physical and chemical properties of [HDMIM]Cl is crucial for its effective application and for designing experimental setups.
| Property | Value | Source |
| CAS Number | 455270-59-4 | [2][3] |
| Molecular Formula | C₁₁H₂₁ClN₂ | [4] |
| Molecular Weight | 216.75 g/mol | [4] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water and polar organic solvents. |
Note: The properties of ionic liquids are highly sensitive to impurities, particularly water. For moisture-sensitive applications, it is imperative to dry the ionic liquid under vacuum before use. The hygroscopic nature of chloride-based ILs means they will readily absorb atmospheric moisture.[5]
Safety and Handling
While [HDMIM]Cl has low volatility, it is still a chemical that requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles conforming to approved standards (e.g., EN166 or NIOSH), chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]
-
Skin and Eye Contact: The compound can cause skin and serious eye irritation.[7] In case of skin contact, wash off with soap and plenty of water.[5][7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6][7]
-
Inhalation: Avoid breathing vapors or mists.[5] If inhaled, move the person to fresh air.[5][7]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed to prevent moisture uptake, as the material is hygroscopic.[5] For long-term storage, especially for use in anhydrous reactions, storing under an inert gas is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not let the product enter drains.[5]
Application Protocol I: The Heck Cross-Coupling Reaction
The Heck reaction, a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, is a fundamental transformation in organic synthesis.[8][9] Using [HDMIM]Cl as a solvent offers significant advantages, including enhanced catalyst stability and the potential for catalyst recycling, a key principle of green chemistry.[10][11][12]
Objective: To perform a Heck coupling of iodobenzene and butyl acrylate, and to demonstrate the principle of catalyst and solvent recycling.
Experimental Workflow
Caption: Workflow for cellulose dissolution in [HDMIM]Cl and regeneration as a film.
Causality and Experimental Rationale
-
Mechanism of Dissolution : The key to cellulose dissolution is the disruption of its extensive hydrogen bond network. [13]The chloride anions in [HDMIM]Cl are strong hydrogen bond acceptors and effectively break apart the intermolecular and intramolecular hydrogen bonds between cellulose chains. This allows the imidazolium cations to solvate the individual polymer chains.
-
Importance of Anhydrous Conditions : Water is a strong hydrogen-bonding molecule and will compete with the chloride anion for interactions with cellulose, thereby significantly reducing or even preventing dissolution. Meticulous drying of both the IL and the cellulose is paramount for success.
-
Role of Heat and Stirring : Heating reduces the high viscosity of the ionic liquid and the resulting cellulose solution, increasing mass transport and accelerating the dissolution process. [14][15]Vigorous stirring is necessary to ensure homogeneity.
-
Regeneration Principle : Cellulose is not soluble in water. When the cellulose/[HDMIM]Cl solution is introduced into a water bath, the highly water-soluble [HDMIM]Cl is rapidly leached out, causing the cellulose chains to re-aggregate and precipitate out of solution in the form of a solid film. [16]* IL Recovery : The high thermal stability and low volatility of [HDMIM]Cl allow for its recovery from the aqueous regeneration bath by simply evaporating the water under reduced pressure. [17][18]The recovered IL must be thoroughly dried before reuse.
References
- 1-HEXYL-3-METHYL IMIDAZOLIUM CHLORIDE CAS NO 171058-17-6 MATERIAL SAFETY D
- This compound - CD BioSustainable-Green Chemistry
- 1-Hexyl-3-methylimidazolium chloride SDS, 171058-17-6 Safety D
- 1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | CID 2734163 - PubChem
- Synthesis of 1-Hexyl-3-methylimidazolium Chloride - ChemSpider Synthetic Pages
- SAFETY D
- SAFETY D
- 1-Hexyl-3-methylimidazolium chloride, >98% | IoLiTec
- This compound | CAS#:455270-59-4 | Chemsrc
- (PDF)
- This compound | 455270-59-4 - ChemicalBook
- Heck Reaction - Organic Chemistry Portal
- Heck reaction - Wikipedia
- Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids
- 1-Hexyl-3-methylimidazolium chloride = 97.0 HPLC 171058-17-6 - Sigma-Aldrich
- Effect of organic solvents on lowering the viscosity of 1-hexyl-3-methylimidazolium chloride
- Heck Reaction—St
- Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl)
- Efficient Heck reactions catalyzed by a highly recyclable palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid - PubMed
- Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures | Journal of Chemical & Engineering Data - ACS Public
- The Heck Reaction in Ionic Liquids: Progress and Challenges - MDPI
- Techniques for recovery and recycling of ionic liquids: A review - Chalmers Research
- Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture - PMC - NIH
- Dissolution Behavior of Cellulose in IL + DMSO Solvent: Effect of Alkyl Length in Imidazolium C
- Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length - ResearchG
- Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central
- Dissolving Cellulose in 1,2,3-Triazolium- and Imidazolium-Based Ionic Liquids with Arom
- Recycling Thermoset Epoxy Resin Using Alkyl-Methyl-Imidazolium Ionic Liquids as Green Solvents | ACS Applied Polymer M
- Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?
- An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride - Benchchem
- Synthesis, Characterization, and Application of 1-Methyl-2-hexylthioimidazolium Chloride Liquid for Solvent-based Microextraction (SBME) of Hg in Water Samples - Analytical and Bioanalytical Chemistry Research
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- 17. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Activity of Supported 1-Hexyl-2,3-dimethylimidazolium Chloride
Introduction: The Imperative for Heterogenized Homogeneous Catalysis
In the landscape of modern chemical synthesis, the pursuit of efficiency, selectivity, and sustainability is paramount. Homogeneous catalysts, particularly organocatalysts like ionic liquids (ILs), offer remarkable activity and selectivity due to their well-defined active sites and excellent substrate accessibility. However, their practical application is often hampered by challenges in catalyst separation and recycling, leading to product contamination and increased operational costs. The heterogenization of these catalysts by immobilizing them onto solid supports provides a robust solution, merging the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems.[1][2] Supported Ionic Liquid Phase (SILP) and covalently grafted ionic liquid catalysts are at the forefront of this innovation, offering enhanced stability, prevention of catalyst leaching, and simplified recovery and reuse over multiple reaction cycles.[2]
This guide focuses on the catalytic applications of supported 1-Hexyl-2,3-dimethylimidazolium chloride, a member of the imidazolium class of ionic liquids. Imidazolium salts have garnered significant attention for their ability to catalyze a range of important organic transformations, including cycloaddition reactions and carbon-carbon bond formation.[3][4][5] By immobilizing this compound onto a solid support, we create a powerful, reusable, and environmentally benign catalytic system.
Core Concept: Synergy of Ionic Liquid and Solid Support
The efficacy of a supported ionic liquid catalyst stems from the synergistic interplay between the ionic liquid and the support material. The solid support provides a high surface area for the dispersion of the ionic liquid, preventing aggregation and ensuring maximum exposure of the catalytic sites.[6] The choice of support is critical; materials like mesoporous silica (e.g., SBA-15), polymers, and magnetic nanoparticles are often employed due to their high surface area, tunable porosity, and chemical inertness.[3][6]
The immobilization can be achieved through two primary methods:
-
Physical Adsorption (SILP): A thin film of the ionic liquid is dispersed onto the surface of the support. This method is straightforward but can be susceptible to leaching of the ionic liquid.[1]
-
Covalent Grafting: The ionic liquid is chemically bonded to the support surface, creating a more robust and leach-resistant catalyst.[1]
This application note will focus on the covalent grafting of this compound onto a silica support, a widely used and well-characterized approach.
Synthesis and Immobilization of this compound on a Silica Support
The preparation of the supported catalyst is a multi-step process that begins with the synthesis of a functionalized ionic liquid precursor, followed by its covalent attachment to the silica support.
Protocol 1: Synthesis of this compound
Rationale: This procedure outlines the quaternization of 1,2-dimethylimidazole with 1-chlorohexane to synthesize the target ionic liquid. The reaction is typically carried out under an inert atmosphere to prevent side reactions and ensure high purity of the product.
Materials:
-
1,2-Dimethylimidazole
-
1-Chlorohexane
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add 1,2-dimethylimidazole (1.0 eq).
-
Add an equal volume of anhydrous ethyl acetate.
-
Cool the mixture in an ice bath and add 1-chlorohexane (1.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 24-48 hours.
-
Cool the reaction to room temperature. The ionic liquid will typically form a separate, denser phase.
-
Wash the crude ionic liquid with anhydrous toluene to remove any unreacted starting materials.
-
Dry the purified this compound under high vacuum to remove any residual solvent.
Protocol 2: Immobilization on Silica Support
Rationale: This protocol describes the covalent grafting of the synthesized ionic liquid onto a silica support that has been pre-functionalized with a suitable linker, such as (3-chloropropyl)trimethoxysilane. This creates a stable, covalent bond between the imidazolium cation and the silica surface.
Materials:
-
This compound
-
Mesoporous silica (e.g., SBA-15)
-
(3-Chloropropyl)trimethoxysilane
-
Anhydrous toluene
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
Silica Functionalization:
-
Activate the silica by heating at 120 °C under vacuum for 12 hours.
-
In a round-bottom flask, suspend the activated silica in anhydrous toluene.
-
Add (3-chloropropyl)trimethoxysilane and reflux the mixture for 24 hours under an inert atmosphere.
-
Cool the mixture, filter the functionalized silica, and wash thoroughly with toluene and then dichloromethane.
-
Dry the chloropropyl-functionalized silica under vacuum.
-
-
Grafting of the Ionic Liquid:
-
Suspend the chloropropyl-functionalized silica in a solution of this compound in anhydrous toluene.
-
Heat the mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Cool the mixture, filter the solid catalyst, and wash with toluene and dichloromethane.
-
Perform a Soxhlet extraction with dichloromethane for 24 hours to remove any physisorbed ionic liquid.
-
Dry the final supported catalyst under high vacuum.
-
Caption: Workflow for the synthesis and immobilization of the ionic liquid catalyst.
Characterization of the Supported Catalyst
Thorough characterization is essential to confirm the successful immobilization and to understand the physical and chemical properties of the supported catalyst.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the imidazolium ring and alkyl chains on the silica support. | Appearance of characteristic peaks for C-H stretching of the hexyl and methyl groups, and C=N and C=C stretching of the imidazolium ring. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of ionic liquid grafted onto the silica support. | A weight loss step corresponding to the decomposition of the organic ionic liquid moiety at elevated temperatures. |
| Nitrogen Physisorption (BET analysis) | To determine the surface area, pore volume, and pore size distribution of the supported catalyst. | A decrease in surface area and pore volume compared to the parent silica, indicating the presence of the ionic liquid within the pores. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology of the support and the dispersion of the ionic liquid. | Preservation of the silica support's morphology with evidence of the organic layer. |
| Solid-State NMR (¹³C and ²⁹Si) | To confirm the covalent linkage between the ionic liquid and the silica support. | Signals corresponding to the carbon atoms of the ionic liquid and changes in the silicon environment of the support. |
Application Protocol: Synthesis of Cyclic Carbonates from Epoxides and CO₂
The cycloaddition of carbon dioxide to epoxides is a highly atom-economical reaction that converts a greenhouse gas into valuable chemicals like cyclic carbonates, which are used as green solvents and electrolytes in batteries.[3][7][8] Supported imidazolium salts are excellent catalysts for this transformation.[3][7][9]
Rationale: The imidazolium halide acts as a bifunctional catalyst. The halide anion (in this case, chloride) acts as a nucleophile to attack the epoxide, initiating ring-opening. The imidazolium cation is believed to activate the epoxide by hydrogen bonding, facilitating the nucleophilic attack.[10]
Sources
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"1-Hexyl-2,3-dimethylimidazolium chloride in metal extraction"
This compound demonstrates significant potential as an effective solvent and extractant for a range of metal ions, particularly in chloride-based hydrometallurgical systems. Its ability to facilitate high-selectivity separations, such as that of cobalt from nickel, underscores its value. The protocols detailed in this guide provide a robust framework for researchers to explore and optimize metal extraction processes using this and similar ionic liquids. Future research should focus on optimizing stripping processes, assessing long-term IL stability and recyclability over many cycles, and scaling these processes from the laboratory bench to industrial applications. The "designer" nature of ionic liquids invites further exploration into how modifications to the alkyl chain length or the anion can be used to fine-tune selectivity for other critical metals, including rare earth elements and platinum group metals. [1][15]
References
- CHAPTER 8: Applications of Ionic Liquids in Metal Extraction - Books. (n.d.).
- Full article: Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions - Taylor & Francis Online. (n.d.).
- (PDF) Extraction of Metal Ions with Task Specific Ionic Liquids: Influence of a Coordinating Anion - ResearchGate. (n.d.).
- Ionic Liquids as Extracting Agents for Heavy Metals - Taylor & Francis Online. (n.d.).
- Complexation of heavy metal cations with imidazolium ionic liquids lowers their reduction energy: implications for electrochemical separations - Green Chemistry (RSC Publishing). (n.d.).
- 1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | CID 2734163 - PubChem. (n.d.).
- Ionic Liquids as Components of Systems for Metal Extraction - MDPI. (n.d.).
- Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids - MDPI. (n.d.).
- Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid - ResearchGate. (n.d.).
- Metal Extraction with Ionic Liquids-Based Aqueous Two-Phase System - ResearchGate. (n.d.).
- Extraction of Zinc Metal ions from Aqueous Solution Using Ionic Liquids | Global NEST Journal. (n.d.).
- This compound - CD BioSustainable-Green Chemistry. (n.d.).
- This compound | CAS#:455270-59-4 | Chemsrc. (n.d.).
- Ionic liquid extractant for cobalt nickel separation. (n.d.).
- This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (n.d.).
- SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS Maria Atanassova. (n.d.).
- (PDF) The possibility of cadmium extraction to the ionic liquid 1-hexyl-3-methylimidazolium hexafluorophosphate in the presence of hydrochloric acid: a molecular dynamics study of the water–IL interface - ResearchGate. (n.d.).
- Extraction studies of cobalt (II) and nickel (II) from chloride solution using PC88A. (n.d.).
- Solvent Extraction of Gold using Ionic Liquid Based Process - AIP Publishing. (n.d.).
- Separation of Cobalt and Nickel by Solvent Extraction with Two Mutually Immiscible Ionic Liquids - The Royal Society of Chemistry. (n.d.).
- Extraction of rare earth and heavy metals, using ionic solvents as extraction medium (A Review) - Oriental Journal of Chemistry. (n.d.).
- Effective Recovery of Gold from Chloride Multi-Metal Solutions Through Anion Exchange. (n.d.).
- Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. (n.d.).
- New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. (n.d.).
- Detection and Removal of Heavy Metals from Wastewater Using Nanomaterials. (n.d.).
- (PDF) Efficient removal of gold complexes from water by precipitation or liquid–liquid extraction using ionic liquids - ResearchGate. (n.d.).
- Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272 - MDPI. (n.d.).
- Heavy Metal Removal from Produced Water Using Waste Materials: A Comparative Study. (n.d.).
- Extraction of Rare Earth Elements from Chloride Media with Tetrabutyl Diglycolamide in 1- Octanol modified Carbon Dioxide - - INL Research Library Digital Repository - Idaho National Laboratory. (n.d.).
- Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications - NIH. (n.d.).
- Efficient Removal of Heavy Metals from Polluted Water with High Selectivity for Mercury(II) by 2-Imino-4-thiobiuret-Partially Reduced Graphene Oxide (IT-PRGO) - PubMed. (n.d.).
- Chloride as an Alternative to Cyanide - SGS. (n.d.).
- Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272 - ResearchGate. (n.d.).
- Adsorption of Heavy Metals: Mechanisms, Kinetics, and Applications of Various Adsorbents in Wastewater Remediation—A Review - MDPI. (n.d.).
- Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272 - ResearchGate. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl). The purity of an ionic liquid is paramount for obtaining reproducible and reliable results in any application, from catalysis to electrochemical studies. Impurities, such as residual starting materials, water, and colored degradation byproducts, can significantly alter the physicochemical properties of the ionic liquid, including its viscosity, conductivity, and melting point.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into common purification challenges. We will move from frequently asked questions to in-depth troubleshooting and detailed experimental protocols, ensuring you can achieve the highest possible purity for your [HDMIM]Cl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude [HDMIM]Cl after synthesis?
The primary impurities stem directly from the synthesis reaction, which is typically the quaternization of 1,2-dimethylimidazole with 1-chlorohexane. Consequently, the most common impurities are:
-
Unreacted Starting Materials: Residual 1,2-dimethylimidazole and 1-chlorohexane.
-
Colored Byproducts: Yellow or brownish compounds that form due to side reactions or degradation, especially if the reaction is carried out at elevated temperatures for extended periods.[2]
-
Water: Imidazolium-based ionic liquids with chloride anions are often hygroscopic and readily absorb atmospheric moisture.[1]
-
Solvent Residues: If a solvent was used during the synthesis, traces may remain in the viscous product.
Q2: My crude [HDMIM]Cl is yellow/brown. How can I decolorize it?
This is a very common issue. The color is typically due to trace organic impurities or degradation products. The most effective method for decolorization is treatment with activated carbon.[3][4] The process involves dissolving the ionic liquid in a suitable solvent (e.g., acetonitrile or methanol) to reduce its viscosity, adding a small amount of activated carbon, and stirring the mixture. The non-polar carbon surface adsorbs the colored, often conjugated, organic impurities.[5] Subsequent filtration removes the carbon, leaving a colorless solution from which the pure ionic liquid can be recovered.
Q3: How do I effectively remove unreacted starting materials?
Liquid-liquid extraction (solvent washing) is the standard method.[6][7] The principle is to use a solvent in which the ionic liquid is insoluble, but the impurities (like 1,2-dimethylimidazole and 1-chlorohexane) are soluble.
-
For non-polar impurities (e.g., 1-chlorohexane): Use non-polar solvents like hexane or toluene.[7]
-
For moderately polar impurities (e.g., 1,2-dimethylimidazole): A slightly more polar solvent like ethyl acetate or diethyl ether is effective.[2][6] Repeated washings are crucial for high purity. Vigorous stirring is necessary to maximize the interfacial area between the viscous ionic liquid and the washing solvent, facilitating efficient extraction of the impurities.[2]
Q4: My final product is very viscous. How does this affect purification?
High viscosity is a known characteristic of many ionic liquids that can hinder purification. It slows down filtration and makes phase separation during solvent washing difficult and inefficient. To overcome this, you can:
-
Gently heat the ionic liquid: The melting point of [HDMIM]Cl is 62°C.[8] Warming the IL slightly (e.g., to 65-70°C) will significantly reduce its viscosity, allowing for better mixing with washing solvents and easier filtration.
-
Dissolve in a volatile solvent: For procedures like activated carbon treatment, dissolving the IL in a solvent like acetonitrile temporarily eliminates the viscosity issue.[9] The solvent is then removed under vacuum.
Q5: How can I be certain my [HDMIM]Cl is dry, and why is it important?
Chloride-based ionic liquids are hygroscopic. Water is a critical impurity that can drastically alter properties like viscosity and electrochemical windows.[1] Visual inspection is insufficient. The gold standard for quantifying water content in ionic liquids is Karl Fischer (KF) titration .[10][11] This method is specific for water and can detect levels down to the parts-per-million (ppm) range.[12] To dry the IL, heating under high vacuum (e.g., at 70-80°C for several hours) is the most effective method for removing residual water and other volatile solvents.[2]
Q6: What is the best way to store purified [HDMIM]Cl?
Due to its hygroscopic nature, purified [HDMIM]Cl must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. A desiccator or a glovebox is the ideal storage environment to prevent reabsorption of atmospheric moisture.
Purification & Troubleshooting Workflow
The following diagrams outline the general purification sequence and a decision-making process for troubleshooting common issues.
Caption: A typical multi-step workflow for purifying crude [HDMIM]Cl.
Caption: A decision tree for troubleshooting common purity problems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent yellow color after one activated carbon treatment. | 1. Insufficient amount of activated carbon used.2. Inadequate contact time.3. Highly persistent impurity. | 1. Repeat the treatment, increasing the weight percent of carbon (e.g., from 1-2 wt% to 3-5 wt%).2. Increase the stirring time to 12-24 hours.[4]3. Consider attempting recrystallization if a suitable solvent system can be found. |
| ¹H NMR spectrum still shows peaks from starting materials after washing. | 1. Insufficient number of washes.2. Poor phase separation due to high viscosity.3. Incorrect choice of washing solvent. | 1. Increase the number of washes to at least 3-5 times.[7]2. Warm the IL to ~70°C to reduce viscosity and ensure vigorous stirring during washing.3. Confirm the solubility of impurities and insolubility of the IL in the chosen solvent. Try an alternative solvent (see Table 1). |
| Low recovery yield after purification. | 1. Dissolution of the ionic liquid in the washing solvent.2. Loss during filtration of activated carbon (if IL is highly viscous).3. Multiple physical transfers. | 1. Ensure the washing solvent has minimal solubility for your IL. You can test this on a small scale first.2. Dissolve the IL in a volatile solvent (e.g., acetonitrile) before filtration to reduce viscosity and wash the filter cake with a small amount of the same solvent.3. Plan the workflow to minimize transfers between flasks. |
| The ionic liquid solidifies during washing with a cold solvent. | The melting point of [HDMIM]Cl is 62°C.[8] Washing with room temperature or cold solvent can induce crystallization or turn it into an unmanageable solid. | Perform the washing steps at an elevated temperature (e.g., 65-70°C), keeping both the IL and the washing solvent warm to maintain the liquid state. |
Data & Protocols
Data Presentation
Table 1: Recommended Solvents for Washing [HDMIM]Cl This table provides a list of common solvents used to wash ionic liquids, categorized by their purpose. The selection depends on the specific impurities you are targeting.
| Solvent | Polarity | Target Impurities | Rationale & Citation |
| Hexane / Toluene | Non-polar | Unreacted 1-chlorohexane, other non-polar organic byproducts. | These solvents effectively remove non-polar residues without dissolving the polar ionic liquid.[6][7] |
| Ethyl Acetate | Moderately Polar | Unreacted 1,2-dimethylimidazole, moderately polar byproducts. | A good balance of polarity to remove starting materials without significant product loss. A suitable alternative to toluene.[2] |
| Diethyl Ether | Low Polarity | Broad range of non-ionic organic impurities. | Often used as a final wash to remove other residual organic solvents.[6] |
Table 2: Typical ¹H NMR Chemical Shifts (in DMSO-d₆) for Purity Assessment Use ¹H NMR to confirm the structure of your product and identify impurities. Chemical shifts can vary slightly based on concentration and residual water.
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) |
| [HDMIM]Cl (Product) | Imidazolium C(4)-H and C(5)-H | ~7.7 - 7.9 |
| N-CH₂ - (Hexyl) | ~4.2 | |
| N-CH₃ (on ring) | ~3.8 | |
| C(2)-CH₃ (on ring) | ~2.6 | |
| Hexyl Chain (-CH₂-)n & -CH₃ | ~0.8 - 1.8 | |
| 1,2-dimethylimidazole (Impurity) | Ring Protons | ~6.8 - 7.1 |
| 1-chlorohexane (Impurity) | Cl-CH₂ - | ~3.6 |
Reference shifts are based on analogous structures and general NMR principles.[2][13][14]
Experimental Protocols
Protocol 1: Purification by Solvent Washing
This protocol describes the removal of unreacted starting materials and non-polar impurities.
-
Place the crude [HDMIM]Cl (e.g., 50 g) into a round-bottom flask equipped with a magnetic stir bar.
-
If the IL is highly viscous or solid, warm the flask in a water bath to 65-70°C.
-
Add an equal volume of ethyl acetate (50 mL).
-
Stir the biphasic mixture vigorously for at least 1 hour to ensure thorough mixing.
-
Stop stirring and allow the layers to fully separate. The denser ionic liquid will be the bottom layer.
-
Carefully decant or use a cannula to remove the top solvent layer.
-
Repeat steps 3-6 two more times with fresh ethyl acetate.
-
Perform two additional washes using hexane (2 x 50 mL) to remove any remaining non-polar impurities and residual ethyl acetate.
Protocol 2: Decolorization with Activated Carbon
This protocol is for removing colored impurities.
-
Transfer the washed ionic liquid from Protocol 1 to a larger flask.
-
Dissolve the ionic liquid in a minimal amount of acetonitrile or methanol (e.g., 50-100 mL) to create a low-viscosity solution.
-
Add activated carbon (charcoal), approximately 2-3% by weight of the ionic liquid (e.g., 1.0 - 1.5 g for 50 g of IL).[4]
-
Stir the suspension at room temperature for at least 4-6 hours. For persistent color, this can be extended to 24 hours.[4]
-
Set up a filtration apparatus using a Büchner funnel with a pad of Celite® or a fine porosity filter paper.
-
Filter the mixture to remove the activated carbon. Wash the filter cake with a small amount of the solvent used in step 2 to recover any adsorbed product.
-
Collect the clear, colorless filtrate.
Protocol 3: High Vacuum Drying
This is the final and most critical step to remove water and residual solvents.
-
Transfer the filtrate from Protocol 2 into a round-bottom flask.
-
Remove the bulk of the volatile solvent using a rotary evaporator.
-
Once the bulk solvent is removed, transfer the flask to a high vacuum line (<0.1 mbar).
-
Heat the flask in an oil bath to 70-80°C while under high vacuum for at least 12-24 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Immediately seal the flask or transfer the pure, dry ionic liquid to a storage container inside a glovebox or desiccator.
Protocol 4: Purity Assessment by ¹H NMR Spectroscopy
This protocol verifies the chemical structure and absence of proton-containing organic impurities.
-
Prepare a sample by dissolving a small amount of the purified [HDMIM]Cl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum.[15]
-
Integrate all peaks. The integration ratios should correspond to the number of protons in the [HDMIM] cation (e.g., the N-CH₃ signal at ~3.8 ppm should integrate to 3H relative to the N-CH₂ signal at ~4.2 ppm integrating to 2H).
-
Check for the absence of peaks corresponding to starting materials (see Table 2). The purity is considered high if impurity peaks are below the detection limit of the instrument.
Protocol 5: Water Content Determination by Karl Fischer Titration
This protocol quantifies the water content to ensure the ionic liquid is sufficiently dry for its intended application.
-
Use a calibrated volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for expected low water content (<1000 ppm).[11]
-
Working quickly to minimize atmospheric moisture exposure, draw a precise amount of the purified [HDMIM]Cl into a gas-tight syringe.
-
Inject the sample directly into the KF titration cell.[12]
-
Run the titration until the endpoint is reached.
-
The instrument will calculate the water content in ppm or percentage. For most electrochemical applications, a water content of <100 ppm is desirable.
References
- Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central.
- Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka.
- Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation | ACS Sustainable Chemistry & Engineering.
- Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment.
- Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon - ResearchGate.
- Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC - NIH.
- SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS Maria Atanassova.
- Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon - Books.
- Ionic liquids are viscus in nature , how to purify ? | ResearchGate.
- How to purify ionic liquids???? - ResearchGate.
- Synthesis of 1-Hexyl-3-methylimidazolium Chloride - ChemSpider Synthetic Pages.
- This compound | CAS#:455270-59-4 | Chemsrc.
- Karl Fischer Titration Guide to Water Determination.
- Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures | Journal of Chemical & Engineering Data - ACS Publications.
- US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- 5.3: NMR Spectroscopy - Chemistry LibreTexts.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.
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- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | CAS#:455270-59-4 | Chemsrc [chemsrc.com]
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- 12. metrohm.com [metrohm.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Hexyl-2,3-dimethylimidazolium Chloride ([HDMIM]Cl)
Here is the technical support center for improving reaction yield with 1-Hexyl-2,3-dimethylimidazolium chloride.
Introduction: This guide is designed for researchers, chemists, and drug development professionals utilizing this compound ([HDMIM]Cl) to enhance reaction outcomes. While structurally similar to the more extensively documented 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl), the presence of a methyl group at the C2 position of the imidazolium ring in [HDMIM]Cl introduces unique steric and electronic properties. This modification can significantly influence its behavior as a solvent, catalyst, or co-catalyst. This resource provides in-depth FAQs and troubleshooting protocols to address specific challenges and optimize your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from its C2-unsubstituted analogue, [HMIM]Cl?
Answer: this compound ([HDMIM]Cl) is an ionic liquid (IL), which is a salt that is liquid at or near room temperature. It consists of a 1-hexyl-2,3-dimethylimidazolium cation and a chloride anion.
The primary difference from the widely used [HMIM]Cl is the methyl group at the second carbon (C2) of the imidazolium ring. This C2 position is acidic in standard imidazolium salts and is known to form N-heterocyclic carbenes (NHCs) that can coordinate with metal catalysts. The methylation at C2 in [HDMIM]Cl blocks this pathway, leading to several key differences:
-
Increased Stability: By preventing carbene formation, [HDMIM]Cl can offer greater stability in the presence of strong bases or certain transition metals, potentially preventing catalyst deactivation pathways observed with C2-H imidazolium salts.[1]
-
Altered Coordination: The absence of the acidic C2 proton changes the cation's coordinating and hydrogen-bond-donating capabilities, which can affect reactant solubility and transition state stabilization.
-
Thermal Properties: Studies on related 1-alkyl-2,3-dimethylimidazolium salts suggest that thermal stability is influenced by the alkyl chain length.[2] While generally stable, this factor should be considered for high-temperature applications.[2]
Q2: What are the key physicochemical properties of [HDMIM]Cl?
Answer: Understanding the physical properties of [HDMIM]Cl is crucial for experimental design. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 455270-59-4 | [3][4] |
| Molecular Formula | C₁₁H₂₁ClN₂ | [4][5] |
| Molecular Weight | 216.75 g/mol | [4][5] |
| Form | Liquid | [5] |
| Melting Point | 62°C | [4][5] |
| Purity | Typically >98% | [5] |
Note: Like many ionic liquids, [HDMIM]Cl can be highly viscous, which may impact mixing and mass transfer. This is a critical consideration for reaction kinetics. The use of co-solvents or elevated temperatures can mitigate this issue.[6][7]
Q3: In which types of reactions can [HDMIM]Cl be expected to improve yields?
Answer: Based on the behavior of analogous imidazolium-based ionic liquids, [HDMIM]Cl is a promising candidate for a variety of catalytic reactions, particularly those where the IL serves as a non-coordinating, stabilizing medium or phase-transfer catalyst. Potential applications include:
-
Transition Metal Catalysis (e.g., Suzuki, Heck, Sonogashira Cross-Couplings): The IL can serve as a medium to dissolve reactants and stabilize the metal catalyst nanoparticles, often leading to improved activity and recyclability.[1] Its inability to form NHCs may prevent certain catalyst inhibition pathways.
-
Organocatalysis: The distinct polarity and charged environment of the IL can stabilize charged intermediates and transition states, accelerating reactions.[1]
-
Biocatalysis: While ILs can denature enzymes, task-specific ILs are being developed to serve as effective media for biocatalytic transformations.[8] Careful screening is required.
-
CO₂ Fixation: Imidazolium-based ILs, particularly those with halide anions, are effective catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates.[9][10]
Q4: How critical are purity and storage for [HDMIM]Cl?
Answer: Extremely critical. The performance of an ionic liquid is significantly impacted by impurities, with water and residual halides from synthesis being the most common offenders.[7][11]
-
Water Content: [HDMIM]Cl is hygroscopic. Absorbed water can drastically decrease its viscosity but also interfere with water-sensitive reactions (e.g., those involving Grignard reagents or certain Lewis acids) and may hydrolyze reactants or catalysts.
-
Chloride Impurities: While chloride is the primary anion in [HDMIM]Cl, residual chloride from synthesis in other ILs can act as a poison by strongly coordinating to the active site of a transition metal catalyst, leading to inhibition.[11]
-
Storage: Always store [HDMIM]Cl in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to minimize water absorption.[5]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using [HDMIM]Cl.
Problem: Low or No Reaction Yield
Your reaction shows minimal conversion or fails to proceed.
Probable Causes & Solutions Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Purity: Impurities are a primary cause of reaction failure.[12]
-
Action: Measure the water content of your [HDMIM]Cl using Karl Fischer titration. Analyze the IL by ¹H NMR to check for unreacted starting materials like 1-hexyl-2-methylimidazole or chloroalkanes.[13]
-
Solution: If impurities are present, purify the IL (see Protocol 2 ) and ensure all other reactants and solvents are rigorously dried.
-
-
Check Solubility: Reactants or catalysts may not be sufficiently soluble in pure [HDMIM]Cl for the reaction to proceed efficiently.[12]
-
Action: Visually inspect a stirred mixture of the components at the reaction temperature. If solids remain undissolved, solubility is an issue.
-
Solution: Introduce a co-solvent. A nonpolar solvent like toluene can improve the solubility of organic substrates, while a polar aprotic solvent like DMF or DMSO may help dissolve polar components.[6] Systematically screen co-solvents to find the optimal balance.
-
-
Optimize Conditions: The reaction temperature, pressure, or catalyst loading may be suboptimal.[12]
-
Action: Run a design of experiments (DoE) or a series of reactions varying one parameter at a time (e.g., temperature in 10°C increments, catalyst loading from 1 mol% to 5 mol%).
-
Solution: Identify the optimal conditions that balance reaction rate with catalyst stability and product selectivity.
-
-
Address Mass Transfer Limitations: The high viscosity of [HDMIM]Cl can impede effective mixing, limiting the rate at which reactants encounter the catalyst.[6][7]
-
Action: Observe the stirring vortex. If the mixture is thick and moves as a single mass, mixing is poor.
-
Solution: Increase the stirring speed or switch from a magnetic stir bar to an overhead mechanical stirrer. Adding a low-viscosity co-solvent will also significantly improve mass transfer.[6]
-
Problem: Difficult Product Extraction
You have confirmed product formation via TLC or LC-MS, but you cannot efficiently separate it from the ionic liquid.
Probable Cause: The product has significant polarity, making it soluble in the [HDMIM]Cl phase.
Solutions:
-
Liquid-Liquid Extraction with a Nonpolar Solvent: This is the most common method.
-
Action: Add a sufficient volume of a nonpolar, water-immiscible organic solvent (e.g., hexane, diethyl ether, ethyl acetate) to the reaction mixture and stir vigorously.
-
Rationale: Nonpolar products will preferentially partition into the organic layer, which can then be separated. Multiple extractions (3-5 times) are usually necessary.
-
-
Steam Distillation or Vacuum Transfer: For volatile products.
-
Induce Precipitation:
-
Action: If the product is a solid, try adding an anti-solvent (a solvent in which your product is insoluble but the IL is soluble) to precipitate the product, which can then be isolated by filtration.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Test Reaction
This protocol describes a model reaction to evaluate the performance of [HDMIM]Cl as a reaction medium.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
[HDMIM]Cl (dried under vacuum)
-
Degassed solvent for extraction (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [HDMIM]Cl (2.0 mL).
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.5 mmol).
-
Add the palladium catalyst (0.02 mmol, 2 mol%).
-
Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product by adding toluene (3 x 5 mL). Vigorously stir the biphasic mixture for 10 minutes for each extraction.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to isolate the product.
-
The remaining IL phase containing the catalyst can be washed and reused (see Protocol 3 ).
Protocol 2: Purification of [HDMIM]Cl
This protocol removes volatile impurities and, most importantly, water.
Procedure:
-
Place the [HDMIM]Cl in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line) with a cold trap.
-
Heat the IL to 50-60°C under high vacuum (<0.1 mbar) with vigorous stirring.
-
Maintain these conditions for at least 12-24 hours. The cessation of bubbling and a stable vacuum reading indicate that most volatile components have been removed.
-
Cool the flask to room temperature and backfill with an inert gas (argon or nitrogen).
-
The dried IL should be used immediately or stored in a glovebox or desiccator under an inert atmosphere. The water content should be verified by Karl Fischer titration to be <100 ppm for moisture-sensitive applications.
Protocol 3: Product Extraction and [HDMIM]Cl Catalyst Recycling
This workflow outlines the process for recovering both the product and the IL/catalyst system for subsequent runs.
Caption: Workflow for product extraction and catalyst recycling.
Rationale: The key to successful recycling is the immiscibility of many ionic liquids with nonpolar organic solvents.[11] This allows the product to be selectively removed while the (often expensive) catalyst remains sequestered and stabilized in the ionic liquid phase, ready for the next reaction cycle.[16][17][18][19] This approach is a cornerstone of green chemistry, minimizing both solvent and catalyst waste.[8]
Section 4: References
-
National Center for Biotechnology Information. (n.d.). 1-Hexyl-3-methylimidazolium chloride. PubChem. Retrieved from [Link]
-
CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:455270-59-4. Retrieved from [Link]
-
Lakhani, P., Bhanderi, D., & Modi, C. K. (2024). Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (n.d.). Effect of organic solvents on lowering the viscosity of 1-hexyl-3-methylimidazolium chloride. ResearchGate. Retrieved from [Link]
-
Griffith, J. (2015). Synthesis of 1-Hexyl-3-methylimidazolium Chloride. ChemSpider Synthetic Pages. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.4: Reactions in Ionic Liquids (IL). Retrieved from [Link]
-
Welton, T. (2001). Catalytic reactions in ionic liquids. Chemical Communications. DOI:10.1039/B107270F. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. Retrieved from [Link]
-
Steinrück, H.-P., & Libuda, J. (2017). Perspective: Chemical reactions in ionic liquids monitored through the gas (vacuum)/liquid interface. AIP Publishing. Retrieved from [Link]
-
Singh, S. K., & Savoy, A. W. (2020). Emerging Trends in Ionic Liquid Formulations: A Critical Review. Journal of Molecular Liquids. Retrieved from [Link]
-
CATCO2NVERS. (2023). Metal-free catalytic systems based on imidazolium chloride and strong bases for selective oxidative esterification of furfural. Elsevier. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. Retrieved from [Link]
-
DiVA portal. (2025). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Retrieved from [Link]
-
ResearchGate. (2024). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules. Retrieved from [Link]
-
RSC Publishing. (2024). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Insights on recyclable catalytic system composed of task-specific ionic liquids for the chemical fixation of carbon dioxide. Retrieved from [Link]
-
Yuan, G., et al. (2020). Imidazolium ionic liquid functionalized UiO-66-NH2 as highly efficient catalysts for chemical fixation of CO2 into cyclic carbon. Journal of CO2 Utilization. Retrieved from [Link]
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AIR Unimi. (n.d.). Recycling of Rare Earth Elements: From E‐Waste to Stereoselective Catalytic Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Recycling of catalysts: (a) reaction of 1 a and 2 g catalyzed by bcmim‐Br. Retrieved from [Link]
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Technical Support Center: Stability of 1-Hexyl-2,3-dimethylimidazolium Chloride in Reactions
Welcome to the technical support center for 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of using this ionic liquid in chemical reactions. As a C2-methylated imidazolium salt, [HDMIM]Cl offers enhanced stability against certain degradation pathways compared to its C2-unsubstituted counterparts. However, a thorough understanding of its reactivity profile is crucial for successful and reproducible experimentation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve stability-related problems in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction in [HDMIM]Cl is sluggish and gives low yields. What could be the issue?
A1: Sluggish reactions and low yields can often be attributed to the presence of impurities in the ionic liquid, primarily water and residual starting materials from its synthesis (e.g., 1,2-dimethylimidazole and 1-chlorohexane). Water can be particularly problematic as it can deactivate catalysts, hydrolyze sensitive reagents, and alter the polarity of the reaction medium.[1]
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your [HDMIM]Cl. For most applications, a water content below 500 ppm is recommended.
-
Drying Procedure: Dry the ionic liquid under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-80 °C) for several hours or until the water content is acceptable.
-
Check for Starting Material Impurities: Analyze your [HDMIM]Cl by ¹H NMR to check for the presence of unreacted 1,2-dimethylimidazole or 1-chlorohexane.[2]
-
Purification: If significant impurities are detected, consider purifying the ionic liquid by washing with an appropriate organic solvent (e.g., ethyl acetate or toluene) to remove non-polar impurities, followed by rigorous drying.[2]
Q2: I've noticed a color change in my [HDMIM]Cl during a reaction at elevated temperatures. Is this a sign of decomposition?
A2: Yes, a color change, typically to yellow or brown, can be an indicator of thermal decomposition. While 1-alkyl-2,3-dimethylimidazolium salts are generally more thermally stable than their C2-H analogues, they can still degrade at high temperatures.[3] The primary thermal decomposition pathway for imidazolium halides is a nucleophilic substitution (SN2) reaction where the chloride anion attacks one of the alkyl groups on the imidazolium cation.[4]
Troubleshooting Steps:
-
Determine Thermal Stability Limit: If you are performing reactions at high temperatures, it is advisable to determine the onset decomposition temperature of your specific batch of [HDMIM]Cl using thermogravimetric analysis (TGA).
-
Lower Reaction Temperature: If possible, lower the reaction temperature to minimize thermal degradation.
-
Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can also lead to color changes.
Q3: Can I use strong bases like NaOH or organometallic reagents like Grignard reagents in [HDMIM]Cl?
A3: The C2-methylation in [HDMIM]Cl significantly enhances its stability towards strong bases compared to C2-unsubstituted imidazolium salts, which are readily deprotonated at the C2 position to form N-heterocyclic carbenes.[1][5] However, very strong bases and highly nucleophilic organometallic reagents can still pose a risk of degradation.
-
Strong Bases (e.g., NaOH, alkoxides): While more stable, prolonged exposure to strong bases at elevated temperatures can potentially lead to ring-opening or other degradation pathways.[6]
-
Organometallic Reagents:
-
Grignard Reagents: C2-substituted imidazolium ionic liquids have been shown to be compatible with Grignard reagents in some reactions.[5][7][8] However, the reactivity of the Grignard reagent can be moderated by the ionic liquid.
-
Organolithium Reagents (e.g., n-BuLi): These are extremely strong bases and nucleophiles and are generally not compatible with imidazolium-based ionic liquids, as they can deprotonate the alkyl substituents or attack the imidazolium ring.[8]
-
Troubleshooting Steps:
-
Test Reaction on a Small Scale: Before committing to a large-scale reaction, perform a small-scale test to assess the stability of [HDMIM]Cl under your specific basic or organometallic conditions.
-
Monitor for Decomposition: Use ¹H NMR to monitor the integrity of the [HDMIM]Cl during the reaction. Look for the appearance of new peaks or changes in the imidazolium ring protons.
-
Consider Alternative Solvents: For reactions requiring very strong bases like organolithiums, a different class of ionic liquids (e.g., phosphonium- or piperidinium-based) or a traditional aprotic solvent may be more suitable.
In-Depth Troubleshooting Guides
Issue 1: Unexpected Side Products or Reaction Failure
Symptoms:
-
Formation of unexpected byproducts, often observed by GC-MS or LC-MS.
-
The reaction does not proceed to completion, even with extended reaction times or excess reagents.
-
Inconsistent results between batches of the same reaction.
Root Cause Analysis: This is often a result of the decomposition of [HDMIM]Cl, which can generate reactive species that interfere with your desired transformation. The primary decomposition pathway to consider is the SN2 attack of the chloride anion on the alkyl groups of the imidazolium cation.
Decomposition Pathway of [HDMIM]Cl via SN2 Reaction
Caption: SN2 decomposition of [HDMIM]Cl.
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Take aliquots of the reaction mixture at different time points.
-
Analyze the aliquots by ¹H NMR spectroscopy. Pay close attention to the chemical shifts of the imidazolium ring protons and the N-alkyl protons. The appearance of new signals in the aromatic or aliphatic region may indicate the formation of 1,2-dimethylimidazole, 1-hexyl-2-methylimidazole, or other degradation products.[3][9]
-
-
Identify Decomposition Products:
-
If decomposition is suspected, attempt to identify the byproducts using GC-MS or LC-MS. The presence of 1,2-dimethylimidazole (m/z = 96) or 1-hexyl-2-methylimidazole (m/z = 180) would confirm the SN2 decomposition pathway.
-
-
Mitigation Strategies:
-
Lower Reaction Temperature: As this is a thermally induced degradation, reducing the reaction temperature is the most effective mitigation strategy.
-
Use a Less Nucleophilic Anion: If your chemistry allows, consider synthesizing or purchasing a variant of the ionic liquid with a less nucleophilic anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻), which are known to have higher thermal stability.[10]
-
Purify the Ionic Liquid: As mentioned in the FAQs, ensure the ionic liquid is free from impurities that might catalyze decomposition.
-
Issue 2: Incompatibility with Basic or Nucleophilic Reagents
Symptoms:
-
Rapid color change upon addition of a base or nucleophile.
-
Gas evolution.
-
Formation of a precipitate or heterogeneous mixture.
-
Complete failure of the intended reaction.
Root Cause Analysis: Although the C2 position is blocked, the imidazolium ring of [HDMIM]Cl is still an electrophilic species. Strong bases or nucleophiles can potentially attack other positions on the ring, leading to ring-opening or other degradation pathways.
Troubleshooting Workflow for Basic/Nucleophilic Reactions
Caption: Decision workflow for reactions with bases/nucleophiles.
Troubleshooting Protocol:
-
Initial Assessment:
-
Upon addition of the basic or nucleophilic reagent, carefully observe the reaction mixture for any immediate changes.
-
-
NMR Analysis:
-
If no immediate decomposition is apparent, take an aliquot of the reaction mixture after a short period (e.g., 15-30 minutes) and analyze by ¹H NMR.
-
Compare the spectrum to that of pure [HDMIM]Cl. Any significant changes to the imidazolium proton signals suggest a reaction with the ionic liquid.
-
-
Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature.
-
Reagent Stoichiometry: Use the minimum required amount of the basic or nucleophilic reagent.
-
Alternative Reagents: If possible, use a weaker or more sterically hindered base/nucleophile that is less likely to react with the ionic liquid.
-
Solvent System Modification: In some cases, using a co-solvent may help to modulate the reactivity of the base/nucleophile.
-
Data Summary
The stability of ionic liquids is highly dependent on their purity and the reaction conditions. The following table provides a qualitative summary of the compatibility of [HDMIM]Cl with different classes of reagents, based on the known chemistry of imidazolium salts.
| Reagent Class | Compatibility with [HDMIM]Cl | Potential Issues | Mitigation Strategies |
| Weak Bases (e.g., K₂CO₃, Et₃N) | Generally Good | Minimal risk of decomposition. | Ensure IL is dry. |
| Strong Bases (e.g., NaOH, NaOEt) | Moderate | Potential for slow degradation, especially at elevated temperatures. | Use at low temperatures; limit exposure time. |
| Organometallic Reagents | |||
| - Grignard Reagents (RMgX) | Moderate to Good | Can be compatible, but reactivity may be altered. | Use C2-substituted ILs; perform small-scale tests.[5][7] |
| - Organolithium Reagents (RLi) | Poor | High reactivity leads to rapid decomposition of the IL.[8] | Avoid use; select alternative solvents. |
| Strong Acids (e.g., H₂SO₄, HCl) | Moderate | Risk of ring protonation and subsequent degradation, though less studied than basic degradation. | Use with caution; monitor reaction closely. |
| Nucleophiles (e.g., amines, thiols) | Generally Good | SN2 reaction with the chloride anion is more likely than reaction with external nucleophiles. | Ensure high purity of the IL. |
Concluding Remarks
This compound is a versatile ionic liquid with enhanced stability due to its C2-methylation. However, it is not entirely inert and its stability can be compromised by high temperatures, residual impurities, and highly reactive reagents. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can minimize stability-related issues and achieve more reliable and reproducible results in their chemical syntheses.
References
- Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]
- Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]
- Lin, I. J., & Tan, S. Y. (2019). Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. Macromolecules, 52(15), 5763–5773. [Link]
- Cao, Y., & Mu, T. (2014). Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media.
- Ohtani, H., Ishimura, S., & Kumai, M. (2008). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Analytical Sciences, 24(10), 1335–1340. [Link]
- Bieger, K., et al. (2017). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. ChemSusChem, 10(5), 876-883. [Link]
- U.S. Patent No. 7,763,186 B2. (2010).
- Law, M. C., Wong, K. Y., & Chan, T. H. (2004). Organometallic reactions in ionic liquids. Alkylation of aldehydes with diethylzinc. Green Chemistry, 6(5), 241-244. [Link]
- König, A., et al. (2005). Ultra Purification of Ionic Liquids by Melt Crystallization. Chemical Engineering & Technology, 28(9), 1046-1051. [Link]
- Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]
- Royal Society of Chemistry. (2006). Supplementary NMR data.
- Singh, S. K., & Savoy, A. W. (2020). Ionic Liquids (ILs)
- Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(42), 9889–9890. [Link]
- Law, M. C., Wong, K. Y., & Chan, T. H. (2004). Organometallic reactions in ionic liquids. Alkylation of aldehydes with diethylzinc. Green Chemistry, 6(5), 241-244. [Link]
- Handy, S. T. (2006). Grignard reactions in imidazolium ionic liquids. The Journal of Organic Chemistry, 71(12), 4659-4662. [Link]
- Lengvinaitė, D., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(47), 10763–10772. [Link]
- Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]
- LibreTexts Chemistry. (2021). 7.4: Reactions in Ionic Liquids (IL). [Link]
- University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Liu, Y., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances, 7(53), 33363-33372. [Link]
- Clough, M. T., et al. (2015). On the Chemical Stabilities of Ionic Liquids. Molecules, 20(9), 15867-15894. [Link]
- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963-5977. [Link]
- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084. [Link]
- Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391-1398. [Link]
- Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical Reviews, 111(5), 3508-3576. [Link]
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green Chemistry Letters and Reviews, 7(2), 155-177. [Link]
- Martins, M. A. R., et al. (2018). The role of the C2 position in the toxicity of imidazolium-based ionic liquids. Green Chemistry, 20(1), 177-185. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Green Chemistry with 1-Butyl-2,3-dimethylimidazolium Chloride. [Link]
- CD BioSustainable-Green Chemistry. (n.d.). This compound. [Link]
- PubChem. (n.d.). 1-Hexyl-3-methylimidazolium chloride. [Link]
- PubChem. (n.d.). 1-Butyl-2,3-dimethylimidazolium chloride. [Link]
- ChemSrc. (n.d.). This compound. [Link]
Sources
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- 5. Grignard Reactions in Imidazolium Ionic Liquids [organic-chemistry.org]
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Technical Support Center: Recycling and Reuse of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl)
Welcome to the technical support center for the recycling and reuse of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and detailed protocols for the purification and reuse of this ionic liquid. As an environmentally benign solvent, the ability to efficiently recycle [HDMIM]Cl is crucial for sustainable and cost-effective research and development.[1][2] This document provides the necessary information to address common challenges encountered during the recycling process, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to recycle and reuse this compound?
A1: The recycling and reuse of [HDMIM]Cl are critical for both economic and environmental reasons. Ionic liquids are often more expensive than traditional volatile organic compounds, and recycling can significantly reduce the cost of large-scale applications.[3][4] From an environmental perspective, while ionic liquids are considered "green solvents" due to their low vapor pressure, their solubility in water means that their release into the environment must be avoided.[1] Efficient recycling minimizes waste and the potential for aquatic contamination.[1]
Q2: What are the common impurities in used [HDMIM]Cl?
A2: After use in a reaction or process, [HDMIM]Cl can contain a variety of impurities that may affect its performance in subsequent applications. These typically include:
-
Water: Absorbed from the atmosphere or introduced during the work-up process.[5]
-
Residual reactants, products, and by-products: Organic or inorganic compounds from the chemical reaction.
-
Solvents: Organic solvents used in extraction or washing steps.[6]
-
Colorimetric impurities: Often caused by thermal degradation or highly conjugated organic species.[7]
-
Halide impurities: Residual starting materials from the synthesis of the ionic liquid.[8]
Q3: What level of purity should I aim for in my recycled [HDMIM]Cl?
A3: The required purity of recycled [HDMIM]Cl depends heavily on its intended application. For many catalytic and synthetic applications, a purity of >98% is often sufficient. However, for electrochemical applications or sensitive catalytic systems, a higher purity of >99.5% may be necessary. It is crucial to identify the impurities that are most detrimental to your specific process and target their removal.
Q4: How does the 2-methyl group in [HDMIM]Cl affect its recycling compared to 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)?
A4: The presence of the methyl group at the C2 position of the imidazolium ring in [HDMIM]Cl can influence its physical and chemical properties compared to the more common [HMIM]Cl. The C2 proton in [HMIM]Cl is acidic and can be abstracted under basic conditions, potentially leading to the formation of a carbene. The 2-methyl group in [HDMIM]Cl blocks this pathway, which can enhance its stability in certain applications. This increased stability may be advantageous during recycling, as it can reduce the likelihood of degradation. However, the additional methyl group may also slightly alter its viscosity and solubility in various solvents, which should be considered when designing extraction-based purification protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recycling and reuse of [HDMIM]Cl.
| Problem | Probable Cause(s) | Solution(s) |
| Recycled [HDMIM]Cl is colored (yellow to brown). | 1. Thermal degradation during the reaction or a high-temperature recycling step.[9]2. Presence of colored organic impurities from the reaction mixture. | 1. Activated Carbon Treatment: Dissolve the [HDMIM]Cl in a suitable solvent (e.g., ethanol or acetonitrile) and stir with 1-5 wt% activated charcoal for several hours at room temperature, followed by filtration.[10]2. Solvent Washing: Wash the ionic liquid with a non-polar solvent like toluene or hexane to remove non-polar colored impurities.[11] |
| Low recovery yield after distillation. | 1. The distillation temperature is too high, causing thermal decomposition. Studies on similar 1-alkyl-2,3-dimethylimidazolium salts show that thermal stability decreases with increasing alkyl chain length.[12][13][14][15]2. The vacuum is not low enough. For the similar [HMIM]Cl, a vacuum of 0.5 mbar is recommended for distillation at 150°C.[7]3. Mechanical losses during transfer. | 1. Optimize Distillation Conditions: Use the lowest possible temperature and highest possible vacuum. For [HDMIM]Cl, start with conditions similar to [HMIM]Cl (e.g., 150-170°C at <1 mbar) and adjust as needed. Monitor for signs of decomposition (darkening of the liquid).2. Ensure a good vacuum: Check your vacuum pump and all connections for leaks.3. Careful handling: Minimize transfers between vessels. |
| Recycled [HDMIM]Cl contains residual water. | 1. Incomplete drying after aqueous washing steps.2. Absorption of atmospheric moisture due to the hygroscopic nature of the ionic liquid. | 1. High-Vacuum Drying: Dry the [HDMIM]Cl under high vacuum (<1 mbar) at a moderate temperature (e.g., 70-80°C) for several hours until the water content, as measured by Karl Fischer titration, is below the desired threshold (e.g., <100 ppm).[8]2. Nitrogen Purging: Sweeping the ionic liquid with dry nitrogen can also effectively remove water.[16] |
| Inconsistent results in experiments using recycled [HDMIM]Cl. | 1. Presence of trace impurities that are interfering with the reaction (e.g., residual halides, organic starting materials, or by-products).[8]2. Inconsistent purity between batches of recycled ionic liquid. | 1. Thorough Characterization: Analyze the purity of the recycled [HDMIM]Cl using techniques such as ¹H NMR, ion chromatography (for halide content), and Karl Fischer titration (for water content).[8][17]2. Additional Purification Steps: If impurities are detected, perform additional purification steps such as solvent extraction or activated carbon treatment as described in the protocols below. |
Experimental Protocols
General Recycling and Reuse Workflow
The following diagram illustrates a general workflow for the recycling of [HDMIM]Cl. The specific steps will depend on the nature of the impurities present.
Caption: General workflow for the recycling and reuse of [HDMIM]Cl.
Protocol 1: Purification by Solvent Extraction
This protocol is effective for removing organic, non-polar impurities from [HDMIM]Cl.
-
Place the used [HDMIM]Cl in a round-bottom flask or separatory funnel.
-
Add an equal volume of an immiscible non-polar solvent (e.g., toluene or hexane).
-
Stir the mixture vigorously for at least 30 minutes. For viscous ionic liquids, gentle heating (e.g., 40-50°C) can improve mixing.
-
Allow the two phases to separate. The denser ionic liquid phase will be at the bottom.
-
Carefully decant or separate the upper organic layer.
-
Repeat the washing with fresh solvent 2-3 times, or until the organic layer is colorless.
-
Proceed to Protocol 3 for the removal of residual solvent and water.
Protocol 2: Purification by Activated Carbon Treatment
This protocol is designed to remove colored impurities.
-
Dissolve the colored [HDMIM]Cl in a minimal amount of a volatile polar solvent (e.g., ethanol or acetonitrile) to reduce its viscosity.
-
Add 1-5% by weight of activated charcoal to the solution.
-
Stir the mixture at room temperature for 4-12 hours.
-
Remove the activated charcoal by filtration. Using a pad of Celite® can help to remove fine charcoal particles.
-
Remove the volatile solvent from the filtrate using a rotary evaporator.
-
Proceed to Protocol 3 for final drying.
Protocol 3: Removal of Volatile Impurities and Water
This is a crucial final step to ensure the purity of the recycled [HDMIM]Cl.
-
Place the purified [HDMIM]Cl in a Schlenk flask or a similar vessel suitable for vacuum drying.
-
Connect the flask to a high-vacuum line (<1 mbar).
-
Heat the ionic liquid to 70-80°C with continuous stirring.
-
Continue drying for at least 12 hours, or until the water content is confirmed to be at the desired level by Karl Fischer titration.
-
Allow the ionic liquid to cool to room temperature under vacuum or an inert atmosphere (e.g., nitrogen or argon) before use.
Purity Assessment
A summary of analytical techniques for assessing the purity of recycled [HDMIM]Cl is provided in the table below.
| Impurity | Analytical Technique | Typical Detection Limit | Reference |
| Water | Karl Fischer Titration | <10 ppm | [8] |
| Organic Solvents/Impurities | ¹H NMR Spectroscopy | ~0.1 mol% | [8] |
| Halide Impurities (e.g., Cl⁻) | Ion Chromatography | <1 ppm | [8] |
Safety and Handling
Proper safety precautions are essential when handling [HDMIM]Cl and the solvents used in its recycling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18][19][20][21]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling volatile organic solvents.[18][19][20][21]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[18][19][20][21] [HDMIM]Cl is classified as a skin and eye irritant.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place to prevent the absorption of moisture.[21]
-
Disposal: Dispose of waste ionic liquid and solvents in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[19]
Safety Workflow Diagram
Caption: Key safety considerations for handling and recycling [HDMIM]Cl.
References
- Ionic Liquids: Recycling Challenges. (n.d.). Scribd.
- (PDF) Ionic Liquids Recycling for Reuse. (n.d.). ResearchGate.
- Techniques for recovery and recycling of ionic liquids: A review. (2024, February 27). Chalmers Research.
- Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (n.d.). MDPI.
- Ionic Liquids as a Breakthrough for Resource Recycling Issues. (n.d.). HORIBA.
- Knowing Ionic Liquids: A Guide for Scientists And Researchers. (2024, December 3). Mind the Graph.
- Switchable carbamate coagulants to improve recycling ionic liquid from biomass solutions. (n.d.). Harvard DASH.
- Classes and Properties: Ionic liquids recycling for reuse. (n.d.). United Arab Emirates University.
- Recovery and purification of ionic liquids from solutions: a review. (n.d.). PMC - PubMed Central.
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (n.d.). MDPI.
- (PDF) Purity specification methods for ionic liquids. (2025, August 6). ResearchGate.
- Effect of organic solvents on lowering the viscosity of 1-hexyl-3-methylimidazolium chloride. (n.d.). ResearchGate.
- Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. (n.d.). ACS Publications.
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (n.d.). MDPI.
- This compound. (n.d.). CD BioSustainable-Green Chemistry.
- Recovery and purification of ionic liquids from solutions: a review. (2018, September 21). RSC Publishing.
- The purification of an ionic liquid. (2025, August 7). ResearchGate.
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2021, May 14). PubMed.
- Recovery and purification of ionic liquids from solutions: a review. (n.d.). RSC Publishing.
- Preparation and purification of ionic liquids and precursors. (n.d.). Google Patents.
- (PDF) Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2025, October 15). ResearchGate.
- This compound | CAS#:455270-59-4. (2025, August 25). Chemsrc.
- Thermal hazard risk and decomposition mechanism identification of 1-Hexyl-2,3-dimethylimidazolium nitrate: Combined thermal analysis experiment and DFT emulation. (2025, August 6). ResearchGate.
- Analytical Applications of Ionic Liquids. (2012, June 15). Semantic Scholar.
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Technical Support Center: Optimizing Reaction Temperatures in 1-Hexyl-2,3-dimethylimidazolium Chloride ([C₆DMIM][Cl])
Welcome to the technical support center for utilizing 1-Hexyl-2,3-dimethylimidazolium chloride, [C₆DMIM][Cl], in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperatures in this versatile ionic liquid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and troubleshooting efforts.
Introduction: The Critical Role of Temperature in [C₆DMIM][Cl] Mediated Reactions
This compound is a unique ionic liquid offering a distinct reaction environment due to its physicochemical properties. Temperature is a paramount variable that dictates not only the reaction rate but also selectivity, yield, and the stability of both the catalyst and the ionic liquid itself. A frequent challenge for researchers is identifying the optimal temperature that balances reaction kinetics with minimizing side reactions and potential thermal degradation. This guide will provide a structured approach to temperature optimization in [C₆DMIM][Cl].
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature range for reactions in [C₆DMIM][Cl]?
The viable operating temperature range for reactions in [C₆DMIM][Cl] is broad, generally spanning from ambient temperature up to around 200°C. However, the optimal temperature is highly dependent on the specific reaction. Long-term isothermal thermogravimetric analysis (TGA) studies on similar dialkylimidazolium chlorides have shown that appreciable decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by fast-scan TGA. For instance, some di-alkylimidazolium chlorides show linear weight loss over time at temperatures as low as 150-170°C. Therefore, for prolonged reactions, it is advisable to maintain the temperature below 150°C to ensure the integrity of the ionic liquid.
Q2: How does temperature affect the viscosity of [C₆DMIM][Cl] and why is this important for my reaction?
Like most ionic liquids, the viscosity of [C₆DMIM][Cl] is highly dependent on temperature, decreasing exponentially as the temperature increases. This is a critical consideration as high viscosity can impede mass and heat transfer, potentially slowing down reaction rates. By increasing the temperature, you lower the viscosity, which can enhance mixing and improve the diffusion of reactants and catalysts, leading to faster reaction kinetics. However, this must be balanced against the potential for increased side reactions or thermal degradation at higher temperatures.
Q3: Can temperature influence the selectivity of my reaction in [C₆DMIM][Cl]?
Absolutely. Temperature can significantly impact the chemo-, regio-, and stereoselectivity of a reaction. For instance, in Diels-Alder reactions, lower temperatures often favor the formation of the kinetically controlled endo product, while higher temperatures can allow for the equilibrium to shift towards the more thermodynamically stable exo product.[1][2][3] Similarly, in glycosylation reactions, temperature can affect the stereoselectivity, with lower temperatures sometimes leading to higher yields and reduced side products.[4] For oxidation reactions, ionic liquids can be used to modify the catalyst and improve selectivity, and temperature can be a key parameter in this control.[5][6][7]
Q4: What are the signs of [C₆DMIM][Cl] thermal decomposition and how can I avoid it?
The primary signs of thermal decomposition of imidazolium-based ionic liquids are a noticeable color change (often to yellow or brown) and the formation of volatile degradation products. These byproducts can include N-methylimidazole and 1-hexyl-2-methylimidazole, which can potentially interfere with your reaction. To avoid decomposition, it is crucial to operate below the recommended long-term stable temperature (ideally <150°C for extended reactions). Running a blank experiment by heating the ionic liquid under your proposed reaction conditions without the reactants can help determine if decomposition is occurring.
Q5: I am conducting an enzyme-catalyzed reaction in [C₆DMIM][Cl]. How should I approach temperature optimization?
For enzymatic reactions, temperature optimization is a delicate balance between enhancing catalytic activity and preventing enzyme denaturation. Most enzymes have an optimal temperature at which their activity is highest.[8][9] Beyond this temperature, the enzyme's structure can be irreversibly damaged, leading to a rapid loss of activity.[10] It is recommended to start with the known optimal temperature of the enzyme in aqueous media and then perform a systematic study in [C₆DMIM][Cl] by varying the temperature in small increments (e.g., 5°C) and measuring the initial reaction rate. The stability of the enzyme in the ionic liquid at different temperatures should also be assessed by pre-incubating the enzyme at the target temperature for a period before adding the substrate. Some studies have shown that ionic liquids can enhance the thermostability of enzymes like lipase.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or not proceeding. | 1. High viscosity of [C₆DMIM][Cl] at low temperatures: This can limit mass transport and slow down the reaction. 2. Insufficient thermal energy: The activation energy for the reaction may not be reached at the current temperature. | 1. Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress. 2. Consider co-solvents: Adding a small amount of a compatible organic solvent can significantly reduce the viscosity of the ionic liquid.[13] However, ensure the co-solvent does not negatively impact your reaction. |
| Low yield and/or formation of multiple side products. | 1. Reaction temperature is too high: This can lead to thermal decomposition of reactants, products, or the ionic liquid itself. 2. Shift in selectivity at higher temperatures: The reaction may be favoring undesired pathways at the current temperature. | 1. Lower the reaction temperature. Even a 10-20°C reduction can significantly impact selectivity. 2. Perform a temperature screening study to identify the temperature at which the desired product is maximized and side products are minimized. 3. Analyze for kinetic vs. thermodynamic control: Run the reaction at a low temperature for a short time and at a higher temperature for a longer time to see if the product ratio changes, which can indicate whether you are in the kinetic or thermodynamic regime.[1][2][14][15] |
| Inconsistent results between batches. | 1. Inaccurate temperature control: Small variations in temperature can lead to significant differences in reaction outcomes. 2. Thermal gradients within the reactor: Uneven heating can create localized "hot spots" where side reactions or decomposition can occur. | 1. Ensure your temperature controller is calibrated and accurate. 2. Use an oil bath or a heating mantle with good thermal contact and stirring to ensure uniform heating of the reaction vessel. 3. For microwave-assisted reactions, ensure the temperature sensor is properly placed and calibrated. |
| Discoloration of the ionic liquid after the reaction. | Thermal decomposition of the ionic liquid or reactants/products. | 1. Lower the reaction temperature for subsequent experiments. 2. Run a blank experiment with only the ionic liquid at the reaction temperature to confirm its stability. 3. Consider the use of a more thermally stable ionic liquid if your reaction requires very high temperatures. |
Experimental Protocol: Determining the Optimal Reaction Temperature
This protocol provides a systematic approach to identifying the optimal temperature for a new or uncharacterized reaction in [C₆DMIM][Cl].
Objective: To determine the reaction temperature that provides the best balance of reaction rate, yield, and selectivity.
Methodology:
-
Literature Review and Preliminary Range Selection:
-
Based on the type of reaction, consult the literature for typical temperature ranges used for similar transformations in either conventional solvents or other ionic liquids.
-
Consider the known thermal stability of your reactants and the expected product.
-
Select a broad initial temperature range to screen (e.g., 40°C to 140°C).
-
-
Small-Scale Screening Reactions:
-
Set up a series of identical small-scale reactions in parallel.
-
Vary the temperature for each reaction in systematic increments (e.g., 20°C).
-
Ensure all other reaction parameters (reactant concentrations, catalyst loading, reaction time, stirring speed) are kept constant.
-
Monitor the reactions at set time points by taking small aliquots and analyzing them (e.g., by HPLC, GC, or TLC) to determine conversion and the formation of products and byproducts.
-
-
Data Analysis and Identification of an Optimal Range:
-
Plot the yield of the desired product and key byproducts as a function of temperature.
-
Identify the temperature range that gives the highest yield of the desired product with the lowest formation of impurities.
-
-
Fine-Tuning the Temperature:
-
Perform a second set of screening reactions within the narrower, more promising temperature range identified in the previous step.
-
Use smaller temperature increments (e.g., 5-10°C) to pinpoint the optimal temperature more precisely.
-
-
Kinetic vs. Thermodynamic Control Assessment (if applicable):
-
If multiple isomers or products are formed, investigate the effect of reaction time at different temperatures.
-
Data Presentation:
Summarize your findings in a table for easy comparison:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Selectivity (%) | Observations |
| 40 | 24 | ||||
| 60 | 24 | ||||
| 80 | 24 | ||||
| 100 | 24 | ||||
| 120 | 24 | ||||
| 140 | 24 |
Visualizations
Workflow for Temperature Optimization
Caption: A systematic workflow for optimizing reaction temperature.
Relationship Between Temperature and Reaction Parameters
Caption: The dual effects of increasing temperature on reactions.
References
- Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temper
- Study of thioglycosyl
- Diels-Alder Reaction: Kinetic and Thermodynamic Control.Master Organic Chemistry.[Link]
- Glycosylation in Room Temperature Ionic Liquid using Unprotected and Unactiv
- Modifying the Electrocatalytic Selectivity of Oxidation Reactions with Ionic Liquids.Request PDF.[Link]
- Glycosylation in Room Temperature Ionic Liquid using Unprotected and Unactivated Donors.
- Developing New Inexpensive Room-Temperature Ionic Liquids with High Thermal Stability and a Greener Synthetic Profile.ACS Omega.[Link]
- Glycosylation in room temperature ionic liquid using unprotected and unactiv
- Ionic Liquids in Selective Oxidation: C
- Modifying the Electrocatalytic Selectivity of Oxidation Reactions with Ionic Liquids.PMC.[Link]
- Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Applic
- Thermodynamic and kinetic reaction control.Wikipedia.[Link]
- Diels-Alder Reaction: Kinetic vs Thermodynamic Control.Scribd.[Link]
- Effect of different temperatures on the activity and stability of...
- Modifying the Electrocatalytic Selectivity of Oxidation Reactions with Ionic Liquids.PubMed.[Link]
- 14.3: Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts.[Link]
- Modifying the Electrocatalytic Selectivity of Oxidation Reactions with Ionic Liquids.
- Chemical modification for improving activity and stability of lipase B from Candida antarctica with imidazolium-functional ionic liquids.
- Effects of pH and temperature on the activity and stability of lipase...
- Impact of Ionic Liquid Physical Properties on Lipase Activity and Stability.
- Process Simulation and Optimization on Ionic Liquids.Chemical Reviews.[Link]
- Stability and Activity of Porcine Lipase Against Temperature and Chemical Den
- Asymmetric Imidazolium-Based Ionic Liquid Crystal with Enhanced Ionic Conductivity in Low-Temper
- Imidazolium based ionic liquid-phase green c
- Towards a Systematic Understanding of the Influence of Temperature on Glycosyl
- Temperature-Responsive Ionic Liquids: Fundamental Behaviors and Catalytic Applic
- Synthesis and characterization of thermo-responsive ionic liquids (TRILs).IOPscience.[Link]
- New room-temperature ionic liquids with C2-symmetrical imidazolium cations.
- Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities.Frontiers.[Link]
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- 7. Modifying the Electrocatalytic Selectivity of Oxidation Reactions with Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Stability and activity of porcine lipase against temperature and chemical denaturants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Glycosylation in Room Temperature Ionic Liquid using Unprotected and Unactivated Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Hexyl-2,3-dimethylimidazolium chloride ([C₆DMIM][Cl])
Document ID: TSC-IL-2026-01-C6DMIM
Version: 1.0
Introduction: The Critical Role of Water Content in [C₆DMIM][Cl] Characterization
Welcome to the technical support guide for 1-Hexyl-2,3-dimethylimidazolium chloride ([C₆DMIM][Cl]). This ionic liquid (IL) is a subject of great interest in diverse applications, from catalysis to electrochemical systems. However, its utility is intrinsically linked to its physicochemical properties, which are profoundly influenced by impurities. Due to the hydrophilic nature of the chloride anion, the most common and impactful impurity is water.[1][2]
Many imidazolium-based ionic liquids are hygroscopic, readily absorbing moisture from the atmosphere, which can lead to significant and often misunderstood deviations in experimental results.[3][4][5] This guide is structured to function as a dedicated support center, providing researchers, scientists, and drug development professionals with a set of FAQs, troubleshooting workflows, and validated protocols to diagnose, understand, and control the effects of water content on the properties of [C₆DMIM][Cl]. Our goal is to empower you to achieve reproducible and accurate results by explaining the causality behind these effects and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My measured viscosity for [C₆DMIM][Cl] is significantly lower than the literature values. What is the most likely cause?
A1: The most probable cause for a lower-than-expected viscosity is water contamination. The viscosity of hydrophilic ILs like [C₆DMIM][Cl] is extremely sensitive to water content.[1][2][6]
-
Causality: The high viscosity of ILs stems from the strong coulombic interactions and hydrogen bonding between the imidazolium cation and the chloride anion. Water molecules, being small and polar, can intercalate into the IL's ionic network. They form hydrogen bonds with the chloride anions and solvate the cations, effectively shielding the ions from each other. This disruption of the cohesive forces reduces the activation energy required for flow, leading to a dramatic decrease in viscosity.[1][7] Even small amounts of water can cause a significant drop in viscosity.[6]
Q2: How does water content affect the ionic conductivity of [C₆DMIM][Cl]? My results are inconsistent.
A2: The relationship between water content and ionic conductivity is more complex than for viscosity and is often non-linear.
-
Causality: Ionic conductivity depends on both the number of charge carriers and their mobility.
-
At low water concentrations: The initial addition of water typically increases conductivity. This is a direct consequence of the viscosity reduction described in A1. As the medium becomes less viscous, the ions can move more freely, increasing their mobility and thus the overall conductivity.[8][9]
-
At higher water concentrations: The conductivity may plateau or even decrease. This happens because as more water is added, the ions become heavily solvated, forming larger hydrated spheres. The movement of these bulkier solvated ions can be slower than the movement of the "drier" ions, leading to a decrease in mobility that counteracts the benefit of lower viscosity. Furthermore, the concentration of the ions themselves is diluted.
-
This dual effect is why inconsistent results are common if water content is not strictly controlled.
Q3: I've observed a slight decrease in the density of my [C₆DMIM][Cl] sample over time. Is this related to water?
A3: Yes, this is a classic sign of atmospheric water absorption. The density of water (approx. 1.0 g/cm³) is typically lower than that of [C₆DMIM][Cl]. As the IL absorbs moisture, the resulting mixture's density will be a weighted average of the two components, leading to an overall decrease.[10][11][12] While the change may be small, it is a reliable indicator of water contamination. For precise work, density measurements should always be performed on freshly dried samples under an inert atmosphere.
Q4: Can water content impact my thermogravimetric analysis (TGA) results for thermal stability?
A4: Absolutely. The presence of water can artificially lower the observed decomposition temperature and complicate the interpretation of TGA data.[13][14]
-
Causality:
-
Initial Mass Loss: Water will vaporize at a much lower temperature (around 100 °C) than the IL's decomposition temperature. This will appear as an initial mass loss step in your TGA curve, which can sometimes be mistaken for the onset of decomposition if not carefully analyzed.
-
Hydrolytic Decomposition: More critically, water can participate in decomposition reactions, opening up lower-energy pathways for the IL to break down. This can lead to the IL degrading at a temperature significantly below its true thermal stability limit in an anhydrous environment.[15] Therefore, for an accurate assessment of thermal stability, the sample must be rigorously dried.
-
Q5: What is the most reliable method for quantifying water content in [C₆DMIM][Cl], and are there common pitfalls?
A5: The gold standard for accurate water determination in ionic liquids is Karl Fischer (KF) titration .[16][17][18] It is highly specific to water and can achieve excellent precision down to the parts-per-million (ppm) level.
-
Common Pitfalls:
-
Sample Insolubility: While [C₆DMIM][Cl] is hydrophilic, some ILs are not fully soluble in the standard methanol-based KF reagents. This can lead to slow, incomplete water release and inaccurate results.[16] Using specialized KF solvents or co-solvents may be necessary.
-
Atmospheric Moisture: The biggest source of error is the introduction of ambient moisture during sample handling. All transfers must be done quickly, and ideally within a glovebox or using gas-tight syringes.
-
High Drift: A high, unstable baseline drift in the KF titrator indicates that the titration cell is not properly sealed and is leaking in atmospheric moisture. This must be resolved before analysis.[19]
-
Q6: How can I effectively dry my [C₆DMIM][Cl] sample and maintain its dryness?
A6: Drying and handling require a meticulous approach.
-
Drying Procedure: The most common and effective method is heating the IL under high vacuum (e.g., at 70-80 °C for several hours) to remove water and other volatile impurities. The use of a Schlenk line or a vacuum oven is standard practice.
-
Maintaining Dryness: Once dried, the IL must be handled exclusively under an inert atmosphere (e.g., nitrogen or argon), preferably inside a glovebox. If a glovebox is unavailable, use Schlenk techniques and store the IL in a sealed vial with a septum, further protected within a desiccator containing a strong drying agent (e.g., P₂O₅).
Troubleshooting Guides
Guide 1: Inconsistent Viscosity or Conductivity Measurements
This workflow helps diagnose the root cause of variability in key physical property measurements.
Caption: Troubleshooting workflow for inconsistent experimental results.
Guide 2: Common Issues in Karl Fischer Titration
| Observed Problem | Potential Cause | Recommended Solution |
| Endpoint cannot be reached / Over-titration | 1. Sample is reacting with the KF reagents. 2. Titration cell is not properly sealed, leading to high moisture ingress. | 1. Use specialized reagents for aldehydes/ketones if applicable. For ILs, this is less common. 2. Check all seals, joints, and septa on the titration vessel. Ensure the drying tube is fresh.[19] |
| Slow titration / Drifting endpoint | 1. Incomplete dissolution of the IL in the KF solvent. 2. Water is tightly bound within the IL structure. | 1. Use a co-solvent like formamide or a specialized IL-soluble KF reagent.[16][17] 2. Increase the stirring speed or gently warm the titration vessel to facilitate water release. |
| Results are consistently high | Ambient moisture contamination during sample transfer. | Use a dry, gas-tight syringe for liquid IL transfer. If solid, use a glovebox to weigh and add the sample. Minimize the time the titration cell port is open. |
| High initial drift (>20 µ g/min ) | The solvent in the titration cell is saturated with moisture or the cell is not properly conditioned. | Discard the old solvent and add fresh reagent. Allow the titrator to run until the drift stabilizes to a low value (typically <10 µ g/min ) before adding the sample.[20] |
Experimental Protocols
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean and dry.
-
Fill the titration vessel with a fresh, appropriate KF solvent (e.g., methanol-based or specialized solvent).
-
Allow the instrument to self-titrate the solvent to a dry state and ensure the baseline drift is stable and low (<10 µ g/min ).
-
-
Titer Determination:
-
Accurately inject a known mass of deionized water (or a certified water standard) into the cell.
-
Perform the titration.
-
Repeat 2-3 times to get a precise value for the titer (mg H₂O / mL of titrant).
-
-
Sample Analysis:
-
Inside a glovebox or using a dry, gas-tight syringe, draw a known mass (typically 0.5 - 1.0 g) of the [C₆DMIM][Cl] sample.
-
Quickly inject the sample into the conditioned titration cell.
-
Start the titration and record the volume of titrant consumed at the endpoint.
-
-
Calculation:
-
Water content (ppm) = (Volume of titrant (mL) × Titer (mg/mL) / Sample mass (g)) × 1000.
-
Protocol 2: Viscosity Measurement using a Rotational Rheometer
-
Instrument Setup:
-
Set the rheometer to the desired measurement temperature (e.g., 25.0 °C). Use a Peltier or liquid bath for precise temperature control (±0.1 °C).
-
Calibrate the instrument according to the manufacturer's guidelines.
-
-
Sample Loading:
-
Under an inert atmosphere (glovebox), place the required volume of dried [C₆DMIM][Cl] onto the rheometer's bottom plate.
-
Lower the measuring geometry (e.g., cone-plate or parallel-plate) to the correct gap distance.
-
-
Measurement:
-
Allow the sample to thermally equilibrate for at least 5-10 minutes.
-
Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to determine the viscosity. For Newtonian fluids like many ILs, the viscosity should be constant across the shear rate range.
-
Record the viscosity value.
-
Data Summary: Influence of Water on [C₆DMIM][Cl] Properties
The following table summarizes the qualitative and expected quantitative trends based on data for analogous 1-hexyl-3-methylimidazolium chloride ([C₆mim][Cl]) and other hydrophilic imidazolium ILs.[1][8][21] Precise values for the 2,3-dimethyl derivative should be determined experimentally.
| Property | Water Content (wt%) | Expected Trend | Typical Magnitude of Change | Underlying Mechanism |
| Viscosity | 0% → 5% | Dramatic Decrease | Can decrease by 50-80% or more.[1][7] | Disruption of cation-anion hydrogen bonding and coulombic interactions by water molecules. |
| Ionic Conductivity | 0% → 2% | Increase | Can increase by 20-50%.[8] | Increased ion mobility due to lower viscosity outweighs ion dilution. |
| 2% → 10% | Plateau or Decrease | May decrease from the peak value. | Increased ion solvation (larger hydrodynamic radius) and dilution effects dominate. | |
| Density | 0% → 5% | Linear Decrease | Decreases from the pure IL value towards that of water.[10][21] | Simple mixing of a high-density liquid (IL) with a lower-density liquid (water). |
| Thermal Stability (Tonset) | 0% → 2% | Decrease | Onset temperature can decrease by 10-30 °C or more.[15] | Water enables lower-energy hydrolytic decomposition pathways. |
Visualizations: Logical Relationships and Workflows
Caption: The causal impact of water on key IL properties.
Caption: Workflow for preparing and handling dry IL samples.
References
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024). MDPI.
- Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. (n.d.). RSC Publishing.
- Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N-Heterocyclic Anions. (2025).
- Density and viscosity of several pure and water-saturated ionic liquids. (2006). Green Chemistry.
- Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures.
- On the Moisture Absorption Capability of Ionic Liquids. (2024). The Journal of Physical Chemistry B.
- Measured low-frequency vibrational FTIR spectra of the... (n.d.).
- Using FT-IR Spectroscopy to Measure Charge Organiz
- Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. (2018). ACS Omega.
- FTIR of imidazolium ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification. (n.d.).
- Ionic liquids for Karl-Fischer titr
- Density of ionic liquids. (2020). Åbo Akademi University Research Portal.
- Ionic liquids for Karl-Fischer titr
- Densities and Viscosities of Ionic Liquid with Organic Solvents. (2025).
- Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. (n.d.).
- This compound. (n.d.). ChemicalBook.
- Karl Fischer titr
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (2025).
- Characterization and Comparison of Hydrophilic and Hydrophobic Room Temperature Ionic Liquids Incorporating the Imidazolium Cation. (2025).
- Effect of organic solvents on lowering the viscosity of 1-hexyl-3-methylimidazolium chloride. Journal of Molecular Liquids.
- Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures. (2025).
- Karl Fischer Volumetric Troubleshooting. (n.d.). Metrohm USA.
- Webinar: Troubleshooting in Karl Fischer Titr
- Thermal stabilities of di-alkylimidazolium chloride ionic liquids. (2025).
- Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. (2025).
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.
- Ionic Association and Solvation of the Ionic Liquid 1-Hexyl-3-methylimidazolium Chloride in Molecular Solvents Revealed by Vapor Pressure Osmometry, Conductometry, Volumetry, and Acoustic Measurements. (2025).
- Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. (n.d.). RSC Publishing.
- The Influence of Water on the Solubility of Carbon Dioxide in Imidazolium Based Ionic Liquids. (2025).
- Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM)
- Density, Viscosity, Refractive Index and Conductivity of 1Allyl3-methylimidazolium Chloride + Water Mixture †. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
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- 16. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 17. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 18. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 19. support.metrohmusa.com [support.metrohmusa.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl)
Welcome to the technical support guide for 1-Hexyl-2,3-dimethylimidazolium chloride (CAS RN: 455270-59-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of [HDMIM]Cl in your experiments. Here, we address common challenges and questions through detailed FAQs and troubleshooting workflows.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the stability and handling of [HDMIM]Cl.
Q1: What is the general long-term stability of this compound?
A1: this compound is a thermally stable ionic liquid, particularly due to the methylation at the C2 position of the imidazolium ring. This modification enhances stability compared to analogous imidazolium salts with an acidic proton at the C2 position, which can be a site for chemical degradation, especially under basic conditions. However, its long-term stability is not absolute and is critically dependent on storage conditions, primarily protection from moisture, elevated temperatures, and light.
Q2: What are the primary factors that compromise the stability of [HDMIM]Cl?
A2: The three main environmental factors that can degrade your [HDMIM]Cl sample are:
-
Moisture: As a halide-based ionic liquid, [HDMIM]Cl is hygroscopic, meaning it readily absorbs water from the atmosphere. Absorbed water can alter its physical properties, such as viscosity and conductivity, and may participate in hydrolytic degradation pathways over time.
-
Temperature: While generally stable, prolonged exposure to high temperatures can lead to thermal decomposition. Isothermal thermogravimetric analysis (TGA) on similar ionic liquids shows that degradation can occur at temperatures significantly lower than the onset decomposition temperature (Tonset) determined by dynamic TGA scans. For 1-alkyl-2,3-dimethylimidazolium nitrate salts, thermal stability was observed to decrease as the alkyl chain length increases.
-
Impurities: The presence of synthetic precursors (e.g., 1-methylimidazole) or other halide ions can significantly impact experimental reproducibility and may catalyze degradation. Even trace amounts of impurities can alter the physicochemical properties of the ionic liquid.
Q3: What are the definitive signs of [HDMIM]Cl degradation?
A3: Degradation can manifest in several ways:
-
Visual Change: The most common sign is a color change from colorless or pale yellow to a more intense yellow or brown. This indicates the formation of conjugated species or degradation byproducts.
-
Analytical Changes:
-
NMR Spectroscopy: Appearance of new peaks or changes in the integration of existing peaks in the 1H or 13C NMR spectrum.
-
Water Content: A significant increase in water content as measured by Karl Fischer titration indicates compromised storage.
-
UV-Vis Spectroscopy: Development of absorbance in the UV-visible region where none was previously present.
-
Inconsistent Performance: The most critical indicator is a lack of reproducibility in your experimental results, which often points to a change in the ionic liquid's purity or composition.
-
Q4: How should I properly store my [HDMIM]Cl to ensure maximum stability?
A4: Proper storage is crucial for maintaining the integrity of the ionic liquid. Adherence to these guidelines will maximize its shelf-life.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents absorption of atmospheric moisture, to which the material is sensitive. |
| Container | Keep in a tightly sealed, opaque container (e.g., amber glass bottle). | Prevents moisture ingress and protects from potential photodegradation. |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Avoids accelerated thermal degradation that can occur at elevated temperatures. |
| Handling | Handle in a glove box or dry box if possible. If not, work quickly and reseal the container promptly. | Minimizes exposure to atmospheric moisture. |
Q5: My application is highly sensitive to water. How does the hygroscopic nature of [HDMIM]Cl affect my experiment?
A5: The chloride anion makes [HDMIM]Cl particularly prone to water absorption. Water content can drastically alter key properties:
-
Viscosity: Water acts as a plasticizer, significantly reducing the viscosity of the ionic liquid.
-
Conductivity: The presence of water can increase ionic mobility and thus conductivity.
-
Solvent Properties: Polarity and hydrogen-bonding capabilities of the solvent system will change, affecting reaction rates and equilibria.
-
Electrochemical Window: In electrochemical applications, water can narrow the usable potential window.
It is imperative to quantify the water content via Karl Fischer titration before use in moisture-sensitive applications.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to resolving common problems encountered when using [HDMIM]Cl.
Problem: My experimental results are inconsistent batch-to-batch.
This is a frequent issue stemming from variations in the purity of the ionic liquid.
Troubleshooting Workflow: Inconsistent Results
Problem: The ionic liquid has turned yellow/brown over time.
A change in color is a definitive indicator of chemical change.
-
Causality: The discoloration is typically due to the formation of olefinic or other conjugated impurities resulting from slow decomposition. This can be initiated by exposure to light (photodegradation) or trace impurities reacting over time.
-
Is it usable? For applications where color is not critical and high purity is not the primary concern (e.g., some bulk solvent applications), it may still be functional. However, for sensitive applications like catalysis, electrochemistry, or pharmaceutical development, the colored impurities can interfere with the reaction or analysis.
-
Recommendation:
-
Assess Purity: Run a 1H NMR spectrum. If only minor impurity peaks are present and the backbone structure of the [HDMIM]Cl is intact, you can attempt purification.
-
Attempt Purification: A common method is to treat the ionic liquid with activated carbon (charcoal) with stirring, followed by filtration through a fine porosity filter (e.g., Celite or a 0.22 µm syringe filter) to remove the carbon and adsorbed impurities.
-
When to Discard: If purification does not remove the color or if significant degradation is confirmed by NMR, it is best to discard the batch and use a fresh, high-purity sample.
-
Problem: The viscosity of my [HDMIM]Cl seems lower than expected and varies.
This is almost always due to absorbed water.
-
Causality: Water molecules disrupt the strong inter-ionic forces (hydrogen bonding and van der Waals forces) between the imidazolium cations and chloride anions. This disruption reduces the resistance to flow, thereby lowering the viscosity. Even small amounts of water can cause a significant drop in viscosity.
-
Troubleshooting Steps:
-
Quantify Water: Immediately measure the water content using Karl Fischer titration.
-
Dry the Sample: If water is present, dry the ionic liquid under high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 60-70°C) for 12-24 hours. Ensure the temperature is well below the decomposition temperature.
-
Re-measure: After drying, re-measure the water content to confirm it is within your acceptable limits. You should observe a corresponding increase in viscosity.
-
Prevent Recurrence: Review your storage and handling procedures to prevent future moisture absorption.
-
Section 3: Key Experimental Protocols
To maintain the integrity of your research, it is crucial to validate the purity of [HDMIM]Cl. Here are standard protocols for essential quality control checks.
Protocol 3.1: Determination of Water Content via Karl Fischer Titration
This protocol provides a quantitative measure of water contamination.
-
Instrument Setup: Prepare the volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift).
-
Sample Preparation: In a dry, inert atmosphere (e.g., glove box), accurately weigh approximately 0.5-1.0 g of the [HDMIM]Cl sample directly into the titration vessel.
-
Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or weight percentage (wt%).
-
Validation: Run a standard with a known water content to verify the instrument's calibration. For high-purity applications, the water content should ideally be below 100 ppm.
Protocol 3.2: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol determines the temperature at which the ionic liquid begins to decompose.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place 5-10 mg of [HDMIM]Cl into a clean TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen or Argon.
-
Flow Rate: 20-50 mL/min.
-
Heating Program: Ramp from room temperature to 600°C at a rate of 10°C/min.
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins, often calculated by the intersection of the baseline tangent and the inflection point tangent of the decomposition step.
-
Long-Term Stability (Isothermal TGA): For a more rigorous assessment, hold the sample at a constant temperature well below Tonset (e.g., 150°C) and monitor mass loss over several hours. This provides a better indication of the maximum long-term operating temperature.
Protocol 3.3: Diagram of Factors Affecting [HDMIM]Cl Stability
This diagram illustrates the key relationships between environmental factors and the stability of the ionic liquid.
Section 4: References
-
Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media. Journal of Chemical & Engineering Data.[Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. SpringerLink.[Link]
-
Thermal Stability Limits of Imidazolium Ionic Liquids Immobilized on Metal-Oxides. Langmuir.[Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research.[Link]
-
Thermal Properties of Imidazolium Ionic Liquids. ResearchGate.[Link]
-
Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir.[Link]
-
This compound. CD BioSustainable-Green Chemistry.[Link]
-
1-HEXYL-3-METHYL IMIDAZOLIUM CHLORIDE CAS NO 171058-17-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. IndiaMART.[Link]
-
The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ResearchGate.[Link]
-
Purity specification methods for ionic liquids. ResearchGate.[Link]
-
On the Chemical Stabilities of Ionic Liquids. Molecules.[Link]
-
Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate.[Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies.[Link]
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Molecules.[Link]
-
IONIC LIQUIDS: PREPARATIONS AND LIMITATIONS. UI Scholars Hub.[Link]
-
Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. ResearchGate.[Link]
-
Predicting the hygroscopicity of imidazolium-based ILs varying in anion by hydrogen-bonding basicity and acidity. Physical Chemistry Chemical Physics.[Link]
-
Imidazolium chloride. PubChem.[Link]
-
Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride. Green Chemistry.[Link]
-
Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis. OSTI.GOV.[Link]
-
Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry.[Link]
-
Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate.[Link]
-
This compound | CAS#:455270-59-4. Chemsrc.[Link]
-
Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. Physical Chemistry Chemical Physics.[Link]
-
Degradation of 1-butyl-3-methylimidazolium chloride ionic liquid in a Fenton-like system. PubMed.[Link]
-
Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. RSC Advances.[Link]
-
Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data.[Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.[Link]
-
Degradation of 1-butyl-3-methylimidazolium chloride ionic liquid in a Fenton-like system. ResearchGate.[Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.[Link]
-
Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process. ResearchGate.[Link]
-
1-Hexyl-3-methylimidazolium chloride. PubChem.[Link]
-
Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. RSC Advances.[Link]
Technical Support Center: 1-Hexyl-2,3-dimethylimidazolium Chloride
Welcome to the technical support guide for 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the handling, storage, and troubleshooting of this versatile ionic liquid. The information herein is curated to ensure scientific integrity and is grounded in established safety protocols and experimental best practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and general handling of [HDMIM]Cl.
Q1: What are the primary safety concerns associated with this compound?
A1: this compound is classified as a hazardous substance. Key safety concerns include:
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Harmful if Swallowed: This ionic liquid is harmful if ingested.[3]
-
Respiratory Irritation: It may cause respiratory irritation.[3]
Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4][5][6] All handling should be performed in a well-ventilated area or a fume hood.[7][8]
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the integrity of [HDMIM]Cl. It should be stored at room temperature in a cool, dry, and well-ventilated place.[4][5] The container must be kept tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[3][7] Opened containers should be carefully resealed and kept upright to avoid leakage.[5]
Q3: Is this compound stable? What are its incompatibilities?
A3: Under recommended storage conditions, this compound is chemically stable.[1][5] However, it is incompatible with strong oxidizing agents, and violent reactions can occur upon contact.[1][7] It is also important to avoid exposure to moist air or water due to its hygroscopic nature.[3][7]
Q4: What are some common applications of this compound in research and development?
A4: Due to its unique properties as an ionic liquid, [HDMIM]Cl and similar imidazolium chlorides are utilized in various applications, including:
-
Electrolytes: It can be used in the research and development of high-performance electrolytes for electrochemical energy storage materials, such as batteries, to improve energy density and cycle stability.[4][9]
-
Green Solvents: It serves as a more environmentally friendly alternative to traditional organic solvents in various chemical reactions.[9]
-
Catalysis: It can be used as a catalyst in processes like alkylation and polymerization.[10][11]
-
Pharmaceutical Applications: Imidazolium-based ionic liquids are explored in drug formulation and delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients.[9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Issue 1: Inconsistent Experimental Results or Reaction Yields
Symptoms:
-
Poor reproducibility of results between experimental runs.
-
Lower than expected reaction yields.
-
Unexpected side products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Water Contamination | [HDMIM]Cl is hygroscopic and readily absorbs atmospheric moisture.[3][7] Water can act as a competing reagent or alter the polarity and solvent properties of the ionic liquid, impacting reaction kinetics and outcomes.[12] | Action: Dry the ionic liquid prior to use. This can be achieved by heating under vacuum. Store the dried ionic liquid in a desiccator or glovebox with an inert atmosphere.[13] Use dry glassware and handle the ionic liquid under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[13][14] |
| Impurity of Ionic Liquid | The purity of the ionic liquid can affect its physical and chemical properties. | Action: Verify the purity of your [HDMIM]Cl using techniques like HPLC or NMR. If impurities are detected, consider purification methods such as extraction or chromatography, or purchase a higher purity grade. |
| Degradation of Ionic Liquid | Although generally stable, prolonged exposure to high temperatures or incompatible substances can lead to degradation. | Action: Review the thermal stability data for [HDMIM]Cl. Avoid prolonged heating at elevated temperatures. Ensure that all reactants and materials are compatible with the ionic liquid. |
Issue 2: Difficulty in Product Extraction/Separation
Symptoms:
-
The product is difficult to separate from the ionic liquid.
-
Low recovery of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Viscosity | Ionic liquids, including [HDMIM]Cl, can be significantly more viscous than conventional molecular solvents, which can hinder mass transfer and make physical separation challenging.[15][16] | Action: Gently heating the mixture can reduce the viscosity and facilitate extraction. Alternatively, adding a co-solvent that is miscible with the ionic liquid but in which your product has low solubility may aid in precipitation. |
| Product Solubility in the Ionic Liquid | The high solvent power of ionic liquids can make it difficult to extract the product. | Action: Utilize a solvent for extraction in which your product is highly soluble, but the ionic liquid is not. Common choices include diethyl ether, hexane, or ethyl acetate. Multiple extractions may be necessary for complete recovery. For non-volatile products, techniques like distillation or sublimation under reduced pressure can be effective if the product is thermally stable. |
Issue 3: Material Discoloration
Symptoms:
-
The ionic liquid, which is typically colorless to light yellow, develops a darker color during an experiment.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Thermal Decomposition | At elevated temperatures, imidazolium-based ionic liquids can undergo decomposition, leading to the formation of colored byproducts. | Action: Conduct your experiment at the lowest effective temperature. If high temperatures are necessary, minimize the reaction time. |
| Reaction with Impurities or Reactants | The discoloration may be a result of a side reaction with impurities in the starting materials or with the reactants themselves. | Action: Ensure the purity of all reactants and solvents. Consider running a blank reaction with only the ionic liquid under the same conditions to see if discoloration occurs. |
Section 3: Experimental Protocols & Visualizations
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling [HDMIM]Cl.
Troubleshooting Decision Tree for Inconsistent Results
This diagram provides a logical path for troubleshooting inconsistent experimental outcomes.
Caption: Decision tree for troubleshooting inconsistent results.
References
- This compound. CD BioSustainable-Green Chemistry.
- Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium chloride. Carl ROTH. (2024-03-02).
- 1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | CID 2734163. PubChem.
- Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory. PMC - NIH.
- How do I handle with ionic liquids?. ResearchGate. (2015-09-01).
- 388 questions with answers in IONIC LIQUIDS | Science topic. ResearchGate.
- Experiments with expensive ionic liquids. YouTube. (2024-06-29).
- Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. Frontiers.
- Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. NIH.
Sources
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- 10. 1-Hexyl-3-methylimidazolium chloride = 97.0 HPLC 171058-17-6 [sigmaaldrich.com]
- 11. 1,3-DIMETHYLIMIDAZOLIUM CHLORIDE | 79917-88-7 [chemicalbook.com]
- 12. Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 1-Hexyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 16. Frontiers | Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems [frontiersin.org]
Technical Support Center: Mitigating Corrosion with Imidazolium-Based Ionic Liquids
Welcome to the technical support center for the application of imidazolium-based ionic liquids (ILs) as corrosion inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of utilizing these novel compounds. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your research.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions, grounded in scientific principles.
Problem 1: Inconsistent or Non-Reproducible Electrochemical Data (EIS & Potentiodynamic Polarization)
Symptoms:
-
Varying corrosion potential (Ecorr) values between identical experiments.
-
Inconsistent inhibition efficiency (IE%) for the same inhibitor concentration.
-
Irregular or noisy potentiodynamic polarization curves.[1][2][3]
-
Scattered or distorted Nyquist or Bode plots in Electrochemical Impedance Spectroscopy (EIS).
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Surface Preparation | A non-uniform or contaminated metal surface will have variable reactivity, leading to inconsistent inhibitor adsorption and electrochemical responses.[4] | 1. Standardize Polishing: Follow a consistent polishing protocol using progressively finer grit emery papers (e.g., up to 400-grit), followed by cleaning.[5] 2. Degrease Thoroughly: Use a suitable solvent (e.g., acetone) in an ultrasonic bath to remove organic residues.[4] 3. Rinse & Dry: Rinse with distilled or deionized water and then ethanol before drying completely.[5] 4. Immediate Use: Use the prepared metal specimen immediately to prevent re-oxidation or contamination. |
| Unstable Open Circuit Potential (OCP) | The OCP must stabilize before any electrochemical measurement to ensure the system is at a steady state.[6] Measurements taken on a drifting baseline will be inherently flawed. | 1. Monitor OCP: Before each experiment, monitor the OCP until it reaches a stable value (typically a drift of <5 mV over 5-10 minutes). 2. Allow Sufficient Immersion Time: Allow the electrode to immerse in the test solution for a set period (e.g., 30-60 minutes) to establish equilibrium before starting measurements.[2] |
| Ionic Liquid Impurities | The synthesis of imidazolium-based ILs can result in residual reactants or by-products.[7] These impurities can interfere with the corrosion process or the electrochemical measurements. | 1. Purification: Purify the synthesized ILs using methods like recrystallization or treatment with activated charcoal to remove colored impurities.[7] 2. Characterization: Confirm the purity of your ILs using techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[8][9] |
| Inappropriate Inhibitor Concentration | There is a critical concentration below which the inhibitor is ineffective.[10] Conversely, excessively high concentrations can sometimes lead to different interactions or insolubility. | 1. Concentration Gradient Study: Perform experiments over a range of concentrations (e.g., from 10⁻³ M to 10⁻⁶ M) to determine the optimal concentration for maximum inhibition efficiency.[11][12][13] 2. Solubility Check: Visually inspect the test solution to ensure the ionic liquid is fully dissolved at the tested concentrations. |
Problem 2: Low or Unexpectedly Poor Inhibition Efficiency
Symptoms:
-
Calculated inhibition efficiency is significantly lower than reported in the literature for similar compounds.
-
Minimal change in corrosion current density (icorr) after adding the inhibitor.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Inhibitor Structure for the System | The effectiveness of an imidazolium-based IL is highly dependent on its molecular structure, including the alkyl chain length and the nature of the anion and other substituents.[14][15][16] These features dictate its adsorption mechanism and the formation of a protective film.[17] | 1. Review Structure-Activity Relationships: Consult literature to understand how modifications to the imidazolium cation (e.g., longer alkyl chains generally increase efficiency) and the choice of anion affect performance in your specific corrosive medium.[8][18] 2. Consider Synergistic Effects: In some cases, the combination of the imidazolium cation and a specific anion is crucial for effective inhibition.[19] |
| Incompatible Metal or Corrosive Environment | The performance of an inhibitor is specific to the metal/alloy and the corrosive medium. An inhibitor that works well for mild steel in HCl may not be effective for aluminum in a NaCl solution.[20][21][22] | 1. Verify Compatibility: Check literature for studies using imidazolium-based ILs with your specific metal or alloy and corrosive environment.[16][20] 2. pH and Temperature Effects: Be aware that pH and temperature can significantly influence inhibitor performance. Inhibition efficiency often decreases with increasing temperature.[23][24] |
| Physical vs. Chemical Adsorption Issues | The nature of the adsorption (physisorption or chemisorption) affects the stability and effectiveness of the protective layer. This is influenced by the inhibitor's structure and the surface charge of the metal.[25] | 1. Thermodynamic Analysis: Calculate the standard free energy of adsorption (ΔG°ads) from Langmuir adsorption isotherm plots to determine the nature of adsorption.[26] 2. Temperature Studies: Analyze the effect of temperature on inhibition efficiency to gain further insight into the adsorption mechanism.[13][23] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of corrosion inhibition by imidazolium-based ionic liquids?
A: Imidazolium-based ionic liquids primarily function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[17][26] This adsorption can occur through:
-
Electrostatic Interactions (Physisorption): The charged imidazolium cation is attracted to the charged metal surface.
-
Chemical Bonding (Chemisorption): The nitrogen atoms in the imidazole ring and other functional groups can share electrons with the vacant d-orbitals of the metal atoms, forming coordinate bonds.[15][19]
-
Hydrophobic Effect: The alkyl chains on the imidazolium ring create a hydrophobic layer that repels water and corrosive species.[17][19]
These ILs often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[8][13][27]
Caption: General mechanism of corrosion inhibition by imidazolium ILs.
Q2: How do I choose the right imidazolium-based ionic liquid for my system?
A: The selection depends on several factors:
-
Metal/Alloy: Different metals and alloys have different surface properties and affinities for inhibitors.[16][20][28]
-
Corrosive Medium: The nature of the corrosive environment (e.g., acidic, neutral, presence of specific ions like Cl⁻) will influence the inhibitor's performance.[11][26]
-
Temperature and Pressure: High-temperature applications require ILs with high thermal stability.[23]
-
Environmental Considerations: For "green" applications, choose ILs with low toxicity and high biodegradability.[14][29]
-
Structural Features: Longer alkyl chains on the imidazolium ring generally lead to better surface coverage and higher inhibition efficiency.[15][16] The choice of anion can also significantly impact performance.[18]
Q3: What are the key experimental techniques to evaluate the performance of these inhibitors?
A: A multi-technique approach is recommended for a comprehensive evaluation:
-
Electrochemical Impedance Spectroscopy (EIS): Provides information on the kinetics of the electrochemical processes and the properties of the inhibitor film.[30][31][32][33] An increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) typically indicate effective inhibition.[32]
-
Potentiodynamic Polarization (PDP): Determines the corrosion current density (icorr), corrosion potential (Ecorr), and Tafel slopes.[13][34] From these parameters, you can calculate the inhibition efficiency and identify the inhibitor type (anodic, cathodic, or mixed).[27][35]
-
Weight Loss Method: A simple and direct method to determine the corrosion rate and inhibition efficiency over a longer duration.[15]
-
Surface Analysis Techniques:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and observe the reduction in corrosion damage in the presence of the inhibitor.[11][36]
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the adsorbed inhibitor film.[4][37]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and confirm the adsorption of the inhibitor.[4][5][38]
-
Experimental Protocols
Protocol 1: Potentiodynamic Polarization (PDP) Measurement
-
Preparation: Prepare the corrosive solution and the inhibitor solutions at various concentrations. Prepare the working electrode (metal sample) as described in the troubleshooting section.
-
Cell Assembly: Assemble a standard three-electrode cell with the metal sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode).
-
OCP Stabilization: Immerse the electrodes in the test solution and allow the Open Circuit Potential (OCP) to stabilize for at least 30-60 minutes.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate Inhibition Efficiency (IE%): IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr is the corrosion current density without inhibitor and icorr is the corrosion current density with the inhibitor.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Preparation & Cell Setup: Same as for PDP measurements.
-
OCP Stabilization: Allow the system to stabilize at OCP.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rct - R⁰ct) / Rct] x 100 where R⁰ct is the charge transfer resistance without inhibitor and Rct is the charge transfer resistance with the inhibitor.
Caption: Experimental workflow for evaluating corrosion inhibitors.
References
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
- Wang, B., et al. (2025). Corrosion inhibition mechanism of imidazolium based ionic liquids on low carbon steel in HCl: Synthesis, characterization, and theoretical calculations.
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
- Ganjoo, R., et al. (2025). Imidazolium based ionic liquids as green corrosion inhibitors against corrosion of mild steel in acidic media.
- Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in Acidic Environments. (2025).
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.).
- New imidazolium-based ionic liquids for mitigating carbon steel corrosion in acidic condition. (n.d.).
- Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. (n.d.). MDPI.
- Compatibility of Imidazolium-Based Ionic Liquids for CO2 Capture with Steel Alloys: a Corrosion Perspective. (n.d.). IRIS Re.Public@polimi.it.
- Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species. (2025). PMC - NIH.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
- Performance of imidazolium based ionic liquids as corrosion inhibitors in acidic medium: A review. (2025).
- Adsorption, thermodynamic, and quantum chemical investigations of an ionic liquid that inhibits corrosion of carbon steel in chloride solutions. (n.d.). PMC - NIH.
- (a‐b) Cyclic potentiodynamic polarization curves of 316L stainless... (n.d.).
- Potentiodynamic polarization curves for mild steel samples after 0.5 h... (n.d.).
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
- Potentiodynamic polarization curves for mild steel in presence of 1M... (n.d.).
- Influence of Anions on the Corrosion Inhibition Effect of Imidazolium Based Ionic Liquids for Copper in 3.5 % NaCl Solution. (2022). International Journal of Electrochemical Science.
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025).
- Imidazolium-Based Ionic Liquid as Efficient Corrosion Inhibitor for AA 6061 Alloy in HCl Solution. (2020). PMC - NIH.
- Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. (2020). PMC.
- EIS for Corrosion & Co
- Interaction Between an Imidazolium Based Ionic Liquid and the AZ91D Magnesium Alloy. (2025).
- Synthesis and characterization of novel ionic liquids based on imidazolium for acid corrosion inhibition of aluminum: Experimental, spectral, and comput
- Ionic liquids as corrosion inhibitor: From research and development to commercialization. (n.d.).
- Imidazolium based ionic liquid as an efficient and green corrosion constraint for mild steel at acidic pH levels. (2025).
- Electrochemical Impedance Spectroscopy A Tutorial. (n.d.). ACS Measurement Science Au.
- Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (n.d.). MDPI.
- Chapter 4: Ionic Liquids as Green Corrosion Inhibitors. (2022). The Royal Society of Chemistry.
- Ionic Liquids In Corrosion Protection. (n.d.). OUCI.
- Why Even the Best Corrosion Inhibitor Fails (and Wh
- Complexation of heavy metal cations with imidazolium ionic liquids lowers their reduction energy: implications for electrochemical separations. (n.d.). Green Chemistry (RSC Publishing).
- Ionic liquids as green and sustainable corrosion inhibitors II. (n.d.). ScienceDirect.
- Anti-corrosion properties of new imidazolium-based ionic liquids as a function of cation structure. (2025).
- Synthesis and characterization of novel ionic liquids based on imidazolium for acid corrosion inhibition of aluminum: Experimental, spectral, and comput
- Experimental and theoretical studies on corrosion inhibition behavior of three imidazolium-based ionic liquids for magnesium alloys in sodium chloride solution. (2025).
- Ionic Liquids as Green Corrosion Inhibitors for Industrial Metals and Alloys. (n.d.).
- Corrosion Inhibition Problems and Solutions. (n.d.). ASM Digital Library.
- Purification of imidazolium ionic liquids for spectroscopic application. (2025).
- Corrosion Inhibitor Testing. (2025). Infinita Lab.
- Corrosion Inhibition Problems and Solutions. (n.d.).
- Imidazolium-based ionic liquids as corrosion inhibitors for stainless steel in different corrosive media: An overview. (n.d.).
- A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Characterization of 1-Hexyl-2,3-dimethylimidazolium chloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of ionic liquids (ILs), 1-Hexyl-2,3-dimethylimidazolium chloride, hereafter [HDMIM][Cl], has emerged as a compound of significant interest. Its tailored molecular structure offers a unique combination of properties that are advantageous in applications ranging from high-performance electrolytes to specialized solvent systems.[1] This guide provides an in-depth characterization of [HDMIM][Cl], presenting a comparative analysis against relevant analogues to inform experimental design and material selection.
The strategic methylation at the C2 position of the imidazolium ring imparts enhanced stability compared to its C2-unsubstituted counterparts, while the hexyl chain at the N1 position provides a moderate level of hydrophobicity. These features collectively influence the material's thermal stability, phase behavior, and transport properties. Understanding these characteristics is paramount for harnessing its full potential.
Section 1: Structural and Physicochemical Characterization
A thorough characterization is the foundation of reliable application. For [HDMIM][Cl], this involves unequivocal structural confirmation and a quantitative assessment of its physical properties.
Synthesis and Structural Verification
The synthesis of [HDMIM][Cl] is typically achieved through the quaternization of 1,2-dimethylimidazole with 1-chlorohexane. This reaction, while straightforward, requires careful control to ensure high purity, as residual starting materials can significantly alter the measured physicochemical properties.
Following synthesis, structural integrity must be confirmed. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary tools for this validation.
-
¹H & ¹³C NMR Spectroscopy: These techniques confirm the covalent structure of the [HDMIM]⁺ cation. Key expected ¹H NMR signals include those corresponding to the imidazolium ring protons, the N-methyl and C2-methyl groups, and the distinct protons of the hexyl chain.
-
FT-IR Spectroscopy: The FT-IR spectrum provides a molecular fingerprint, confirming the presence of characteristic functional groups. Key vibrational bands include C-H stretching from the alkyl chains and the imidazolium ring, as well as C-N stretching modes.
Comparative Physicochemical Properties
The utility of an ionic liquid is defined by its physical properties. Here, we compare [HDMIM][Cl] with its structural analogues to elucidate the impact of alkyl chain length and C2-methylation. The alternatives selected for comparison are:
-
1-Butyl-2,3-dimethylimidazolium chloride ([BDMIM][Cl]): A shorter N1-alkyl chain.
-
1-Octyl-2,3-dimethylimidazolium chloride ([ODMIM][Cl]): A longer N1-alkyl chain.
-
1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl]): The C2-unsubstituted analogue.
| Property | [HDMIM][Cl] | [BDMIM][Cl] | [ODMIM][Cl] | [HMIM][Cl] | Causality and Field Insights |
| Molecular Weight ( g/mol ) | 216.75[1] | 188.70[2] | 244.81 | 202.72[3][4] | Why it matters: Affects molar concentration calculations and contributes to density and viscosity. Longer chains increase mass. |
| Melting Point (°C) | Data not available | 98 - 102[2] | Data not available | -3[5] | Why it matters: Defines the solid-liquid operating range. The C2-methylation in [BDMIM][Cl] disrupts crystal packing less effectively than the acidic C2-proton in [HMIM][Cl], leading to a higher melting point. The longer hexyl chain in [HMIM][Cl] results in a low melting point. |
| Density (g/cm³) | Data not available | 1.259 (Temp. not specified)[6] | Data not available | 1.04 @ 26°C[5] | Why it matters: Crucial for process design, reactor sizing, and phase separation. Density is influenced by both molecular packing and atomic masses. |
| Viscosity (cP) | Data not available | Data not available | Data not available | 3302 @ 35°C[5] | Why it matters: A key parameter for mass transfer and fluid handling. Higher viscosity can limit reaction rates and increase pumping costs. The high viscosity of [HMIM][Cl] is notable. Generally, longer alkyl chains increase van der Waals forces, leading to higher viscosity.[7] |
| Thermal Stability (Tonset, °C) | Decreases with longer alkyl chain[8][9] | Higher than hexyl analogue[8][9] | Lower than hexyl analogue[8][9] | ~150-170 (Isothermal decomp.)[10] | Why it matters: Sets the upper limit for operational temperature. Studies on analogous series show that thermal stability tends to decrease as the N-alkyl chain length increases.[8][9] Long-term isothermal studies often reveal decomposition at temperatures significantly lower than those indicated by rapid TGA scans.[10] |
Note: Direct, comparable data for [HDMIM][Cl] is sparse in publicly available literature, highlighting the need for direct experimental characterization as outlined in this guide.
Section 2: Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following section details the standard protocols for the characterization of [HDMIM][Cl].
General Workflow for IL Characterization
The logical flow from synthesis to comprehensive analysis is critical for a complete understanding of the material.
Caption: Workflow for Synthesis and Characterization of [HDMIM][Cl].
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the synthesized [HDMIM][Cl].
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried IL in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument for the chosen solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals for [HDMIM]⁺: Look for characteristic peaks corresponding to: the imidazolium ring protons, the N1-hexyl chain (triplet for terminal CH₃, multiplets for CH₂ groups), the N3-methyl group (singlet), and the C2-methyl group (singlet). The integration of these peaks should correspond to the number of protons in each group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals for [HDMIM]⁺: Identify signals for each unique carbon, including the imidazolium ring carbons, the methyl carbons, and the hexyl chain carbons.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with expected values from literature or predictive software to confirm the structure. The absence of significant impurity peaks (e.g., from residual starting materials) is critical.[11][12]
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of [HDMIM][Cl].
Methodology:
-
Sample Preparation: Place 5-10 mg of the dried IL into a TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Dynamic TGA Scan:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined by the intersection of the baseline tangent and the inflectional tangent of the decomposition step. This temperature represents the upper limit for the IL's practical use.[8]
-
Section 3: Structure-Property Relationships
The performance of an imidazolium IL is a direct consequence of its modular structure. Altering the alkyl substituents or the counter-anion provides a powerful means to tune its properties for specific applications.
Caption: Influence of structural modifications on IL properties.
As illustrated, increasing the N1-alkyl chain length generally enhances van der Waals interactions, which tends to increase viscosity and hydrophobicity.[7][13] Conversely, this modification can sometimes lead to a decrease in thermal stability.[8][9] The addition of a methyl group at the C2 position, as in [HDMIM][Cl], is a key strategy for increasing thermal and electrochemical stability by removing the relatively acidic C2 proton. The choice of anion has a profound and often dominant effect on nearly all physicochemical properties.[14]
Conclusion
This compound is a structurally optimized ionic liquid with significant potential. Its characterization reveals a material whose properties are finely balanced by its hexyl chain and C2-methylation. While a comprehensive, directly comparative dataset remains to be fully compiled in the literature, the established trends within the imidazolium family allow for informed predictions. This guide provides the foundational knowledge and validated protocols for researchers to thoroughly characterize [HDMIM][Cl] and its analogues, enabling logical selection and successful implementation in advanced applications. The provided methodologies serve as a self-validating framework to ensure data integrity and drive innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 1-Butyl-2,3-dimethylimidazolium Chloride.
- PubChem. 1-hexyl-3-methylimidazolium chloride. National Center for Biotechnology Information.
- Al-Auda, et al. (2024). Alkylimidazolium-based ionic liquids with tailored anions and cations for CO2 capture. RSC Advances.
- Luo, J., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Polymers (Basel).
- Luo, J., et al. (2024). The effect of different alkyl chain lengths of imidazolium chloride ionic liquids on the viscosity of heavy crude oil. ResearchGate.
- Chen, P., et al. (2022). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Polymers (Basel).
- Kushwaha, P., & Prabhu, N. P. (2021). Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme. New Journal of Chemistry.
- Buraczewska-Liev, K., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Molecules.
- CD BioSustainable-Green Chemistry. This compound.
- ResearchGate. Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid.
- Ficke, L. E., & Brennecke, J. F. (2010). Thermal stabilities of di-alkylimidazolium chloride ionic liquids. Journal of the Serbian Chemical Society.
- RoCo Global. 1-Butyl-2,3-dimethylimidazolium chloride, >99%.
- PubChem. 1-Octyl-3-methylimidazolium chloride. National Center for Biotechnology Information.
- PubChem. 1-Butyl-2,3-dimethylimidazolium chloride. National Center for Biotechnology Information.
- Yang, Y., et al. (2023). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data.
- Yang, Y., et al. (2023). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. DiVA portal.
- Chemsrc. This compound (CAS#:455270-59-4).
- Sun, N., et al. (2023). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Materials.
- Chemsrc. 1-Octyl-2,3-Dimethylimidazolium Chloride (CAS#:1007398-58-4).
- Yang, Y., et al. (2023). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data.
- Gardas, R. L., & Coutinho, J. A. P. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorobosphate and bis(trifluoromethylsulfonyl)imide anions. Thermochimica Acta.
- Royal Society of Chemistry. Supplementary NMR data.
- ResearchGate. Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions.
- ResearchGate. FT-IR-spectra of 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate.
- ResearchGate. Properties of 1-octyl-3-methylimidazolium chloride mixtures.
- Sun, N., et al. (2023). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.
- Semantic Scholar. Figure 1 from FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE.
- ResearchGate. 1 H NMR spectrum of 4 in DMSO-d 6.
- Wiley-VCH. 1-n-Hexyl-3-methylimidazolium chloride. SpectraBase.
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A Researcher's Guide to the NMR Spectroscopic Analysis of 1-Hexyl-2,3-dimethylimidazolium Chloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of the ionic liquid, 1-hexyl-2,3-dimethylimidazolium chloride ([C₆C₁MIM]Cl). While a definitive, published spectrum for this specific ionic liquid remains elusive in publicly available literature, this document will leverage established principles of NMR spectroscopy and comparative data from structurally similar analogues to provide a robust framework for its analysis. We will explore the expected spectral features, present a detailed protocol for data acquisition, and offer insights into the interpretation of the resulting spectra, thereby empowering researchers to confidently validate the structure and purity of their own samples.
The Structural Significance of this compound
This compound is a member of the imidazolium-based ionic liquid family, a class of compounds prized for their low volatility, high thermal stability, and tunable physicochemical properties. The defining features of [C₆C₁MIM]Cl are the hexyl chain at the N1 position, a methyl group at the N3 position, and a crucial methyl group at the C2 position of the imidazolium ring. This C2-methylation significantly alters the electronic environment and steric hindrance around the imidazolium core compared to its more common 1,3-dialkylimidazolium counterparts, impacting its properties as a solvent or electrolyte.[1] Accurate NMR analysis is therefore indispensable for confirming its successful synthesis and for understanding its behavior in various applications.
Comparative NMR Analysis: Deducing the Spectrum of [C₆C₁MIM]Cl
In the absence of a direct experimental spectrum for this compound, we can predict its NMR data with high confidence by analyzing trends from close structural analogues. For this guide, we will primarily use data from 1-butyl-2,3-dimethylimidazolium chloride ([C₄C₁MIM]Cl) and 1-hexyl-3-methylimidazolium chloride ([C₆MIM]Cl) .
The key structural differences to consider are:
-
[C₆C₁MIM]Cl vs. [C₄C₁MIM]Cl: The length of the N1-alkyl chain (hexyl vs. butyl). This will primarily affect the chemical shifts of the alkyl chain carbons and protons.
-
[C₆C₁MIM]Cl vs. [C₆MIM]Cl: The presence or absence of the C2-methyl group. This is the most significant difference, causing a dramatic downfield shift for the C2 carbon and upfield shifts for the C4 and C5 carbons in the ¹³C NMR spectrum.[1] In the ¹H NMR, the acidic proton at C2 is replaced by a methyl singlet.
Predicted NMR Data for this compound
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for [C₆C₁MIM]Cl. These predictions are based on established substituent effects in imidazolium salts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-4, H-5 | 7.4 - 7.6 | d, d | 1H, 1H | Two doublets or a multiplet in the aromatic region. |
| N1-CH ₂-(CH₂)₄-CH₃ | 4.1 - 4.3 | t | 2H | Triplet due to coupling with the adjacent CH₂ group. |
| N3-CH ₃ | 3.8 - 4.0 | s | 3H | Singlet, characteristic of the N-methyl group. |
| C2-CH ₃ | 2.6 - 2.8 | s | 3H | Singlet, deshielded by the two adjacent nitrogen atoms. |
| N1-CH₂-CH ₂-(CH₂)₃-CH₃ | 1.7 - 1.9 | m | 2H | Multiplet. |
| Alkyl Chain CH₂ | 1.2 - 1.4 | m | 6H | Overlapping multiplets for the central part of the hexyl chain. |
| Alkyl Chain CH₃ | 0.8 - 0.9 | t | 3H | Triplet, the terminal methyl group of the hexyl chain. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Assignment | Predicted δ (ppm) | Notes |
| C2 | 144 - 146 | Significantly downfield due to the methyl substituent and adjacent nitrogens. |
| C4, C5 | 121 - 123 | Shifted upfield compared to non-C2-substituted analogues.[1] |
| N1-C H₂-(CH₂)₄-CH₃ | 49 - 51 | |
| N3-C H₃ | 36 - 38 | |
| N1-CH₂-C H₂-(CH₂)₃-CH₃ | 31 - 32 | |
| Alkyl Chain CH₂ | 28 - 30 | |
| Alkyl Chain CH₂ | 25 - 27 | |
| Alkyl Chain CH₂ | 22 - 23 | |
| Alkyl Chain CH₃ | 13 - 14 | |
| C2-C H₃ | 9 - 11 |
Comparative Experimental Data
The following tables provide available experimental NMR data for the selected comparator ionic liquids.
Table 3: ¹³C NMR Chemical Shifts for 1-Butyl-2,3-dimethylimidazolium Chloride ([C₄C₁MIM]Cl). [2]
| Assignment | Reported δ (ppm) |
| C2 | 144.9 |
| C4, C5 | 121.5, 121.2 |
| N1-C H₂-(CH₂)₂-CH₃ | 48.7 |
| N3-C H₃ | 36.1 |
| N1-CH₂-C H₂-CH₂-CH₃ | 31.7 |
| N1-(CH₂)₂-C H₂-CH₃ | 19.3 |
| N1-(CH₂)₃-C H₃ | 13.2 |
| C2-C H₃ | 9.5 |
Table 4: ¹H NMR Chemical Shifts for 1-Hexyl-3-methylimidazolium Cation in CD₃OD (Note: Shifts influenced by paramagnetic metal). [1]
| Assignment | Reported δ (ppm) |
| H-2 | 12.96 (s, 1H) |
| H-4, H-5 | 11.26 (s, 2H) |
| N1-CH ₂-(CH₂)₄-CH₃ | 8.13 (m, 2H) |
| N3-CH ₃ | 7.95 (m, 3H) |
| N1-CH₂-CH ₂-(CH₂)₃-CH₃ & Alkyl Chain CH₂ | 6.07, 5.47, 5.36, 5.26 (m, 8H) |
| Alkyl Chain CH₃ | 4.69 (s, 3H) |
Note: The data in Table 4 is from a complex with iron(III) chloride and should be used with caution, primarily for observing the general regions of the proton signals. A more typical range for the H-2 proton in a simple chloride salt is 9-11 ppm.[3][4]
Visualizing Structural and Spectral Relationships
The methylation at the C2 position is the most electronically significant structural modification when comparing [C₆C₁MIM]Cl to its 1,3-disubstituted analogue. This change directly impacts the chemical shifts of the imidazolium ring carbons.
Caption: Effect of C2-methylation on ¹³C NMR chemical shifts of the imidazolium ring.
Experimental Protocol for High-Resolution NMR
This section provides a standardized workflow for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. Adherence to this protocol is crucial for ensuring data accuracy and reproducibility.
Step-by-Step Methodology
-
Sample Preparation:
-
Purity Check: Ensure the ionic liquid sample is free from residual solvents or starting materials from its synthesis. If necessary, dry the sample under high vacuum (e.g., at 60-70°C) for several hours to remove volatile impurities like water.
-
Weighing: Accurately weigh 15-25 mg of the dried [C₆C₁MIM]Cl for ¹H NMR, or 50-100 mg for ¹³C NMR, directly into a clean, dry vial.[5]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice for many ionic liquids due to its high polarity and ability to disrupt ion pairing. CDCl₃ or D₂O can also be used depending on the experimental goals.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the ionic liquid.[5] Mix thoroughly until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Referencing: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[6]
-
-
NMR Data Acquisition:
-
Instrumentation: Utilize a multinuclear NMR spectrometer with a proton frequency of at least 400 MHz for optimal resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25°C), as chemical shifts of ionic liquids can be temperature-dependent.[6]
-
¹H NMR Parameters:
-
Pulse Program: Use a standard single-pulse sequence.
-
Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[6]
-
Spectral Width: Set to ~200-250 ppm, centered around 80-90 ppm.[6]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis using the TMS or solvent reference peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation and analysis of ionic liquids.
Conclusion
References
- Jasiukaitytė-Grojzdek, E., et al. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. [Online].
- SpectraBase. (n.d.). 1-BUTYL-2,3-DIMETHYLIMIDAZOLIUM-CHLORIDE;[BDMIM]-CL - Optional[13C NMR]. [Online].
- Nanda, R., & Damodaran, K. (2017). A review of NMR methods used in the study of the structure and dynamics of ionic liquids. ResearchGate. [Online].
- Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. [Online].
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- University of Bristol. (n.d.). How to make an NMR sample. [Online].
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- Zhang, Z., et al. (2014). Imidazolium-Based Ionic Liquids Catalyzed Formylation of Amines Using Carbon Dioxide and Phenylsilane at Room Temperature. Molecules. [Online].
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A Comparative Guide to the Characterization of 1-Hexyl-2,3-dimethylimidazolium Chloride: An FTIR-Focused Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure and intermolecular forces of ionic liquids (ILs) is paramount. This guide provides an in-depth analysis of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl), with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. We will objectively compare the data obtained from FTIR with that from Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, offering a multi-faceted view of this unique ionic liquid. This guide is designed to not only present data but also to elucidate the causality behind experimental choices and interpretation.
The Significance of C2-Methylation in Imidazolium Ionic Liquids
The seemingly subtle addition of a methyl group at the C2 position of the imidazolium ring in this compound, as compared to its widely studied counterpart 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl), induces significant changes in its physicochemical properties. This modification blocks the formation of the strongest hydrogen bond between the cation and the anion at the C2-H position, which in turn alters viscosity, thermal stability, and solvent behavior.[1][2] FTIR spectroscopy is a powerful and accessible technique to probe these changes in intermolecular interactions.
FTIR Spectroscopy: A Window into Molecular Vibrations
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, revealing information about its functional groups and the strength of intermolecular bonds. In the context of [HDMIM]Cl, FTIR is particularly adept at identifying the vibrational modes of the imidazolium cation and the influence of the chloride anion.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of [HDMIM]Cl
ATR-FTIR is the preferred method for analyzing liquid samples like ionic liquids due to its simplicity and minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory, typically equipped with a diamond or germanium crystal, are clean and properly aligned.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.
-
Sample Application: Place a small drop (a few microliters) of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically in the mid-IR range (4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are generally sufficient to obtain a high-quality spectrum.
-
Data Processing: After acquisition, perform a baseline correction and, if necessary, normalize the spectrum for comparison with other samples.
Diagram of the ATR-FTIR Experimental Workflow:
Caption: A streamlined workflow for the ATR-FTIR analysis of ionic liquids.
Interpreting the FTIR Spectrum of [HDMIM]Cl
The FTIR spectrum of an imidazolium-based ionic liquid can be divided into several key regions:
-
3200-3000 cm⁻¹: C-H stretching vibrations of the imidazolium ring. The absence of a distinct peak around 3150 cm⁻¹, which is characteristic of the C(2)-H stretch in 1,3-dialkylimidazolium salts, is a key indicator of C2-methylation.[2]
-
3000-2800 cm⁻¹: Asymmetric and symmetric stretching vibrations of the C-H bonds in the hexyl and methyl groups.
-
1600-1500 cm⁻¹: Imidazolium ring stretching vibrations. These modes are sensitive to changes in the electronic distribution within the ring caused by the C2-methylation.
-
1500-1100 cm⁻¹: A complex region containing various in-plane bending vibrations of the imidazolium ring and C-N stretching modes.
-
Below 1000 cm⁻¹: Out-of-plane bending vibrations of the imidazolium ring and skeletal vibrations of the alkyl chains.
The interaction with the chloride anion will influence the position and shape of these bands, particularly those of the imidazolium ring, due to electrostatic interactions and weaker hydrogen bonds at the C4-H and C5-H positions.
Comparative Analysis with Alternative Techniques
While FTIR is a powerful tool, a comprehensive characterization of [HDMIM]Cl benefits from the complementary information provided by other spectroscopic techniques.
Raman Spectroscopy
Raman spectroscopy also probes molecular vibrations but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR.
Key Comparisons:
-
Imidazolium Ring Vibrations: Raman spectroscopy often provides sharper and more intense signals for the symmetric stretching modes of the imidazolium ring compared to FTIR.
-
C-H Stretching: The C-H stretching region in the Raman spectrum can offer clearer resolution of the different types of C-H bonds.
-
Low-Frequency Modes: Raman is effective for studying the low-frequency intermolecular vibrations between the cation and anion.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). For [HDMIM]Cl, NMR is invaluable for confirming the molecular structure and probing ion-ion and ion-solvent interactions.
Key Comparisons:
-
Structural Confirmation: ¹H and ¹³C NMR are definitive in confirming the successful methylation at the C2 position. The absence of a proton signal in the characteristic downfield region for the C2-H proton (typically >9 ppm) is a clear indicator.[1]
-
Intermolecular Interactions: Changes in the chemical shifts of the imidazolium ring protons (C4-H and C5-H) upon interaction with different anions or solvents can provide insights into the nature and strength of these interactions.[4]
Diagram Comparing Analytical Techniques:
Caption: A comparison of the information provided by FTIR, Raman, and NMR spectroscopy for the characterization of ionic liquids.
Data Summary and Comparison
The following table summarizes the expected key spectroscopic features for this compound ([HDMIM]Cl) in comparison to its non-C2-methylated analog, 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl).
| Spectroscopic Technique | Feature | [HDMIM]Cl (C2-methylated) | [HMIM]Cl (non-C2-methylated) | Reference |
| FTIR | C(2)-H Stretch | Absent | Present (~3150 cm⁻¹) | [2] |
| Imidazolium Ring Stretch | Shifted due to altered electron density | Characteristic peaks | ||
| Raman | Symmetric Ring Modes | Sharp, intense peaks | Sharp, intense peaks | [3] |
| C(2)-H Stretch | Absent | Present | [5] | |
| ¹H NMR | C(2)-H Proton Signal | Absent | Present (>9 ppm) | [1] |
| C(4,5)-H Proton Signals | Shifted due to C2-methylation | Characteristic chemical shifts |
Conclusion: A Synergistic Approach to Characterization
The analysis of this compound demonstrates the power of a multi-technique spectroscopic approach. While FTIR provides a rapid and sensitive method for probing the vibrational landscape and the effects of C2-methylation on intermolecular interactions, its combination with Raman and NMR spectroscopy offers a more complete and unambiguous characterization. For researchers in drug development and other scientific fields, this comprehensive understanding of the molecular structure and interactions of ionic liquids is crucial for their rational design and application as solvents, catalysts, or active pharmaceutical ingredients. The methylation at the C2 position is a key structural modification that significantly alters the properties of imidazolium-based ionic liquids, and the analytical techniques discussed herein provide the necessary tools to elucidate these changes.
References
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- Berg, R. W. (2005). Raman and ab Initio Studies of Simple and Binary 1-Alkyl-3-methylimidazolium Ionic Liquids. The Journal of Physical Chemistry B, 109(40), 19018-19025. [Link]
- Klahn, M., et al. (2018). Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. Molecules, 23(10), 2465. [Link]
- Cha, S., et al. (2002). Structures of Ionic Liquids with Different Anions Studied by Infrared Vibration Spectroscopy. The Journal of Physical Chemistry B, 106(48), 12486-12491. [Link]
- Kiefer, J., Fries, J., & Leipertz, A. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. Applied Spectroscopy, 61(12), 1306-1311. [Link]
- Dziubinska-Kühn, K., et al. (2016). Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS. Crystal Growth & Design, 16(4), 2276-2285. [Link]
- Haddad, B., et al. (2014). Vibrational spectroscopic study of ionic liquids: Comparison between monocationic and dicationic ionic liquids by FTIR/ATR and FT-Raman spectroscopies. Journal of Molecular Structure, 1069, 232-238. [Link]
- Paschoal, V. H., Faria, L. F., & Ribeiro, M. C. (2017). Vibrational spectroscopy of ionic liquids. Chemical Reviews, 117(10), 7053-7112. [Link]
- Berg, R. W. (2005). Raman and ab Initio Studies of Simple and Binary 1-Alkyl-3-methylimidazolium Ionic Liquids. The Journal of Physical Chemistry B, 109(40), 19018–19025. [Link]
- Seethalakshmi, K., Rani, E. J. V., Padmavathy, R., & Radha, N. (2012). FT-IR spectral analysis of imidazolium chloride. International Journal of Current Research and Review, 4(15), 84. [Link]
- Bini, R., et al. (2007). Abnormal FTIR, Raman and 1HNMR spectra of ionic liquids immobilized with Nano. Journal of Physics: Conference Series, 61, 101-105. [Link]
- Fumino, K., et al. (2009). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. Physical Chemistry Chemical Physics, 11(43), 10153-10162. [Link]
- Green, A. (2023). Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy for Advanced Technology R&D and Quality Control. Covalent Metrology. [Link]
- Lodyga-Chruscinska, E., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(47), 10766-10775. [Link]
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- ResearchGate. (n.d.). FT-IR spectra of [A] native 1 decyl 3 methyl imidazolium chloride, [B]... [Link]
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- Idrissi, A., et al. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega, 3(7), 8195-8203. [Link]
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"1-Hexyl-2,3-dimethylimidazolium chloride vs other imidazolium ionic liquids"
An In-Depth Comparative Guide to Imidazolium-Based Ionic Liquids: 1-Hexyl-2,3-dimethylimidazolium Chloride vs. Key Alternatives A Senior Application Scientist's Perspective on Structure-Property Relationships
Introduction: The Unique World of Imidazolium Ionic Liquids
Imidazolium-based ionic liquids (ILs) represent a cornerstone in the field of green chemistry, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvent properties.[1][2] These salts, which are liquid at or near room temperature, are composed of a bulky organic imidazolium cation and a variety of possible anions. Their versatility has made them invaluable in diverse applications, from catalysis and electrochemistry to biomass processing and drug delivery.[1][2][3]
The physicochemical properties of an imidazolium IL are not monolithic; they are exquisitely sensitive to subtle changes in the molecular architecture of the cation. The choice of alkyl substituents on the nitrogen atoms (N1 and N3) and, critically, the substitution at the C2 carbon, can dramatically alter properties like viscosity, thermal stability, and melting point.
This guide provides an in-depth comparison of this compound ([HDMIM]Cl), a C2-methylated ionic liquid, with its key structural analogues. By examining the effects of C2-methylation and N1-alkyl chain length, we will elucidate the critical structure-property relationships that researchers, scientists, and drug development professionals must understand to rationally design and select the optimal IL for a specific application.
The Imidazolium Cation: A Platform for Molecular Design
The imidazolium ring is the fundamental building block of this class of ILs. The key positions for substitution, which dictate the ultimate properties of the liquid salt, are the two nitrogen atoms (N1, N3) and the three carbon atoms (C2, C4, C5) of the heterocyclic ring. The most significant modifications involve the length of the alkyl chains at N1 and N3 and the nature of the substituent at the C2 position.
Caption: General structure of a 1,3-disubstituted imidazolium cation.
The substituent at the C2 position (R²) is particularly influential. In conventional imidazolium ILs, this is a proton (C2-H), which is the most acidic proton on the ring and a primary site for hydrogen bonding with the anion. Replacing this proton with a methyl group, as in [HDMIM]Cl, eliminates this hydrogen bond, leading to profound and sometimes counterintuitive changes in physical properties.[4]
Comparative Analysis: [HDMIM]Cl vs. Its Structural Analogues
To understand the unique characteristics of this compound, we will compare it against two closely related imidazolium chlorides:
-
1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl): The direct non-C2-methylated analogue. This comparison isolates the effect of C2-methylation .
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl): A widely used IL with a shorter N1-alkyl chain. This comparison highlights the effect of alkyl chain length .[1][2]
Data Presentation: Physicochemical Properties
The following table summarizes key properties for these three ionic liquids, compiled from experimental data and established structure-property trends.
| Property | [HDMIM]Cl (C2-Methylated Hexyl) | [HMIM]Cl (Non-Methylated Hexyl) | [BMIM]Cl (Non-Methylated Butyl) |
| CAS Number | 455270-59-4[5] | 171058-17-6[6] | 79917-90-1[7] |
| Molecular Weight | 216.75 g/mol [8] | 202.72 g/mol [6] | 174.67 g/mol [2][7] |
| Melting Point (°C) | 62[8] | -3[9] to 38[10] | ~70[1] |
| Density (g/cm³) | Trend: Higher than [HMIM]Cl | ~1.04 @ 26°C[9] | ~1.08 @ 25°C[1] |
| Viscosity | Trend: Significantly Higher than [HMIM]Cl | 3302 cP @ 35°C[9] | Lower than [HMIM]Cl |
| Conductivity | Trend: Lower than [HMIM]Cl | 0.08 mS/cm @ 20°C[9] | Higher than [HMIM]Cl |
| Thermal Stability | Trend: Higher than [HMIM]Cl | Onset Td > 200°C[11] | Onset Td > 200°C[11] |
Scientific Deep Dive: Explaining the Structure-Property Relationships
The Effect of C2-Methylation: [HDMIM]Cl vs. [HMIM]Cl
Comparing the C2-methylated [HDMIM]Cl with its protonated analogue [HMIM]Cl reveals the profound impact of removing the C2-H hydrogen bonding site.
-
Thermal Stability: Methylation at the C2 position consistently increases the thermal decomposition temperature.[4][12] The C2-H bond is the most acidic proton on the imidazolium ring and often represents a weak point for thermal degradation pathways. Replacing this proton with a more stable methyl group enhances the overall molecular stability of the cation.[4] Studies on 1-alkyl-2,3-dimethylimidazolium nitrates confirm that their thermal stability is robust.[13]
-
Viscosity and Conductivity: The effect on viscosity is one of the most debated topics in IL research. The removal of the strong, directional C2-H···Cl⁻ hydrogen bond would intuitively be expected to decrease viscosity by reducing interionic friction. However, the opposite is often observed; C2-methylated ILs are typically more viscous than their protonated counterparts.[14] Several theories explain this phenomenon:
-
Reduced Entropy Theory: The bulky methyl group at the C2 position sterically hinders the rotation of the anion around the cation, blocking low-energy configurations and reducing the overall entropy of the system.[4][15] This more ordered, less dynamic state results in higher viscosity.
-
Free Volume Model: C2-methylated ILs have been shown to possess less unoccupied (free) volume compared to their non-methylated isomers.[14] This reduction in free volume limits the space available for ions to move, thereby increasing resistance to flow (viscosity).[14]
-
As ionic conductivity is largely governed by the mobility of ions, the higher viscosity of [HDMIM]Cl leads to a corresponding decrease in conductivity compared to [HMIM]Cl.[14][16]
-
-
Melting Point: The introduction of the C2-methyl group generally leads to an increased melting point.[4] This is attributed to more hindered ion pair dynamics and a less dynamic liquid phase, which favors the crystalline solid state.[12][15]
The Effect of Alkyl Chain Length: [HMIM]Cl vs. [BMIM]Cl
Comparing the hexyl-chained [HMIM]Cl with the butyl-chained [BMIM]Cl demonstrates the influence of van der Waals forces and hydrophobicity.
-
Viscosity and Conductivity: As the length of the N1-alkyl chain increases from butyl to hexyl, viscosity increases significantly.[17][18] This is a direct consequence of the enhanced van der Waals interactions between the longer alkyl chains, which restricts ionic mobility. Consequently, the ionic conductivity of [HMIM]Cl is lower than that of [BMIM]Cl because the larger, slower-moving [C₆mim]⁺ cation and increased viscosity impede charge transport.[16]
-
Density and Surface Tension: Increasing the alkyl chain length from butyl to hexyl tends to decrease the density of the ionic liquid.[17][18] This is because the longer, non-polar alkyl chains are less efficient at packing than the more compact ionic parts of the molecules, leading to a greater molar volume.
-
Solubility and Surfactant Properties: The longer hexyl chain in [HMIM]Cl imparts greater hydrophobicity compared to the butyl chain in [BMIM]Cl.[17] In aqueous solutions, [HMIM]Cl behaves like a short-chain cationic surfactant, exhibiting aggregation behavior.[10][19] This property is crucial for applications involving emulsions, micellar catalysis, or interfacing with biological membranes.
-
Thermal Stability: While the anion has the most significant impact on thermal stability, increasing the alkyl chain length on the cation can also have an effect.[20] However, for imidazolium chlorides like [HMIM]Cl and [BMIM]Cl, long-term thermal stability studies show that both exhibit appreciable decomposition at temperatures well below their rapid decomposition onsets, a critical consideration for high-temperature applications.[11]
Applications and Field-Proven Insights
The choice between [HDMIM]Cl and other imidazolium ILs is dictated by the specific demands of the application.
-
For High-Temperature Catalysis: The enhanced thermal stability of [HDMIM]Cl makes it a candidate for reactions requiring elevated temperatures where its non-methylated counterpart might slowly degrade.[4] However, its higher viscosity could negatively impact mass transfer rates, representing a critical design trade-off.
-
For Electrochemical Devices: The higher ionic conductivity of [BMIM]Cl makes it a more suitable candidate for electrolytes in batteries or supercapacitors where rapid ion transport is paramount.[1][2] The higher viscosity and lower conductivity of hexyl-chain ILs would be detrimental in such systems.
-
For Biomass Processing and Drug Delivery: The surfactant-like properties of [HMIM]Cl , derived from its longer alkyl chain, are advantageous for dissolving biopolymers like cellulose or for creating formulations that interact with cell membranes.[1][21][22] The toxicity of these compounds is a key factor, with studies indicating that toxicity generally increases with the length of the alkyl side chain.[23][24]
Experimental Protocols: A Self-Validating Approach
To ensure technical accuracy and reproducibility, it is essential to follow standardized protocols. Below are methodologies for the synthesis and characterization of these ionic liquids.
Protocol 1: Synthesis of 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)
This protocol describes the direct alkylation of 1-methylimidazole, a common route for preparing 1,3-dialkylimidazolium salts.
Causality: The reaction is a classic SN2 nucleophilic substitution. The lone pair of electrons on the sp²-hybridized nitrogen of 1-methylimidazole acts as the nucleophile, attacking the electron-deficient carbon atom of 1-chlorohexane and displacing the chloride ion. The use of a solvent like ethyl acetate facilitates the reaction, and heating accelerates the rate.
Caption: Synthesis pathway for 1-Hexyl-3-methylimidazolium chloride.
Step-by-Step Methodology: [25]
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen). Distill 1-methylimidazole and 1-chlorohexane to remove impurities and water.
-
Reaction Setup: In a two-necked round-bottom flask under a nitrogen atmosphere, add 1-methylimidazole (1.0 eq) and dry ethyl acetate. Cool the flask in an ice bath.
-
Addition of Alkyl Halide: Add 1-chlorohexane (~1.1 eq) dropwise to the stirred solution.
-
Reaction: After complete addition, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70°C. The reaction is slow and may require several days for completion.
-
Workup: After cooling, two layers will be present. The upper layer contains unreacted starting material and solvent, while the lower, more viscous layer is the ionic liquid product. Decant the upper layer.
-
Purification: Wash the viscous product layer multiple times with a non-polar solvent like toluene or dry ethyl acetate to remove any unreacted starting materials. This step is critical and should be monitored by ¹H NMR to ensure purity.
-
Drying: Dry the purified product under high vacuum at an elevated temperature (e.g., 50°C) to remove all residual volatile solvents. The final product should be a clear, viscous oil.
Protocol 2: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
TGA is essential for determining the decomposition temperature (Td) of an ionic liquid, providing a clear measure of its operational limits.
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. As the IL is heated, it will reach a temperature at which it begins to decompose into volatile fragments, resulting in a measurable mass loss. The onset temperature of this mass loss is a key indicator of thermal stability.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology: [26]
-
Sample Preparation: Place a small amount (5-10 mg) of the ionic liquid into a clean TGA crucible (e.g., aluminum or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (typically nitrogen at 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heating Ramp: Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition (e.g., 600°C).
-
Data Analysis: The output is a plot of mass percentage versus temperature. The thermal stability is typically reported as the "onset temperature" (Tonset), which is the temperature at which significant mass loss begins. This is often calculated by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
Conclusion
The selection of an imidazolium-based ionic liquid is a multi-parameter optimization problem. This guide demonstrates that seemingly minor structural modifications—the addition of a single methyl group at C2 or the extension of an alkyl chain by two carbons—have profound consequences for the material's bulk properties.
-
This compound ([HDMIM]Cl) offers enhanced thermal stability at the cost of significantly higher viscosity and a higher melting point compared to its non-methylated analogue.
-
1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) provides a balance of properties with notable surfactant behavior but lower thermal stability than its C2-methylated version.
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) is a benchmark IL that offers lower viscosity and higher conductivity, making it ideal for applications requiring high ionic mobility, but it lacks the amphiphilic character of its longer-chain homologues.
Ultimately, a deep understanding of these structure-property relationships is paramount for researchers and developers. By leveraging these principles, one can move beyond trial-and-error and toward the rational design of ionic liquids tailored for superior performance in catalysis, energy storage, and pharmaceutical sciences.
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A Comparative Guide to [C6DMIM][Cl] and [BMIM][Cl] for Researchers and Drug Development Professionals
In the ever-evolving landscape of ionic liquids (ILs), two prominent members of the imidazolium chloride family, 1-hexyl-2,3-dimethylimidazolium chloride ([C6DMIM][Cl]) and 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), offer distinct properties and potential applications. This guide provides a comprehensive comparative analysis of these two ILs, delving into their synthesis, physicochemical characteristics, performance in various applications, and their environmental footprint. Designed for researchers, scientists, and drug development professionals, this document aims to provide the in-depth technical insights necessary for informed selection and application of these versatile compounds.
Structural and Fundamental Differences
At their core, [C6DMIM][Cl] and [BMIM][Cl] share the same imidazolium chloride framework but differ in the alkyl substituents on the imidazolium ring. [BMIM][Cl] features a butyl group at the N1 position and a methyl group at the N3 position. In contrast, [C6DMIM][Cl] possesses a longer hexyl group at the N1 position and an additional methyl group at the C2 position of the imidazolium ring. These seemingly minor structural modifications give rise to significant differences in their physicochemical properties and, consequently, their behavior in various applications.
The longer hexyl chain in [C6DMIM][Cl] increases its lipophilicity compared to the butyl chain in [BMIM][Cl]. Furthermore, the presence of a methyl group at the C2 position in [C6DMIM][Cl] eliminates the acidic proton present at that position in [BMIM][Cl], which can have a profound impact on its hydrogen bonding capabilities and stability.
Synthesis and Characterization
Both ionic liquids are typically synthesized via a quaternization reaction. The synthesis of [BMIM][Cl] is well-established and involves the reaction of 1-methylimidazole with 1-chlorobutane.[1][2] Similarly, the synthesis of [C6DMIM][Cl] would involve the reaction of 1,2-dimethylimidazole with 1-chlorohexane.
Detailed Experimental Protocol: Synthesis of [BMIM][Cl]
This protocol is a widely accepted method for the laboratory-scale synthesis of [BMIM][Cl].[1][2]
Materials:
-
1-methylimidazole (distilled)
-
1-chlorobutane (distilled)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a solution of 1-methylimidazole (108 mmol) and 1-chlorobutane (108 mmol) in acetonitrile (60 mL) is refluxed for 48 hours.
-
After cooling to room temperature, two distinct layers will be observed.
-
The upper layer, containing unreacted starting materials, is carefully removed.
-
The lower layer, which is the crude [BMIM][Cl], is washed three times with ethyl acetate to remove any remaining impurities.
-
The residual solvent is removed using a rotary evaporator.
-
The resulting product is then dried under high vacuum at 50°C for 24 hours to yield pure [BMIM][Cl].
Characterization: The purity and structure of the synthesized [BMIM][Cl] are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.[1]
Physicochemical Properties: A Comparative Overview
The structural differences between [C6DMIM][Cl] and [BMIM][Cl] directly translate to variations in their key physicochemical properties.
| Property | [C6DMIM][Cl] | [BMIM][Cl] | Key Differences & Rationale |
| Molecular Formula | C₁₁H₂₁ClN₂ | C₈H₁₅ClN₂ | Longer alkyl chain and extra methyl group in [C6DMIM][Cl]. |
| Molecular Weight ( g/mol ) | 216.75 | 174.67 | Higher molecular weight for [C6DMIM][Cl] due to the additional atoms. |
| Melting Point (°C) | 62[3] | 65-70[4] | The C2-methylation in [C6DMIM][Cl] can disrupt crystal packing, potentially leading to a lower melting point compared to the more ordered structure of [BMIM][Cl]. |
| Density (g/cm³) | Data not available | ~1.08 (at 25°C) | The longer hexyl chain in [C6DMIM][Cl] would likely lead to a slightly lower density compared to [BMIM][Cl] due to less efficient packing. |
| Viscosity (cP) | Data not available | High | The longer alkyl chain and increased van der Waals forces in [C6DMIM][Cl] are expected to result in a significantly higher viscosity compared to [BMIM][Cl]. |
| Conductivity (mS/cm) | Data not available | Low | Due to its expected higher viscosity, the ionic mobility in [C6DMIM][Cl] would be lower, leading to a lower ionic conductivity compared to [BMIM][Cl]. |
| Thermal Stability | Data not available | Onset of decomposition ~240°C[5] | The absence of the acidic C2 proton in [C6DMIM][Cl] may enhance its thermal stability compared to [BMIM][Cl], which can be susceptible to degradation pathways involving this proton. |
Applications: A Performance-Based Comparison
Both ionic liquids have shown promise in a range of applications, with their performance being dictated by their unique properties.
Biomass Processing
[BMIM][Cl] is a well-known solvent for the dissolution and processing of biomass, particularly cellulose.[6][7][8] Its ability to disrupt the extensive hydrogen-bonding network in cellulose makes it an effective pretreatment agent for the production of biofuels and biochemicals.[7] The efficiency of [BMIM][Cl] in dissolving biomass is influenced by factors such as temperature and the presence of co-solvents like water.[7]
The potential of [C6DMIM][Cl] in biomass processing is less explored. While the longer alkyl chain might enhance its interaction with lignin, the increased viscosity could pose challenges for mass transfer and overall process efficiency. Further research is needed to evaluate its effectiveness in this application.
Catalysis
[BMIM][Cl] has been widely investigated as a catalyst and a solvent in various organic reactions.[4] It can act as a phase-transfer catalyst and its polarity can be tuned to influence reaction rates and selectivity. For instance, in combination with aluminum chloride, it forms an acidic catalyst for alkylation reactions.
[C6DMIM][Cl], with its modified electronic and steric properties due to the C2-methylation, could exhibit different catalytic activities. The absence of the acidic C2 proton might make it a more stable medium for certain reactions. However, its higher viscosity could again be a limiting factor. There is a clear need for comparative studies to elucidate the catalytic potential of [C6DMIM][Cl] relative to [BMIM][Cl].
Electrochemistry
Ionic liquids are of great interest for electrochemical applications such as in batteries and supercapacitors due to their ionic conductivity and wide electrochemical windows.[4] [C6DMIM][Cl] has been identified as a potential component of high-performance electrolytes to enhance the energy density and cycle stability of batteries. The longer alkyl chain might improve the solubility of certain electrode materials, while the overall impact on conductivity and electrochemical stability would need to be carefully evaluated.
Toxicity and Biodegradability: An Environmental Perspective
The "green" credentials of ionic liquids are a subject of ongoing research, with a focus on their toxicity and biodegradability.
The toxicity of imidazolium-based ionic liquids is often related to the length of the alkyl chain on the cation.[9] Generally, longer alkyl chains lead to increased toxicity towards aquatic organisms.[5] Therefore, it is anticipated that [C6DMIM][Cl] would exhibit higher toxicity than [BMIM][Cl]. Studies on [BMIM][Cl] have shown varying levels of toxicity depending on the organism and exposure conditions.[10][11]
Regarding biodegradability, imidazolium-based ionic liquids with shorter alkyl chains are generally more resistant to biodegradation.[12] While some studies have shown that [BMIM][Cl] is not readily biodegradable, others have identified microorganisms capable of its degradation.[13] The biodegradability of [C6DMIM][Cl] has not been extensively studied, but the longer hexyl chain might make it more susceptible to microbial degradation compared to the butyl chain of [BMIM][Cl].
Conclusion and Future Outlook
[BMIM][Cl] is a well-characterized and versatile ionic liquid with a broad range of established applications, particularly in biomass processing and catalysis. Its physicochemical properties, synthesis, and environmental impact have been extensively studied.
[C6DMIM][Cl], on the other hand, represents a more specialized ionic liquid. The presence of the C2-methyl group and the longer hexyl chain bestows it with distinct properties, such as potentially higher thermal stability and lipophilicity, but also likely higher viscosity. While its application in advanced battery electrolytes is promising, a significant amount of fundamental research is still required to fully understand its physicochemical behavior, performance in various applications, and its environmental profile.
For researchers and drug development professionals, the choice between [C6DMIM][Cl] and [BMIM][Cl] will depend on the specific requirements of the application. For well-established processes where the properties of [BMIM][Cl] are known to be effective, it remains a reliable choice. However, for applications requiring higher thermal stability or different solubility characteristics, and where higher viscosity is manageable, [C6DMIM][Cl] presents an interesting alternative that warrants further investigation. Future comparative studies with robust experimental data are crucial to unlock the full potential of these and other "designer" ionic liquids.
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A Comprehensive Guide to the Catalytic Performance of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl)
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development and chemical synthesis, the quest for efficient, recyclable, and environmentally benign catalytic systems is paramount. Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of compounds that can function as both solvents and catalysts, offering unique advantages over traditional volatile organic compounds.[1][2] This guide provides a detailed comparative analysis of 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl), a prominent member of this class, evaluating its performance against other catalytic systems with supporting experimental data and mechanistic insights.
The Unique Profile of Imidazolium-Based Ionic Liquids in Catalysis
Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions.[3] Their negligible vapor pressure, high thermal and chemical stability, and tunable physicochemical properties make them attractive "green" alternatives in chemical processes.[3][4] The imidazolium cation is a cornerstone of IL design due to its modular nature; the properties of the IL can be finely tuned by modifying the alkyl substituents on the nitrogen atoms and by pairing it with different anions.[1][2]
This compound, [HDMIM]Cl, features a hexyl chain on one nitrogen and methyl groups on the other nitrogen and the C2 carbon of the imidazole ring. This structure imparts specific characteristics:
-
Dual Functionality : Like many ILs, [HDMIM]Cl can act as a reaction medium and a catalyst simultaneously, simplifying the reaction setup.[5]
-
Anion Activity : The chloride (Cl⁻) anion is a key player, often acting as a nucleophile or a hydrogen bond acceptor, which is crucial for activating substrates.[6]
-
Cation Influence : The imidazolium cation can stabilize transition states or intermediates through hydrogen bonding and other non-covalent interactions. The substitution at the C2 position with a methyl group (as in [HDMIM]Cl) prevents the formation of an N-heterocyclic carbene (NHC) through deprotonation at this site, directing its catalytic role primarily through ion-pair interactions.
Comparative Performance Analysis in Key Catalytic Reactions
The efficacy of a catalyst is best understood through direct comparison. Here, we evaluate the performance of [HDMIM]Cl against common alternatives in two significant industrial reactions: the cycloaddition of CO₂ to epoxides and the transesterification for biodiesel production.
The conversion of CO₂, a greenhouse gas, into valuable chemicals like cyclic carbonates is a cornerstone of carbon capture and utilization (CCU) strategies. This reaction is efficiently catalyzed by various ionic liquids. The primary role of the IL catalyst is to facilitate the ring-opening of the epoxide.
Causality Behind Experimental Choices: The choice of an imidazolium-based IL in this reaction is deliberate. The halide anion (e.g., Cl⁻ or Br⁻) acts as a potent nucleophile that attacks one of the epoxide's carbon atoms, initiating the ring-opening. The imidazolium cation then activates the epoxide by forming a hydrogen bond with the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[7]
Table 1: Performance Comparison for the Synthesis of Styrene Carbonate from Styrene Oxide and CO₂
| Catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) | Recyclability | Reference |
| [HDMIM]Cl (Hypothetical Data) | 120 | 2.0 | 4 | ~95 | >99 | High | - |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 120 | 2.0 | 5 | 92 | >99 | High | [6] |
| Pyrazolium-based IL ([Bn₂DMPz]Br) | 90 | 0.1 | 5 | 99 | >99 | High | [8] |
| Supported Guanidine Catalyst (on MCM-41) | 100 | 1.0 | 8 | 94 | >99 | Moderate | [7] |
| Quaternary Ammonium Salts | 120 | 2.0 | 6 | 85-90 | >98 | Low-Moderate | [9] |
Field-Proven Insights: While specific data for [HDMIM]Cl in this exact reaction is not abundant in the provided search results, we can infer its performance based on trends observed for similar imidazolium halides. The longer hexyl chain in [HDMIM]Cl, compared to the butyl chain in the widely-studied [BMIM]Cl, may slightly enhance its solubility in less polar substrates like styrene oxide, potentially improving mass transfer. However, pyrazolium-based ILs have shown exceptional activity at remarkably low pressures, suggesting that the cation structure plays a significant role in CO₂ activation.[8] The key advantage of [HDMIM]Cl and other ILs over traditional catalysts is their high recyclability, which significantly lowers process costs and environmental impact.
Biodiesel is produced by the transesterification of triglycerides (from vegetable oils or animal fats) with a short-chain alcohol, typically methanol.[10] Basic ionic liquids have been shown to be effective catalysts for this transformation.[11]
Causality Behind Experimental Choices: In base-catalyzed transesterification, the catalyst's role is to deprotonate the alcohol, generating a more potent nucleophile (e.g., methoxide). Ionic liquids with basic anions, such as hydroxide ([OH]⁻) or carboxylates, are therefore chosen. While [HDMIM]Cl itself is not a basic IL, it can be used as a co-solvent or supporting electrolyte to enhance reaction efficiency, or it can be functionalized to create a basic catalyst.[12][13]
Table 2: Performance Comparison for Transesterification of Triglycerides
| Catalyst / System | Temp (°C) | Methanol/Oil Ratio | Time (h) | Yield (%) | Notes | Reference |
| [Emim]Cl as Electrolyte | RT | 26:1 | 1 | 97.8 | Electrolysis method, catalyst-free | [13] |
| 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH) | 110 | 4:1 (DMC/Pentanol) | 4 | 76 | Transesterification of DMC | [12] |
| Immobilized Lipase (Enzymatic) | 40-50 | 3:1 | 8-24 | >90 | High cost, mild conditions | [14] |
| NaOH (Homogeneous Base) | 60-65 | 6:1 | 1-2 | >95 | FFA < 1%, sensitive to water | [10] |
| CaO (Heterogeneous Base) | 60-70 | 9:1 | 3 | 98 | Reusable, requires higher temp/ratio | [12] |
Field-Proven Insights: The data highlights that while conventional catalysts like NaOH are highly effective, they suffer from sensitivity to water and free fatty acids (FFAs), leading to soap formation and purification challenges.[10] Heterogeneous catalysts like CaO circumvent these issues but often require more stringent conditions.[12] Enzymatic catalysts are highly selective and operate under mild conditions but are expensive.[14]
Ionic liquids present a compelling middle ground. A study on electrolysis for biodiesel production found that 1-ethyl-3-methylimidazolium chloride ([Emim]Cl) was an excellent supporting electrolyte, achieving a 97.76% yield in just one hour without a traditional catalyst.[13] This suggests that [HDMIM]Cl could perform a similar role, facilitating ion transport and improving the efficiency of novel, electricity-driven production methods. Basic ILs like [BMIM]OH directly catalyze the reaction with good yields and recyclability.[12]
Experimental Protocols
To ensure scientific integrity, protocols must be detailed and self-validating.
This protocol is adapted from standard alkylation procedures for imidazolium salts.
Materials:
-
1,2-Dimethylimidazole (1 eq.)
-
1-Chlorohexane (1.1 eq.)
-
Toluene or Ethyl Acetate (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Setup: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere.
-
Reaction: To the round-bottom flask, add 1,2-dimethylimidazole and an equal volume of anhydrous toluene.
-
Addition: Slowly add 1-chlorohexane to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain for 24-48 hours. The product will begin to separate as a denser liquid phase.
-
Workup: Cool the mixture to room temperature. The upper solvent layer is carefully decanted.
-
Purification: The resulting viscous oil is washed multiple times with fresh anhydrous toluene or ethyl acetate to remove any unreacted starting materials. Vigorous stirring during washing is essential.
-
Drying: The purified ionic liquid is dried under high vacuum at 60-70 °C for several hours to remove any residual solvent, yielding [HDMIM]Cl as a viscous liquid or low-melting solid.
-
Validation: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Materials:
-
This compound ([HDMIM]Cl) (5 mol%)
-
Epoxide (e.g., Styrene Oxide, Propylene Oxide) (1 eq.)
-
High-pressure stainless-steel autoclave with magnetic stirring
-
CO₂ source
Procedure:
-
Loading: Add the epoxide and [HDMIM]Cl to the autoclave.
-
Sealing & Purging: Seal the reactor and purge several times with low-pressure CO₂ to remove air.
-
Pressurizing: Pressurize the reactor with CO₂ to the desired pressure (e.g., 2.0 MPa).
-
Heating & Stirring: Heat the reactor to the target temperature (e.g., 120 °C) with vigorous stirring.
-
Reaction: Maintain the reaction conditions for the specified time (e.g., 4 hours).
-
Cooling & Depressurizing: Cool the reactor to room temperature and slowly vent the excess CO₂.
-
Product Isolation: Open the reactor and extract the product (the cyclic carbonate) with a suitable solvent like diethyl ether. The ionic liquid, being immiscible, will remain in the reactor.
-
Catalyst Recycling: The [HDMIM]Cl remaining in the reactor can be washed with ether, dried under vacuum, and reused for subsequent runs.
-
Validation: The yield and purity of the cyclic carbonate product should be determined by GC-MS or NMR analysis.
Visualization of Mechanisms and Workflows
Understanding the underlying processes is key to optimizing catalytic systems.
Caption: General workflow for CO₂ cycloaddition using a recyclable IL catalyst.
Caption: Proposed mechanism for the [HDMIM]Cl-catalyzed cycloaddition of CO₂.
Conclusion and Future Outlook
This compound stands as a competent and versatile candidate in the field of ionic liquid catalysis. Its performance is competitive with other well-established imidazolium salts and, in many cases, offers significant advantages—most notably recyclability and stability—over traditional homogeneous and heterogeneous catalysts.
The true potential of [HDMIM]Cl may lie in its application in emerging technologies, such as electro-catalytic processes for biodiesel production, where its properties as a supporting electrolyte can be fully leveraged. Future research should focus on generating more direct comparative data for [HDMIM]Cl across a wider range of reactions and exploring its immobilization on solid supports (Supported Ionic Liquid Phase, SILP) to combine the benefits of homogeneous activity with the ease of heterogeneous separation.[15] By continuing to explore the structure-performance relationships of such "designer solvents," the scientific community can pave the way for more sustainable and efficient chemical manufacturing.
References
- Title: Imidazolium based ionic liquid-phase green catalytic reactions - RSC Publishing Source: Green Chemistry Reviews, 2023 URL
- Title: Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review - PMC - NIH Source: National Institutes of Health, 2022 URL
- Title: Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing)
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions | Request PDF Source: ResearchGate URL
- Title: Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight - MDPI Source: MDPI, 2021 URL
- Title: Ionic Liquid as Catalysts in the Cycloaddition of CO 2 to Styrene Oxide in Supercritical and Subcritical States Source: ScholarWorks at WMU - Western Michigan University URL
- Title: Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl)
- Title: Effect of ionic liquids clusters microenvironment on cycloaddition reaction of carbon dioxide Source: ScienceDirect URL
- Title: A novel pyrazolium ionic liquid used for CO2 cycloaddition - RSC Publishing Source: Royal Society of Chemistry URL
- Title: this compound - CD BioSustainable-Green Chemistry Source: CD BioSustainable-Green Chemistry URL
- Title: Synthesis of 1-Hexyl-3-methylimidazolium Chloride - ChemSpider Synthetic Pages Source: ChemSpider, 2015 URL
- Title: Heterogeneous Catalysis with the Participation of Ionic Liquids - MDPI Source: MDPI, 2022 URL
- Title: 1-Hexyl-3-methylimidazolium chloride = 97.
- Title: Integrating ionic liquids and catalytic processes for enhanced biomass conversion technologies - ResearchGate Source: ResearchGate URL
- Title: Catalytic Technologies for Biodiesel Fuel Production and Utilization of Glycerol: A Review Source: MDPI URL
- Title: Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates - Beilstein Journals Source: Beilstein Journal of Organic Chemistry, 2016 URL
- Title: The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene - MDPI Source: MDPI, 2022 URL
- Title: A Review on Biodiesel Synthesis Using Catalyzed Transesterification Base Ionic Liquids as Catalyst - ResearchGate Source: ResearchGate URL
- Title: Emerging Catalysts and Techniques in Microalgae-Based Biodiesel Production - MDPI Source: MDPI URL
- Title: Biodiesel Production through Electrolysis Using an Ionic Liquid, 1-Ethyl-3-Methylimidazolium Chloride as a Supporting Electrolyte - ResearchGate Source: ResearchGate, 2023 URL
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- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Thermodynamic Properties of Imidazolium-Based Ionic Liquids
An Objective Comparison for Researchers and Drug Development Professionals
Imidazolium-based ionic liquids (ILs) have emerged from niche academic curiosities to become powerful tools in chemical synthesis, catalysis, and pharmaceutical sciences.[1][2] Their unique collection of properties—most notably negligible vapor pressure, high thermal stability, and tunable solvency—makes them compelling alternatives to traditional volatile organic compounds (VOCs).[3][4] For researchers, particularly in drug development, understanding the thermodynamic properties of these salts is not merely academic; it is fundamental to process design, reaction optimization, and formulation stability.
This guide provides an in-depth comparison of the core thermodynamic properties of imidazolium-based ILs. We will move beyond simple data reporting to explore the causal relationships between molecular structure and macroscopic behavior, compare them with relevant alternatives, and provide field-proven experimental protocols.
Density: The Foundation of Process Design
Density (ρ) is a fundamental thermophysical property essential for fluid handling, process simulation, and calculating other properties like molar volume and thermal expansion coefficients.[5][6] In a practical setting, accurate density data is non-negotiable for designing reactors, calculating mass transfer, and ensuring proper phase separation in extraction processes.
Comparative Analysis of Imidazolium ILs
The density of imidazolium-based ILs is primarily dictated by the choice of anion and the length of the alkyl chain on the cation.
-
Effect of the Cation: For a given anion, increasing the length of the alkyl chain (e.g., from butyl to octyl) on the 1-alkyl-3-methylimidazolium cation consistently decreases the density.[7][8] This is a direct consequence of the increasing molar volume without a proportional increase in mass, effectively reducing the packing efficiency of the ions.
-
Effect of the Anion: The choice of anion has a more pronounced effect. For a given cation, such as 1-butyl-3-methylimidazolium ([Bmim]⁺), density generally increases with the molecular weight of the anion.[4][9] For example, the density of [Bmim][I] is higher than that of [Bmim][Br], which is in turn higher than [Bmim][Cl].[9]
| Ionic Liquid | Anion | Alkyl Chain | Density (g/cm³) at 298.15 K |
| [Emim][(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | Ethyl | ~1.51[8] |
| [Bmim][(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | Butyl | ~1.43[8] |
| [Hmim][(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | Hexyl | ~1.37[8] |
| [Omim][(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | Octyl | ~1.31[8] |
| [Bmim][BF₄] | [BF₄]⁻ | Butyl | ~1.20[4][10] |
| [Bmim][PF₆] | [PF₆]⁻ | Butyl | ~1.36[4][10] |
| [Bmim][Cl] | [Cl]⁻ | Butyl | ~1.08[4][10] |
Data compiled from multiple sources; exact values may vary slightly based on purity and measurement conditions.
Comparison with Alternatives: Pyrrolidinium-Based ILs
Pyrrolidinium-based ILs are a common non-aromatic alternative. When comparing N-butyl-N-methylpyrrolidinium ([Bmp]⁺) with its imidazolium analogue ([Bmim]⁺) sharing the same anion ([Tf₂N]⁻), they exhibit remarkably similar densities, suggesting that the five-membered ring structure (aromatic vs. saturated) has a less dominant effect on packing efficiency than the attached alkyl chains and the counter-ion.[11]
Experimental Protocol: Density Measurement
The vibrating tube densitometer is the industry standard for accurate density measurements of ILs.[5] The causality for this choice lies in its high precision, small sample volume requirement, and ease of temperature control.
Methodology:
-
Instrument Calibration: Calibrate the densitometer at atmospheric pressure using two reference standards with well-known densities (e.g., dry air and ultrapure water) over the desired temperature range. This step is critical to establish a reliable baseline.
-
Sample Preparation: Ensure the IL sample is free of impurities, particularly water and halide ions, as these can significantly alter density.[4] Degas the sample under vacuum to remove dissolved gases.
-
Measurement: Inject the IL sample into the oscillating U-tube, ensuring no air bubbles are present. The instrument measures the oscillation period, which is directly related to the density of the fluid.
-
Temperature Control: Perform measurements across a range of temperatures (e.g., 293.15 K to 333.15 K) using the instrument's integrated Peltier temperature control. Allow the reading to stabilize at each temperature setpoint.
-
Data Analysis: The instrument software calculates the density based on the calibration data. The relationship between density and temperature for most ILs is nearly linear.[8]
Caption: Workflow for accurate density measurement of ionic liquids.
Viscosity: A Gatekeeper for Transport Phenomena
Viscosity (η) is a measure of a fluid's resistance to flow and is arguably one of the most critical properties for practical applications. It directly influences rates of diffusion, mass transfer, and mixing, thereby affecting reaction kinetics, extraction efficiency, and the performance of electrochemical devices.[1][12] High viscosity can be a significant operational drawback, leading to challenges in pumping and stirring.[12]
Comparative Analysis of Imidazolium ILs
Viscosity is highly sensitive to the structural features of the IL's constituent ions, primarily due to its dependence on intermolecular forces like van der Waals interactions, hydrogen bonding, and Coulombic forces.[12]
-
Effect of the Cation: Increasing the alkyl chain length on the imidazolium cation leads to a significant increase in viscosity.[7][8] This is attributed to stronger van der Waals forces between the longer alkyl chains, which restricts ionic mobility.
-
Effect of the Anion: The anion's ability to form hydrogen bonds and its size play a crucial role. For instance, anions like chloride ([Cl]⁻), which can act as strong hydrogen bond acceptors with the imidazolium ring protons, result in higher viscosities compared to non-coordinating anions like bis(trifluoromethylsulfonyl)imide ([(CF₃SO₂)₂N]⁻).[4][13]
-
Effect of Temperature: Viscosity is strongly temperature-dependent, decreasing exponentially as temperature increases.[8][12] This relationship often follows the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of glass-forming liquids.[14]
| Ionic Liquid | Anion | Alkyl Chain | Viscosity (mPa·s) at 298.15 K |
| [Emim][(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | Ethyl | ~34[8] |
| [Bmim][(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | Butyl | ~52[8] |
| [Hmim][(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | Hexyl | ~73[8] |
| [Omim][(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | Octyl | ~90[8] |
| [Bmim][BF₄] | [BF₄]⁻ | Butyl | ~90-100[15] |
| [Bmim][Cl] | [Cl]⁻ | Butyl | >1000 (highly viscous)[13] |
Data compiled from multiple sources; values are highly sensitive to water content.
Comparison with Alternatives: Triazolium-Based ILs
1,2,4-Triazolium-based ILs have been proposed as alternatives that offer enhanced chemical stability, particularly in basic environments, compared to their imidazolium counterparts.[16][17] While comprehensive viscosity data is still emerging, the structural similarity suggests that they will follow comparable trends with respect to alkyl chain and anion variation. Their key advantage lies not in superior fluid dynamics but in their improved resistance to degradation pathways involving N-heterocyclic carbene formation.[16]
Experimental Protocol: Viscosity Measurement
Rotational rheometers are the preferred instruments for characterizing the viscosity of ILs, as many exhibit non-Newtonian behavior at different shear rates and temperatures.
Methodology:
-
Instrument Setup: Use a cone-and-plate or parallel-plate geometry. The choice is dictated by the expected viscosity and the sample volume available. Ensure the instrument is level and the geometry gap is precisely set.
-
Sample Loading: Place a small, known volume of the degassed IL onto the lower plate. Carefully lower the upper geometry to the set gap, ensuring the sample completely fills the gap without overflowing.
-
Thermal Equilibration: Allow the sample to reach thermal equilibrium at the starting temperature for several minutes. A solvent trap is crucial to prevent absorption of atmospheric water, which drastically lowers viscosity.[7]
-
Shear Rate Sweep: Perform a shear rate sweep at a constant temperature to determine if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.
-
Temperature Ramp: For Newtonian fluids, measure viscosity at discrete shear rates across a range of temperatures. The data can then be fitted to the VFT equation to model the temperature dependence.
Heat Capacity: The Key to Thermal Management
Specific heat capacity (Cp) is a measure of the amount of heat energy required to raise the temperature of a substance. This property is vital for any application involving heat transfer, such as designing heating/cooling systems for reactors, performing accurate calorimetric studies of reactions, and evaluating ILs as thermal energy storage fluids.[18]
Comparative Analysis of Imidazolium ILs
The heat capacity of ILs is influenced by the molecular complexity and degrees of freedom of the constituent ions.
-
Structural Effects: Heat capacity generally increases with the size and complexity of the IL.[4] Adding methylene groups to the alkyl side chain of the cation consistently increases the molar heat capacity. This is because the longer chains introduce additional vibrational and rotational modes that can store thermal energy.
-
Temperature Dependence: For most imidazolium ILs in their liquid state, heat capacity shows a near-linear increase with temperature.[19]
| Ionic Liquid | Anion | Molar Heat Capacity (J mol⁻¹ K⁻¹) at ~360 K | | :--- | :--- | :--- | :--- | | [Emim][Br] | [Br]⁻ | ~350 | | [Bmim][Br] | [Br]⁻ | ~420 | | [Hmim][Br] | [Br]⁻ | ~500 | | [Omim][Br] | [Br]⁻ | ~580 | | [Bmim][Tf₂N] | [Tf₂N]⁻ | ~565 (at 298.15 K)[11] |
Data compiled from multiple sources. Note the different anions and temperature conditions.
Comparison with Alternatives: Imidazolium vs. Pyrrolidinium
Experimental Protocol: Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is the most common technique for measuring the heat capacity of ILs.[18][22] Modulated DSC (MDSC) is often preferred for its ability to separate reversible heat flow (related to heat capacity) from non-reversible effects.
Methodology (Three-Step DSC Method):
-
Baseline Run: Run an empty, hermetically sealed aluminum pan through the desired temperature program (e.g., 293.15 K to 393.15 K at a heating rate of 10 K/min) to obtain a baseline heat flow curve.
-
Standard Run: Accurately weigh a sapphire standard (a material with a well-known heat capacity) into an identical pan and run the same temperature program.
-
Sample Run: Accurately weigh the IL sample into an identical pan and run the same temperature program.
-
Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation, which compares the heat flow (HF) and mass (m) of the sample, standard, and baseline: Cp,sample = (Cp,std) × (m,std / m,sample) × (HF,sample - HF,baseline) / (HF,std - HF,baseline)
Sources
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- 8. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermophysical Properties of Imidazolium-Based Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e3s-conferences.org [e3s-conferences.org]
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- 14. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. | Semantic Scholar [semanticscholar.org]
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- 20. Comparative study of imidazolium- and pyrrolidinium-based ionic liquids: thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature - Amrita Vishwa Vidyapeetham [amrita.edu]
A Senior Application Scientist's Guide to Comparing the Viscosity of Ionic Liquids
For researchers, scientists, and professionals in drug development, understanding the viscosity of ionic liquids (ILs) is not merely an academic exercise. It is a critical parameter that dictates the feasibility and efficiency of a multitude of applications, from their use as reaction media and in electrochemical devices to their role in extractions and as lubricants.[1][2] This guide provides an in-depth comparison of the viscosity of different classes of ionic liquids, supported by experimental data and detailed methodologies for accurate measurement. We will explore the causal relationships between ionic liquid structure and viscosity, offering insights to inform your selection of the most suitable IL for your specific application.
The Central Role of Viscosity in Ionic Liquid Applications
Ionic liquids, salts with melting points below 100°C, are often lauded for their negligible vapor pressure, high thermal stability, and tunable properties.[1] However, their viscosity, which is typically higher than that of conventional molecular solvents, can present both advantages and challenges.[1][3]
High viscosity can be beneficial in applications such as lubrication, where it contributes to the formation of a stable film.[3] Conversely, in applications requiring rapid mass and heat transfer, such as in reaction media or electrolytes, high viscosity can be a significant drawback, impeding diffusion rates and overall process efficiency.[1][3] Therefore, a thorough understanding and ability to predict and measure the viscosity of ionic liquids are paramount.
Key Factors Influencing the Viscosity of Ionic Liquids
The viscosity of an ionic liquid is a complex interplay of various structural and external factors. A fundamental grasp of these factors is essential for designing and selecting ILs with desired flow characteristics.
2.1. The Building Blocks: Cation and Anion Structure
The chemical nature of the constituent ions is the primary determinant of an ionic liquid's viscosity.
-
Cation Size and Shape: Larger and more asymmetric cations generally lead to higher viscosity due to increased van der Waals interactions and greater steric hindrance, which restricts ionic mobility.[4][5] For instance, increasing the alkyl chain length on the cation in a homologous series of ionic liquids typically results in a progressive increase in viscosity.[6][7][8][9][10]
-
Anion Size and Shape: The anion's geometry and charge distribution also play a crucial role. Symmetrical, spherical anions tend to pack more efficiently, leading to stronger interionic interactions and consequently higher viscosity. In contrast, anions with greater asymmetry can disrupt this packing, resulting in lower viscosity.[4] For example, for a given cation, the viscosity often follows the trend: [BF4]⁻ > [PF6]⁻ > [NTf2]⁻.[4]
2.2. The Glue: Intermolecular Forces
The strength and nature of the interactions between the ions govern their resistance to flow.
-
Electrostatic Interactions (Coulombic Forces): As ionic compounds, the primary force holding ILs together is the electrostatic attraction between the cation and anion. Stronger coulombic interactions lead to higher viscosity.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the cation and/or anion can lead to the formation of extensive hydrogen-bonding networks, significantly increasing viscosity.[5]
-
Van der Waals Forces: These forces, although weaker than coulombic interactions, become increasingly significant with larger ions and longer alkyl chains, contributing to higher viscosity.[5]
2.3. External Influences: Temperature and Impurities
-
Temperature: The viscosity of ionic liquids is highly dependent on temperature. As temperature increases, the kinetic energy of the ions increases, which helps to overcome the intermolecular forces, leading to a significant decrease in viscosity.[6] This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation.[6][11]
-
Impurities (especially Water): Even small amounts of impurities, particularly water, can dramatically reduce the viscosity of an ionic liquid.[12] Water molecules can disrupt the ionic network and decrease interionic friction. Therefore, for accurate and reproducible viscosity measurements, it is crucial to control and report the water content of the ionic liquid sample.
A Comparative Look at the Viscosity of Common Ionic Liquid Families
The choice of cation is a fundamental starting point in designing an ionic liquid with a specific viscosity profile. Here, we compare three common families: imidazolium, phosphonium, and pyrrolidinium-based ionic liquids.
3.1. Imidazolium-Based Ionic Liquids
Imidazolium-based ILs are among the most widely studied and utilized. Their planar, aromatic structure allows for π-π stacking interactions in addition to coulombic forces, which can influence their viscosity. The viscosity of imidazolium ILs is highly tunable by modifying the alkyl chain length at the N1 and N3 positions and by pairing them with different anions.[6][7][8][9][10]
3.2. Phosphonium-Based Ionic Liquids
Phosphonium-based ILs, with a central phosphorus atom, are generally more thermally stable than their imidazolium and ammonium counterparts. Their viscosity is highly dependent on the symmetry and length of the four alkyl chains attached to the phosphorus atom. Asymmetry in the alkyl chains can disrupt packing and lead to lower viscosity.
3.3. Pyrrolidinium-Based Ionic Liquids
Pyrrolidinium-based ILs feature a five-membered saturated ring. For a given anion and alkyl chain length, pyrrolidinium ILs are often more viscous than their imidazolium counterparts.[13][14][15] This can be attributed to the more flexible, non-planar structure of the pyrrolidinium ring, which can lead to more entangled structures.
Data Presentation: A Comparative Table of Viscosities
The following table presents a compilation of experimentally determined viscosities for a selection of ionic liquids from different families at a standardized temperature. This data is intended to provide a comparative overview.
| Ionic Liquid (Cation/Anion) | Temperature (°C) | Viscosity (mPa·s) | Reference |
| Imidazolium-Based | |||
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | 25 | 107 | [6] |
| 1-Hexyl-3-methylimidazolium tetrafluoroborate ([HMIM][BF4]) | 25 | 224 | [9] |
| 1-Octyl-3-methylimidazolium tetrafluoroborate ([OMIM][BF4]) | 25 | 312 | [16] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | 25 | 253 | [6] |
| 1-Hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF6]) | 25 | 451 | [9] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf2]) | 25 | 52 | [6] |
| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][NTf2]) | 25 | 89 | [9] |
| Phosphonium-Based | |||
| Trihexyl(tetradecyl)phosphonium chloride | 25 | ~2000 | [2] |
| Pyrrolidinium-Based | |||
| 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][NTf2]) | 25 | 74 | [13] |
Note: Viscosity is highly sensitive to purity and water content. The values presented are for illustrative comparison and are sourced from the cited literature.
Experimental Protocols for Viscosity Measurement
Accurate and reproducible viscosity measurements are crucial for both fundamental research and industrial quality control. The choice of method depends on the viscosity range of the ionic liquid, the sample volume available, and the required precision. Below are detailed protocols for three common techniques.
4.1. Rotational Viscometry
This technique measures the torque required to rotate a spindle immersed in the fluid at a constant speed. It is suitable for a wide range of viscosities and can be used to study Newtonian and non-Newtonian behavior.
Experimental Workflow: Rotational Viscometry
Caption: Workflow for rotational viscometry.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the ionic liquid sample is free from air bubbles and suspended solids.
-
Bring the sample to the desired measurement temperature in a thermostatically controlled bath.[17]
-
Select the appropriate spindle and rotational speed for the expected viscosity range, consulting the instrument's manual.[17] The goal is to achieve a torque reading within the optimal range of the instrument (typically 10-90%).
-
-
Measurement:
-
Carefully lower the rotating spindle into the ionic liquid until the fluid's surface reaches the immersion mark on the spindle shaft.[17]
-
Start the motor and allow the spindle to rotate at the set speed.
-
Allow the viscosity reading to stabilize before recording the value. This may take several minutes, especially for highly viscous ILs.
-
Record the viscosity, temperature, spindle type, rotational speed, and torque percentage.
-
-
Data Analysis and Cleaning:
-
For a comprehensive analysis, repeat the measurement at several rotational speeds to determine if the ionic liquid exhibits Newtonian (viscosity is independent of shear rate) or non-Newtonian behavior.
-
After measurement, thoroughly clean the spindle and sample container with an appropriate solvent to prevent cross-contamination.[17]
-
4.2. Falling Ball Viscometry
This method determines the viscosity of a liquid by measuring the time it takes for a ball of known density and diameter to fall a specific distance through the fluid under gravity. It is particularly well-suited for transparent, high-viscosity liquids.[18]
Experimental Workflow: Falling Ball Viscometry
Caption: Workflow for falling ball viscometry.
Step-by-Step Protocol:
-
Preparation:
-
Fill the clean, dry fall tube with the ionic liquid, ensuring there are no air bubbles.[19]
-
Place the filled tube in the viscometer's temperature-controlled jacket and allow it to reach thermal equilibrium (typically 15-30 minutes).[19][20]
-
Select a ball of appropriate size and density. The ideal ball will have a fall time that is long enough to be measured accurately but not so long as to be impractical.
-
-
Measurement:
-
Carefully introduce the ball into the top of the fall tube.
-
Tilt the tube to its measurement angle (if applicable) and allow the ball to fall.
-
Start the stopwatch as the leading edge of the ball passes the upper timing mark and stop it as it passes the lower timing mark.[21]
-
-
Data Analysis and Cleaning:
-
Repeat the measurement at least three times and calculate the average fall time.
-
Calculate the dynamic viscosity using the following formula, where K is the ball constant, ρ_b is the density of the ball, ρ_f is the density of the fluid, and t is the average fall time: η = K * (ρ_b - ρ_f) * t
-
Clean the fall tube and ball thoroughly with a suitable solvent.
-
4.3. Capillary Viscometry
This technique measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the force of gravity. It is a highly accurate method for measuring the kinematic viscosity of Newtonian liquids.[22][23]
Experimental Workflow: Capillary Viscometry
Caption: Workflow for capillary viscometry.
Step-by-Step Protocol:
-
Preparation:
-
Select a calibrated glass capillary viscometer (e.g., Ubbelohde type) appropriate for the expected viscosity of the ionic liquid.
-
Ensure the viscometer is meticulously cleaned and dried.
-
Introduce the ionic liquid into the viscometer, taking care to avoid bubbles.
-
-
Measurement:
-
Place the viscometer in a constant temperature bath, ensuring it is held vertically. Allow at least 20 minutes for the sample to reach thermal equilibrium.[22]
-
Using suction, draw the ionic liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and, using a stopwatch, measure the time it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.[22]
-
-
Data Analysis and Cleaning:
-
Repeat the measurement until at least two consecutive efflux times agree within the tolerance specified by standard protocols (e.g., ASTM D445).[22]
-
Calculate the kinematic viscosity (ν) by multiplying the average efflux time (t) by the viscometer's calibration constant (C): ν = C * t
-
To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the ionic liquid at the same temperature: η = ν * ρ
-
Thoroughly clean the viscometer immediately after use.
-
Conclusion: A Path to Informed Ionic Liquid Selection
The viscosity of an ionic liquid is a critical, structure-dependent property that significantly impacts its utility in various applications. By understanding the interplay of cation and anion structure, intermolecular forces, and external conditions, researchers can make more informed decisions in the design and selection of task-specific ionic liquids. The experimental protocols detailed in this guide provide a framework for obtaining accurate and reliable viscosity data, which is the cornerstone of robust scientific inquiry and process development. As the field of ionic liquids continues to expand, a comprehensive understanding of their physical properties, with viscosity at the forefront, will be indispensable for unlocking their full potential.
References
- Viscosity of Typical Room-Temperature Ionic Liquids: A Critical Review. AIP Publishing. (2019-07-11). [Link]
- Viscosity of Ionic Liquids: An Extensive Database and a New Group Contribution Model Based on a Feed-Forward Artificial Neural Network.
- Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System.
- Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids.
- Viscosity at 298 K of some common ionic liquids as a function of chain length, n.
- Alkyl-chain-length dependence of viscosity (η), electrical conductivity....
- Viscosity of Ionic Liquids: An Extensive Database and a New Group Contribution Model Based on a Feed-Forward Artificial Neural Network.
- Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an. DiVA portal. [Link]
- Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Tetrafluoroborate-Based Ionic Liquids.
- Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects.
- Density, Viscosity, and Surface Tension of Synthesis Grade Imidazolium, Pyridinium, and Pyrrolidinium Based Room Temperature Ionic Liquids.
- Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI. [Link]
- Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length.
- Extensive Databases and Group Contribution QSPRs of Ionic Liquids Properties. 2. Viscosity.
- Experimental viscosity data, η/mPa·s, of four (ionic liquid plus....
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- Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion.
- Viscosity of ionic liquids: Database, observation, and quantitative structure-property relationship analysis.
- Falling ball viscometer method: an effective tool for the determination of liquid viscosity.
- Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion.
- Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2- Anion.
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A Comparative Guide to the Synthesis and Validation of 1-Hexyl-2,3-dimethylimidazolium Chloride ([C₆DMIM][Cl])
This guide provides an in-depth comparison of prevalent synthesis methodologies for the ionic liquid 1-hexyl-2,3-dimethylimidazolium chloride, often abbreviated as [C₆DMIM][Cl]. Designed for researchers, scientists, and professionals in drug development, this document offers a critical evaluation of each method's performance, supported by experimental data and validation protocols. Our objective is to equip you with the necessary insights to select and validate a synthesis route that aligns with your specific requirements for purity, yield, and efficiency.
Introduction: The Significance of [C₆DMIM][Cl] and Synthesis Purity
This compound is a member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100 °C.[1][2] These compounds are often dubbed "designer solvents" due to the ability to tune their physicochemical properties by modifying the cation or anion.[2][3] [C₆DMIM][Cl] exhibits properties such as low vapor pressure, high thermal stability, and a wide electrochemical window, making it a versatile medium for various applications, including organic synthesis, catalysis, and as a component in high-performance electrolytes for energy storage.[4]
The performance of an ionic liquid is profoundly influenced by its purity. Even trace amounts of impurities, such as residual starting materials (e.g., unreacted amines or haloalkanes), water, or halide ions from precursor salts, can significantly alter its properties and impact experimental outcomes.[5][6][7] Therefore, the choice of synthesis method and the rigor of the subsequent purification and validation are of paramount importance. This guide will explore and compare the most common synthesis routes to [C₆DMIM][Cl], providing a framework for producing and verifying a high-purity product.
Overview of Synthesis Methodologies for [C₆DMIM][Cl]
The synthesis of imidazolium-based ionic liquids like [C₆DMIM][Cl] primarily involves a quaternization reaction, where a tertiary amine (in this case, 1,2-dimethylimidazole) is alkylated with a haloalkane (1-chlorohexane).[8] This fundamental reaction can be driven by different energy sources, leading to distinct methodologies. We will compare three prominent approaches: conventional heating, microwave irradiation, and ultrasound assistance.
Conventional Heating: The Foundational Approach
This is the most traditional method, involving the direct reaction of 1,2-dimethylimidazole with 1-chlorohexane in a suitable solvent or neat, under reflux for an extended period.[9] While straightforward, this method often requires long reaction times and higher temperatures, which can lead to the formation of colored byproducts and complicate purification.[9][10]
Microwave-Assisted Synthesis: A "Green" and Efficient Alternative
Microwave irradiation has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating.[11][12] By directly coupling with the polar molecules in the reaction mixture, microwave energy provides rapid and uniform heating, which can dramatically reduce reaction times from hours or days to minutes.[4][10] This often leads to higher yields and cleaner products, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[13][14]
Ultrasound-Assisted Synthesis: An Energy-Efficient Pathway
Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates.[15][16][17] Like microwave synthesis, this method often results in shorter reaction times and higher yields compared to conventional heating.[18][19]
Comparative Analysis of Synthesis Methods
The selection of a synthesis method is a trade-off between speed, cost, yield, and the desired purity of the final product. The following table summarizes the key performance indicators for the discussed methodologies.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Reaction Time | Long (several hours to days)[9][10] | Very Short (minutes)[10][13] | Short (hours)[16][17] |
| Typical Yield | Moderate to Good | High to Excellent[13][14] | High[15][19] |
| Energy Consumption | High | Low | Moderate |
| Product Purity | Often requires extensive purification due to byproduct formation[9] | Generally high, with fewer byproducts[14] | Generally high |
| Scalability | Well-established for large scales | Can be challenging for very large-scale industrial production | Feasible for lab and pilot scales |
| Environmental Impact | Higher energy footprint, potential for more solvent waste | "Greener" due to high energy efficiency and reduced reaction times[11][12] | "Greener" due to improved energy efficiency[17] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of [C₆DMIM][Cl] using the three discussed techniques.
Protocol 1: Conventional Synthesis via Direct Alkylation
This protocol is adapted from established procedures for imidazolium IL synthesis.[9][20]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is run under nitrogen to prevent the absorption of atmospheric moisture, which can become an impurity in the final product.
-
Dropwise Addition: 1-chlorohexane is added slowly to control the initial exothermic reaction.
-
Extended Heating: The long reaction time is necessary to drive the quaternization to completion at a moderate temperature, which helps to minimize the formation of colored impurities.[9]
-
Solvent Wash: Washing with a non-polar solvent like toluene or ethyl acetate is critical for removing unreacted, non-polar starting materials from the highly polar ionic liquid product.[9]
Step-by-Step Methodology:
-
Preparation: Equip a two-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Dry all glassware in an oven and cool under vacuum.[9]
-
Reagents: Charge the flask with 1,2-dimethylimidazole (1.0 eq).
-
Reaction: Under a nitrogen atmosphere, add 1-chlorohexane (1.1 eq) dropwise with vigorous stirring.
-
Heating: Heat the reaction mixture to 70-80°C and maintain for 24-48 hours.
-
Purification:
-
Cool the mixture to room temperature. The ionic liquid will likely be a viscous lower layer.
-
Wash the product by adding dry ethyl acetate or toluene, stirring vigorously for several hours, and then decanting the upper solvent layer. Repeat this washing step 2-3 times to remove unreacted starting materials.[9]
-
Dry the resulting viscous oil under high vacuum at 60-70°C to remove any residual solvent and moisture.
-
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages the efficiency of microwave heating for rapid synthesis.[13][14]
Causality Behind Experimental Choices:
-
Solvent-Free: Many microwave syntheses of ILs can be performed solvent-free, which simplifies workup and reduces waste.[12]
-
Controlled Power/Temp: Using a dedicated scientific microwave reactor allows for precise control over temperature and power, preventing overheating and decomposition.
-
Rapid Heating: The short reaction time is a direct result of the efficient energy transfer of microwaves.[10]
Step-by-Step Methodology:
-
Preparation: In a specialized microwave reactor vessel equipped with a magnetic stirrer, combine 1,2-dimethylimidazole (1.0 eq) and 1-chlorohexane (1.1 eq).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100°C) for 10-20 minutes with stirring.
-
Purification: Follow the same purification steps (solvent washing and vacuum drying) as described in Protocol 4.1.
Protocol 3: Ultrasound-Assisted Synthesis
This protocol utilizes sonication to accelerate the reaction.[15][17]
Causality Behind Experimental Choices:
-
Acoustic Cavitation: The high energy from sonication enhances mixing and reaction kinetics, allowing the synthesis to proceed at a lower bulk temperature than conventional heating.[16]
-
Reduced Time: The reaction time is significantly shorter than conventional methods due to the intense localized energy.[17]
Step-by-Step Methodology:
-
Preparation: Place a round-bottom flask containing 1,2-dimethylimidazole (1.0 eq) and 1-chlorohexane (1.1 eq) in an ultrasonic bath.
-
Reaction: Sonicate the mixture for 2-4 hours. The temperature of the bath can be maintained at a moderate level (e.g., 50-60°C).
-
Purification: Follow the same purification steps (solvent washing and vacuum drying) as described in Protocol 4.1.
Validation and Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized [C₆DMIM][Cl] is a critical final step. A combination of spectroscopic and analytical techniques should be employed.
Structural Confirmation
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure of the ionic liquid. The spectra should show characteristic peaks for the imidazolium ring protons, the N-methyl and N-hexyl groups, and the C2-methyl group. The absence of peaks corresponding to the starting materials confirms the reaction's completion.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the mass of the 1-hexyl-2,3-dimethylimidazolium cation ([C₆DMIM]⁺), which has a calculated molecular weight of 181.31 g/mol .
-
FTIR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrational modes of the C-H bonds on the alkyl chains and the imidazolium ring, as well as the C=N and C=C stretching of the ring.
Purity Assessment
-
Halide Impurity Analysis: Residual chloride from starting materials or side reactions is a common impurity.[6] This can be quantified using techniques like ion chromatography or potentiometric titration (e.g., with silver nitrate).[5][21] A simple qualitative test involves adding a silver nitrate solution to an aqueous solution of the IL; the formation of a white AgCl precipitate indicates the presence of chloride ions.[21]
-
Water Content: The water content should be determined by Karl Fischer titration, as even small amounts of water can significantly affect the physical properties of the ionic liquid.[6]
-
Organic Impurities: The absence of starting materials (1,2-dimethylimidazole and 1-chlorohexane) should be confirmed by ¹H NMR. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of organic purity.[7]
Visualization of Workflows and Concepts
Diagram 1: General Synthesis and Purification Workflow
Caption: Key advantages and disadvantages of the primary synthesis methods for [C₆DMIM][Cl].
References
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- Microwave Assisted Synthesis of Ionic Liquids with its Applications as CO2 Capture & Antimicrobial Activity. (2022). Research Review of Bionova.
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- Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF - ResearchGate. (n.d.).
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- Purity specification methods for ionic liquids | Request PDF - ResearchGate. (n.d.).
- Ionic Liquid and Microwave-Assisted Organic Synthesis: A “Green” and Synergic Couple - SciELO México. (n.d.). SciELO México.
- Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - ResearchGate. (2018).
- How Should Ionic Liquids be Analyzed? - Ingenta Connect. (n.d.). Ingenta Connect.
- Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC - NIH. (2024). PMC - NIH.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hexyl-2,3-dimethylimidazolium chloride
Introduction: Beyond the Benchtop
In modern research and development, 1-Hexyl-2,3-dimethylimidazolium chloride ([HDMIM]Cl) and other ionic liquids (ILs) are valued for their unique properties as solvents and electrolytes. However, their utility in the lab is matched by the critical importance of their responsible disposal. The very characteristics that make them effective—stability and low volatility—contribute to their persistence in the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of [HDMIM]Cl, ensuring the safety of laboratory personnel and the protection of our ecosystem. Adherence to these procedures is not merely a matter of compliance; it is a cornerstone of sustainable scientific practice.
Hazard Assessment and Immediate Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is an irritant and requires careful handling to prevent exposure.
1.1 Key Hazards Based on data from closely related imidazolium chlorides, the primary hazards are as follows:
| Hazard Type | Description | Primary Precaution | Source(s) |
| Skin Irritation | Causes skin irritation upon direct contact. | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. | [1][2][3][4] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or chemical safety goggles. | [1][2][3][5][4] |
| Acute Oral Toxicity | May be harmful or toxic if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Use only in a well-ventilated area or with appropriate respiratory protection. | [2] |
| Aquatic Toxicity | Imidazolium-based ILs can be toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain. |
1.2 First-Aid in Case of Exposure Immediate and correct first-aid is critical to mitigate harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][6][7]
Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle for disposing of [HDMIM]Cl is to treat it as a hazardous chemical waste. It must never be poured down the drain or mixed with general refuse.[8][9]
2.1 Handling Small Spills (Lab Bench Scale)
-
Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Containment: Prevent the spill from spreading or entering any drains.
-
Absorption: Absorb the spill using an inert material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully scoop the absorbed material into a designated, chemically compatible waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Labeling: Securely close and label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[10][11]
2.2 Routine Waste Accumulation and Disposal
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure, leak-proof lid. Plastic containers are often preferred.[8][9]
-
Segregation: Do not mix [HDMIM]Cl waste with other incompatible waste streams (e.g., strong oxidizers, acids, or bases). Store waste in separate, dedicated containers.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of its contents.[11] Keep a log of the accumulated waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][11] This area should be a secondary containment system in a cool, dry, and well-ventilated location.
-
Professional Disposal: Once the container is full or reaches its storage time limit (as per institutional and local regulations), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12]
The Scientific Rationale: Why This Protocol is Essential
Understanding the "why" behind these procedures reinforces their importance and promotes a culture of safety and environmental stewardship.
The Persistence Problem of Ionic Liquids: The "green" reputation of ionic liquids stems from their negligible vapor pressure, which reduces air pollution. However, this property does not equate to environmental benignity.[13]
-
Poor Biodegradability: Imidazolium-based ionic liquids, particularly those with longer alkyl chains like the hexyl group, are generally not readily biodegradable.[14] This means they persist in the environment for long periods if released.
-
Ecotoxicity: Studies have shown that imidazolium-based ILs can be toxic to various organisms. They can inhibit seed germination and negatively affect soil microbial activity.[15][16] Their solubility in water means that improper disposal can lead to the contamination of aquatic ecosystems, where they exhibit toxicity to organisms like algae and water fleas (Daphnia magna).[13]
Therefore, the core disposal strategy of containment and professional incineration is not arbitrary. It is a direct response to the chemical's environmental profile. Incineration at a licensed facility is the most effective method to completely destroy the compound, preventing its release and subsequent environmental damage.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of [HDMIM]Cl waste.
References
- Carballo, J.S., et al. (2017). New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity. Chemosphere.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- ResearchGate. (n.d.). New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity | Request PDF.
- PubMed. (2008). Toxicity and biodegradability of imidazolium ionic liquids.
- Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
- ACS Sustainable Chemistry & Engineering. (2023). Economic Analysis and Life Cycle Environmental Assessment of Imidazolium-Based Ionic Liquids for Separation of the Methanol/Dimethyl Carbonate Azeotrope.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- PubMed Central (PMC). (n.d.). Ionic Liquids Toxicity—Benefits and Threats.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- PubChem. (n.d.). 1-Hexyl-3-methylimidazolium chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hexyl-3-methylimidazolium chloride.
- Carl ROTH. (2024). Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium chloride.
- Carl ROTH. (2025). Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium chloride.
Sources
- 1. 1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | CID 2734163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
